Retinoic Acid
Beschreibung
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-YCNIQYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Record name | tretinoin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tretinoin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13497-05-7 (hydrochloride salt) | |
| Record name | Tretinoin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021239 | |
| Record name | Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.1 g/100 mL | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
302-79-4, 97950-17-9 | |
| Record name | Retinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tretinoin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Retinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tretinoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tretinoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRETINOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Architect of Form: A Technical Guide to the Retinoic Acid Signaling Pathway in Embryonic Development
Abstract
Retinoic acid (RA), the biologically active metabolite of vitamin A, is a pivotal signaling molecule orchestrating a vast array of processes during embryonic development. Functioning as a classical morphogen, its concentration gradients provide positional information that patterns the developing embryo, influencing cell differentiation, proliferation, and apoptosis.[1][2][3] Dysregulation of this pathway, either through deficiency or excess, leads to severe congenital abnormalities, underscoring the exquisite sensitivity of developmental programs to RA levels.[4][5][6][7] This in-depth technical guide provides a comprehensive overview of the core components of the RA signaling pathway, its multifaceted roles in embryogenesis, and the experimental methodologies employed to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical developmental pathway.
Introduction: The Significance of a Small Molecule
The journey from a single fertilized egg to a complex, multicellular organism is a marvel of coordinated cellular events. Among the key conductors of this intricate symphony is this compound, a small, lipophilic molecule derived from dietary vitamin A (retinol).[1][8] Its profound importance in embryogenesis was initially hinted at through studies of vitamin A deficiency, which resulted in a spectrum of birth defects.[7] Conversely, the teratogenic effects of excessive retinoid exposure have been well-documented, causing a range of malformations affecting the central nervous system, craniofacial structures, heart, and limbs.[4][6][7][9] This dual nature of RA as both essential and teratogenic highlights the critical importance of maintaining its concentration within a narrow physiological window during development.[7]
RA exerts its influence by acting as a ligand for nuclear receptors, thereby directly regulating gene expression.[10][11] This direct link to the genome allows RA to control fundamental developmental processes, including the patterning of the primary body axes, the formation and segmentation of the hindbrain, and the development of vital organs.[12] Understanding the intricacies of the RA signaling pathway is therefore not only fundamental to developmental biology but also holds significant implications for regenerative medicine and the development of therapeutics targeting developmental disorders and certain cancers.
The Molecular Machinery of this compound Signaling
The cellular response to this compound is governed by a sophisticated and tightly regulated molecular apparatus. This system ensures the precise spatial and temporal control of RA concentrations and the subsequent modulation of target gene expression.
Synthesis and Degradation: A Tale of Two Enzyme Families
The bioavailability of RA is meticulously controlled by the opposing actions of synthesizing and degrading enzymes.[8][10] This enzymatic balance is crucial for establishing the RA morphogen gradients that pattern the embryo.[13][14]
Synthesis: The production of all-trans-retinoic acid (atRA), the primary biologically active isomer in embryos, is a two-step oxidative process.[1][12][15]
-
Retinol to Retinaldehyde: The first, reversible step is the oxidation of retinol to retinaldehyde. This reaction is primarily catalyzed by retinol dehydrogenases (RDHs), with RDH10 being a key player in embryonic development.[11][16][17]
-
Retinaldehyde to this compound: The second, irreversible step is the oxidation of retinaldehyde to this compound. This is carried out by a family of retinaldehyde dehydrogenases (RALDHs), with ALDH1A2 (also known as RALDH2) being the major enzyme responsible for RA synthesis during early embryogenesis.[11][16]
The spatial and temporal expression patterns of these synthesizing enzymes are critical for establishing localized sources of RA within the embryo.[18]
Degradation: To prevent excessive RA signaling and to sharpen the boundaries of RA activity, the embryo employs a family of cytochrome P450 enzymes, specifically the CYP26 family (CYP26A1, CYP26B1, and CYP26C1).[8][10][16] These enzymes hydroxylate RA, marking it for further metabolism and inactivation.[15] The expression of CYP26 enzymes in regions adjacent to RA synthesis creates "sinks" that are essential for shaping and maintaining the precise RA gradients.[19][20]
The Nuclear Receptors: Translating the Signal into a Transcriptional Response
Once synthesized, the lipophilic nature of RA allows it to diffuse across cell membranes and enter the nucleus.[2] Here, it binds to and activates two families of nuclear receptors: the this compound Receptors (RARs) and the Retinoid X Receptors (RXRs).[1][3]
-
This compound Receptors (RARs): There are three RAR subtypes: RARα, RARβ, and RARγ, each encoded by a separate gene.[21] These are the primary receptors for atRA.[22]
-
Retinoid X Receptors (RXRs): Similarly, there are three RXR subtypes: RXRα, RXRβ, and RXRγ.[22] While they can be activated by 9-cis-RA, this isomer is not typically found in significant amounts in vivo.[8] Therefore, during embryogenesis, RXRs primarily function as obligate heterodimeric partners for RARs.[22][23]
In the absence of RA, the RAR/RXR heterodimer binds to specific DNA sequences known as this compound Response Elements (RAREs) in the regulatory regions of target genes.[21][24] This binding typically recruits corepressor proteins, leading to the silencing of gene transcription.[21][24]
The binding of atRA to the ligand-binding domain of the RAR induces a conformational change in the receptor.[25] This change causes the dissociation of corepressors and the recruitment of coactivator proteins, which in turn promote the transcription of the downstream target gene.[21][24] This elegant mechanism allows for a direct and rapid transcriptional response to changes in intracellular RA concentrations.
Diagram: The Core this compound Signaling Pathway
Caption: The core this compound signaling pathway.
The Role of this compound in Key Developmental Processes
The precise regulation of RA signaling is fundamental to the proper formation of numerous tissues and organs. Its function as a morphogen is evident in the establishment of body axes and the patterning of complex structures.
Anteroposterior Axis Patterning and Hindbrain Development
One of the most well-characterized roles of RA is in the patterning of the anteroposterior (A-P) axis, particularly in the developing central nervous system.[3] A posterior-to-anterior gradient of RA is established in the early embryo, with high concentrations in the trunk and progressively lower levels towards the head.[13][14] This gradient is critical for the proper specification of the hindbrain and spinal cord.[26]
In the hindbrain, the RA gradient directly regulates the expression of a subset of Hox genes.[12][25] Hox genes are a family of transcription factors that provide cells with their positional identity along the A-P axis. The nested expression patterns of different Hox genes, controlled by specific thresholds of RA concentration, lead to the segmentation of the hindbrain into distinct rhombomeres.[12] Each rhombomere gives rise to a specific set of neurons and contributes to the formation of cranial nerves. Disruption of the RA gradient leads to abnormal Hox gene expression and severe defects in hindbrain patterning.[4]
Limb Development
This compound plays a crucial, albeit complex and debated, role in limb development. While initial studies suggested a direct role for RA in patterning the limb bud, more recent genetic evidence indicates that its primary function is in the initiation of the forelimb bud.[11][27][28] RA signaling in the trunk mesoderm is required to repress the expression of Fibroblast Growth Factor 8 (Fgf8).[11][27] This repression of Fgf8 creates a permissive environment for the induction of the forelimb bud.[27][28] Although RA may not be essential for the subsequent patterning of the limb, its teratogenic effects when administered in excess are well-established, leading to a range of limb malformations.[4][11]
Heart Development
The developing heart is another organ system highly sensitive to RA signaling. RA is essential for the proper looping of the heart tube and the formation of the chambers along the anteroposterior axis.[12][29] It plays a role in specifying the inflow and outflow tracts of the heart.[29][30] Both a deficiency and an excess of RA can lead to a spectrum of congenital heart defects, highlighting the critical need for precise RA levels during cardiogenesis.[12][31]
Neural Crest Development
The neural crest is a transient, multipotent population of cells that gives rise to a diverse array of cell types, including neurons and glia of the peripheral nervous system, melanocytes, and the cartilage and bone of the craniofacial skeleton.[32] RA signaling is involved in multiple aspects of neural crest development, including their specification, migration, and differentiation.[32][33] For instance, RA has been shown to promote the differentiation of serotonergic neurons from neural crest cells while suppressing melanogenesis.[33] The timing of neural crest cell emigration from the neural tube is also influenced by the interplay between RA and FGF signaling gradients.[34] Furthermore, RA plays a role in the segregation of different dorsal neural fates.[35]
Methodologies for Studying this compound Signaling
A variety of experimental approaches have been instrumental in dissecting the complexities of the RA signaling pathway. These techniques range from genetic manipulations in model organisms to in vitro cell culture systems and advanced analytical methods.
Genetic Models: Unraveling In Vivo Function
The use of model organisms, particularly the mouse and zebrafish, has been invaluable for understanding the physiological roles of RA signaling.
-
Gene Knockouts: The generation of mice with targeted deletions of genes encoding RA synthesizing enzymes (e.g., Aldh1a2), degrading enzymes (e.g., Cyp26a1), or the RA receptors (e.g., Rara, Rarb, Rarg) has provided definitive evidence for their roles in development.[17][36] For example, Aldh1a2 knockout mice exhibit early embryonic lethality and a failure to develop posterior structures, demonstrating the essential role of this enzyme in RA synthesis.[11]
-
Transgenic Reporter Lines: To visualize RA signaling activity in living embryos, researchers have developed transgenic animals that carry a reporter gene (e.g., lacZ or a fluorescent protein) under the control of multiple RAREs.[19] The expression of the reporter gene provides a readout of the spatial and temporal patterns of RA signaling. More sophisticated reporters based on Fluorescence Resonance Energy Transfer (FRET) have even allowed for the real-time visualization of RA gradients.[37]
In Vitro and Ex Vivo Approaches
Cell and tissue culture systems provide controlled environments to investigate the molecular mechanisms of RA action.
-
Embryonic Stem Cell (ESC) Differentiation: Pluripotent stem cells can be differentiated into various cell types, such as neurons and cardiomyocytes, in vitro. The addition of RA to the culture medium is a common method to direct the differentiation of ESCs towards specific lineages.[29] This approach allows for the study of RA's role in cell fate decisions and the identification of downstream target genes.
-
Organ and Tissue Culture: Explants of embryonic tissues, such as limb buds or neural tube segments, can be cultured in vitro. This allows for the manipulation of RA signaling in a more isolated context, for example, by adding exogenous RA, RA synthesis inhibitors, or RAR antagonists to the culture medium.
Analytical Techniques for Quantifying this compound
Directly measuring the low endogenous levels of RA in embryonic tissues is technically challenging. However, advances in analytical chemistry have made this possible.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for the quantification of retinoids in biological samples.[38] LC-MS/MS allows for the accurate measurement of atRA and its isomers in small amounts of tissue, providing crucial data for understanding RA metabolism and gradient formation.[38]
Table 1: Key Experimental Approaches to Study this compound Signaling
| Methodology | Principle | Key Insights Provided | Example Application |
| Gene Knockout (Mouse) | Targeted deletion of a specific gene. | Definitive in vivo function of the gene product. | Aldh1a2 knockout demonstrates the essential role of this enzyme in RA synthesis for posterior development.[11] |
| RARE-Reporter Transgenics | A reporter gene is driven by RAREs. | Visualization of the spatial and temporal patterns of RA signaling activity. | Mapping RA activity in the developing hindbrain and limb bud.[19] |
| FRET-based Biosensors | A genetically encoded sensor changes its fluorescence properties upon binding to RA. | Real-time visualization and quantification of RA gradients in living embryos. | Direct observation of the posterior-to-anterior RA gradient in zebrafish.[37] |
| ESC Differentiation | Directed differentiation of pluripotent stem cells into specific lineages. | Role of RA in cell fate decisions and lineage specification. | Using RA to generate cardiomyocytes from human pluripotent stem cells.[29][30] |
| LC-MS/MS | Separation and quantification of molecules based on their mass-to-charge ratio. | Accurate measurement of endogenous RA levels in tissues and cells. | Quantifying RA concentrations in different regions of the embryo to correlate with developmental events.[38] |
This compound Signaling in Disease and Drug Development
The profound effects of RA on cell differentiation and proliferation have made its pathway a target for therapeutic intervention in various diseases.
-
Oncology: All-trans-retinoic acid (ATRA) is a cornerstone of treatment for acute promyelocytic leukemia (APL). ATRA induces the differentiation of the leukemic promyelocytes, leading to their maturation and eventual death.
-
Dermatology: Topical retinoids are widely used to treat acne, psoriasis, and photoaging due to their effects on keratinocyte proliferation and differentiation.
-
Teratogenicity and Drug Safety: The potent teratogenic effects of retinoids, such as isotretinoin (used to treat severe acne), necessitate strict guidelines for their use in women of childbearing potential.[6][9] Understanding the mechanisms of retinoid teratogenicity is crucial for developing safer drugs and for risk assessment. A paradoxical mechanism has been proposed where excess RA induces a longer-lasting local RA deficiency by altering the expression of synthesizing and degrading enzymes.[5]
Conclusion and Future Perspectives
The this compound signaling pathway is a master regulator of embryonic development, translating the simple chemical information of a concentration gradient into the complex patterning of the vertebrate body plan. Decades of research have illuminated the core components of this pathway and its critical roles in a multitude of developmental processes. However, many questions remain.
Future research will likely focus on:
-
Systems-level understanding: Integrating genomic and proteomic data to build comprehensive models of the gene regulatory networks downstream of RA signaling in different cellular contexts.
-
Crosstalk with other signaling pathways: Further elucidating the intricate interactions between RA signaling and other major developmental pathways, such as FGF, Wnt, and BMP signaling.[2][34]
-
Epigenetic regulation: Investigating how RA signaling influences the epigenetic landscape to establish and maintain cell fates.
-
Therapeutic applications: Leveraging our understanding of RA signaling to develop novel therapies for developmental disorders, cancers, and regenerative medicine.
The continued exploration of this elegant and powerful signaling pathway will undoubtedly provide further fundamental insights into the mechanisms of life and offer new avenues for improving human health.
References
- 1. This compound synthesis and functions in early embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. This compound Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A paradoxical teratogenic mechanism for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoids As Teratogens | Embryo Project Encyclopedia [embryo.asu.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 9. annualreviews.org [annualreviews.org]
- 10. This compound signalling during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of this compound signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Dynamics and precision in this compound morphogen gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Synthesis and Signaling during Early Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, RARs and early development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Visualizing this compound morphogen gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generating this compound gradients by local degradation during craniofacial development: one cell’s cue is another cell’s poison - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound receptor - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Retinoid X Receptor (RXR) Agonist-Induced Activation of Dominant-Negative RXR-Retinoic Acid Receptor α403 Heterodimers Is Developmentally Regulated during Myeloid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jme.bioscientifica.com [jme.bioscientifica.com]
- 25. youtube.com [youtube.com]
- 26. mdpi.com [mdpi.com]
- 27. This compound Promotes Limb Induction through Effects on Body Axis Extension but is Unnecessary for Limb Patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Role of this compound in Establishing the Early Limb Bud [mdpi.com]
- 29. This compound signaling in heart development: Application in the differentiation of cardiovascular lineages from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. This compound signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 32. What's this compound got to do with it? this compound regulation of the neural crest in craniofacial and ocular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Role of this compound in mouse neural crest cell development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. rupress.org [rupress.org]
- 35. journals.biologists.com [journals.biologists.com]
- 36. Function of this compound receptors during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 37. This compound gradient visualized for the first time in an embryo | RIKEN [riken.jp]
- 38. Quantitative Profiling of Endogenous this compound in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Retinoic Acid Isomers: A Technical Guide for Researchers
This guide provides an in-depth exploration of the multifaceted biological functions of retinoic acid (RA) isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular mechanisms, signaling pathways, and diverse physiological roles of these potent vitamin A metabolites. We will explore the distinct activities of key isomers, provide detailed experimental protocols for their functional assessment, and offer insights into the causality behind experimental choices.
Introduction: The Retinoid Signal and Its Isomeric Complexity
This compound, the biologically active form of vitamin A, is a critical signaling molecule that orchestrates a vast array of cellular processes, including proliferation, differentiation, apoptosis, and embryonic development. Its functions are primarily mediated by two families of nuclear receptors: the this compound receptors (RARs) and the retinoid X receptors (RXRs). The biological activity of this compound is not monolithic; it is nuanced by the stereochemistry of its polyene tail, giving rise to several isomers with distinct receptor affinities and functional consequences. The most extensively studied of these are all-trans-retinoic acid (ATRA), 9-cis-retinoic acid (9-cis-RA), and 13-cis-retinoic acid (13-cis-RA, also known as isotretinoin). Understanding the specific roles of each isomer is paramount for both fundamental research and the development of targeted therapeutics.
Core Mechanisms of Action: A Tale of Two Receptors
The biological effects of this compound isomers are predominantly transduced through the nuclear receptors RARs (α, β, and γ) and RXRs (α, β, and γ). These receptors function as ligand-inducible transcription factors. In their inactive state, RAR/RXR heterodimers are bound to specific DNA sequences known as this compound response elements (RAREs) in the promoter regions of target genes, complexed with corepressor proteins that silence gene expression. Ligand binding induces a conformational change in the receptors, leading to the dissociation of corepressors and the recruitment of coactivator complexes, which ultimately initiates gene transcription.
The specificity of the retinoid signal is determined by which isomers bind to which receptors. ATRA is a high-affinity ligand for all three RAR subtypes but does not bind to RXRs. In contrast, 9-cis-RA is a high-affinity ligand for both RARs and RXRs, making it a pan-agonist. 13-cis-RA exhibits low affinity for both RARs and RXRs and is largely considered a pro-drug that is intracellularly converted to more active isomers like ATRA.
Non-Genomic Signaling Pathways
While the genomic pathway involving nuclear receptors is the primary mechanism of action, emerging evidence suggests that this compound isomers can also elicit rapid, non-genomic effects. These pathways are initiated at the cell membrane and involve the activation of various kinase cascades, though the precise receptors and mechanisms are still under active investigation.
Isomer-Specific Biological Functions and Receptor Affinities
The differential binding of RA isomers to RARs and RXRs translates into distinct biological outcomes.
| Isomer | Primary Receptor Target(s) | Dissociation Constant (Kd) | Key Biological Functions |
| All-trans-retinoic acid (ATRA) | RARα, RARβ, RARγ | ~0.2-0.7 nM for RARs | Induces differentiation of various cell types, including myeloid and neuronal lineages. Regulates embryonic development, particularly patterning of the nervous system and limbs. Possesses anti-proliferative and pro-apoptotic effects in certain cancer cells. |
| 9-cis-retinoic acid (9-cis-RA) | RARα, RARβ, RARγ, RXRα, RXRβ, RXRγ | ~0.2-0.7 nM for RARs; ~14-18 nM for RXRs | Potent inducer of differentiation, often more so than ATRA in certain cell lines. Activates both RAR- and RXR-dependent signaling pathways. Modulates gene expression through both RAR/RXR heterodimers and RXR homodimers. |
| 13-cis-retinoic acid (Isotretinoin) | Low affinity for RARs and RXRs | - | Primarily functions as a pro-drug, converting to ATRA and other active metabolites intracellularly. Clinically used to treat severe acne by reducing sebum production and inflammation. |
Table 1: Summary of this compound Isomer Properties and Functions.
Visualizing the Canonical this compound Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of all-trans-retinoic acid.
Caption: Canonical signaling pathway of all-trans-retinoic acid (ATRA).
Experimental Protocols for Functional Analysis
A critical aspect of retinoid research is the robust and reproducible assessment of their biological effects. The following are detailed, step-by-step methodologies for key experiments.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound isomers on cell proliferation by measuring the metabolic activity of viable cells.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete culture medium
-
This compound isomer stock solutions (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound isomer in culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control.
Cell Differentiation Assay (HL-60 Model)
This protocol describes the induction of differentiation in the human promyelocytic leukemia cell line HL-60, a classic model for studying myeloid differentiation.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
All-trans-retinoic acid (ATRA) stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Nitroblue tetrazolium (NBT) solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) (100 ng/mL in DMSO)
-
Microscope
Procedure:
-
Cell Culture: Culture HL-60 cells in suspension at a density of 2 x 10^5 cells/mL.
-
Induction of Differentiation: Add ATRA to the cell culture to a final concentration of 1 µM. Include a vehicle control. Incubate the cells for 5-7 days.
-
NBT Reduction Assay:
-
Harvest the cells by centrifugation and resuspend in 1 mL of PBS.
-
Add 1 mL of NBT solution containing 200 ng/mL PMA.
-
Incubate for 25 minutes at 37°C.
-
Add 10 µL of 0.5 M HCl to stop the reaction.
-
Centrifuge the cells and observe the cell pellet for the presence of blue formazan deposits, indicative of differentiated, phagocytic cells.
-
Count the percentage of NBT-positive cells using a hemocytometer under a microscope.
-
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol outlines the steps to quantify changes in the expression of RA target genes.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target genes (e.g., RARB, HOXA1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples, normalized to the housekeeping gene.
Experimental Workflow for Investigating this compound Isomer Effects
The following diagram provides a logical workflow for a comprehensive study on the biological effects of a this compound isomer.
retinoic acid receptors (RARs and RXRs) explained
An In-depth Technical Guide to Retinoic Acid Receptors (RARs and RXRs) for Researchers and Drug Development Professionals
Introduction to the Retinoid Signaling Axis
Retinoid signaling, a cornerstone of vertebrate development and homeostasis, is orchestrated by a class of nuclear receptors that are ligand-activated transcription factors. At the heart of this intricate network are the this compound receptors (RARs) and retinoid X receptors (RXRs). These receptors do not act in isolation but form heterodimeric complexes that, upon binding to their cognate ligands, modulate the expression of a vast array of target genes. This guide provides a deep dive into the molecular mechanisms underpinning RAR and RXR function, offering a technical perspective for researchers and drug development professionals. We will explore the structural biology of these receptors, the nuances of their signaling pathways, and the state-of-the-art methodologies to interrogate their activity.
The Core Components: RAR and RXR Isotypes
The retinoid receptor family is comprised of two main subfamilies: the this compound receptors (RARs) and the retinoid X receptors (RXRs). Each subfamily consists of three distinct isotypes: α, β, and γ, encoded by separate genes. This diversity allows for tissue-specific and developmental stage-specific responses to retinoids.
-
This compound Receptors (RARs): These are considered the primary receptors for all-trans this compound (ATRA), the most biologically active metabolite of vitamin A. The three isotypes, RARα, RARβ, and RARγ, exhibit distinct expression patterns and play non-redundant roles in biological processes.
-
Retinoid X Receptors (RXRs): The endogenous ligand for RXRs is 9-cis-retinoic acid. However, RXRs are often considered "master regulators" among nuclear receptors due to their ability to form heterodimers with a wide range of other nuclear receptors, including RARs, the vitamin D receptor (VDR), and thyroid hormone receptors (TRs).
The Heterodimeric Complex: A Symphony of Molecular Interactions
The canonical mechanism of retinoid signaling involves the formation of an RAR-RXR heterodimer. This complex is pre-formed and bound to specific DNA sequences known as this compound response elements (RAREs) in the promoter regions of target genes, even in the absence of a ligand.
Ligand Binding and Conformational Change
The binding of an agonist, such as ATRA to RAR, induces a significant conformational change in the receptor's ligand-binding domain (LBD). This alteration facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, which are essential for initiating gene transcription.
The Role of RAREs
RAREs are typically composed of two direct repeats of the consensus sequence PuG(G/T)TCA, separated by a variable number of nucleotides (from 1 to 5). The specific sequence and spacing of these half-sites contribute to the selective binding of different nuclear receptor dimers.
Visualizing the Retinoid Signaling Pathway
The following diagram illustrates the core signaling cascade initiated by this compound.
Caption: The canonical retinoid signaling pathway.
Ligand Specificity and Affinity
The biological response to retinoids is dictated by the binding affinity and selectivity of different ligands for the various RAR and RXR isotypes. This is a critical consideration in drug development, where isotype-selective agonists and antagonists are sought to minimize off-target effects.
| Ligand | Receptor Target(s) | Dissociation Constant (Kd) (nM) | Reference |
| All-trans this compound (ATRA) | RARα, RARβ, RARγ | 0.2 - 0.4 | |
| 9-cis-retinoic acid | RARs and RXRs | ~0.2 (RARs), ~18 (RXRs) | |
| Tazarotene | RARβ, RARγ | ~3 (RARβ), ~1 (RARγ) | |
| Bexarotene | RXRs | 25-100 |
Experimental Methodologies for Studying RARs and RXRs
A robust understanding of RAR and RXR function relies on a combination of in vitro and in vivo experimental approaches.
Ligand Binding Assays
These assays are fundamental for determining the binding affinity and specificity of novel compounds for RAR and RXR isotypes. A common method involves a competitive binding assay using radiolabeled ligands.
Protocol: Radioligand Binding Assay
-
Receptor Preparation: Express and purify recombinant RAR or RXR ligand-binding domains (LBDs).
-
Radioligand: Utilize a high-affinity radiolabeled ligand, such as [³H]-ATRA for RARs or [³H]-9-cis-retinoic acid for RXRs.
-
Competition: Incubate a constant concentration of the receptor and radioligand with increasing concentrations of the unlabeled test compound.
-
Separation: Separate the receptor-bound from free radioligand using methods like filter binding assays.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analysis: Calculate the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.
Reporter Gene Assays
To assess the functional consequence of ligand binding (i.e., transcriptional activation), reporter gene assays are widely employed.
Protocol: Luciferase Reporter Assay
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T, HeLa) that is responsive to retinoid signaling.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for the RAR and RXR of interest.
-
A reporter plasmid containing a luciferase gene driven by a promoter with one or more RAREs.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: Treat the transfected cells with the test compound at various concentrations.
-
Lysis and Measurement: Lyse the cells and measure the activity of both luciferases using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and plot the fold induction relative to a vehicle control to determine the EC₅₀ (effective concentration for 50% maximal response).
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to identify the specific genomic regions to which RAR-RXR heterodimers bind.
Workflow: ChIP-Seq
Caption: A simplified workflow for ChIP-Seq analysis of RAR/RXR binding sites.
Therapeutic Implications and Future Directions
The critical roles of RARs and RXRs in cellular differentiation, proliferation, and apoptosis have made them attractive targets for therapeutic intervention in various diseases, including cancer and dermatological disorders. The development of isotype-selective and receptor-specific ligands continues to be a major focus of research, with the aim of maximizing therapeutic efficacy while minimizing adverse effects.
Future research will likely focus on:
-
Elucidating the complex interplay between RAR-RXR heterodimers and other signaling pathways.
-
Identifying novel coregulatory proteins that modulate retinoid receptor activity.
-
Developing next-generation retinoids with improved pharmacological profiles.
Endogenous Synthesis and Metabolism of Retinoic Acid: A Technical Guide for Researchers
Abstract
Retinoic acid (RA), the principal active metabolite of vitamin A, is a pleiotropic signaling molecule essential for a vast array of biological processes, from embryonic development to adult tissue homeostasis. The precise spatiotemporal control of RA concentration is paramount, as both its deficiency and excess are teratogenic and can lead to pathological conditions. This technical guide provides an in-depth exploration of the core pathways governing the endogenous synthesis and metabolism of this compound. We will dissect the enzymatic cascades, transport mechanisms, and regulatory networks that collectively ensure RA homeostasis. Furthermore, this guide will detail key experimental methodologies for the accurate quantification of retinoids and the characterization of their metabolic pathways, offering a valuable resource for researchers and drug development professionals in the field.
Introduction: The Central Role of this compound in Cellular Signaling
This compound exerts its profound biological effects primarily by functioning as a ligand for nuclear receptors, specifically the this compound Receptors (RARs) and Retinoid X Receptors (RXRs).[[“]][2][3] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as this compound Response Elements (RAREs) in the promoter regions of target genes.[[“]][4][5] Ligand binding induces a conformational change in the receptor complex, leading to the recruitment of coactivators and subsequent modulation of gene transcription.[3][4] This intricate signaling network, involving over 500 target genes, governs critical cellular processes including proliferation, differentiation, and apoptosis.[6][7][8] The tightly regulated intracellular concentration of RA is therefore a critical determinant of cellular fate and function.
The Biosynthetic Pathway: From Retinol to Active this compound
The endogenous synthesis of all-trans-retinoic acid (atRA) from its precursor, retinol, is a two-step oxidative process.[9][10][11] This pathway is a cornerstone of retinoid homeostasis and a key control point for RA signaling.
Cellular Uptake of Retinol: The Role of RBP and STRA6
Dietary vitamin A is primarily absorbed as retinyl esters and converted to retinol. In circulation, retinol is bound to retinol-binding protein (RBP).[12][13] The uptake of retinol from the RBP-retinol complex into target cells is facilitated by the cell surface receptor, Stimulated by this compound 6 (STRA6).[12][13][14] Beyond its role as a transporter, STRA6 also functions as a signaling receptor, activating the JAK/STAT pathway upon binding of holo-RBP.[12][13][15] This dual function highlights the intricate link between vitamin A transport and cellular signaling.[13][16]
Step 1: The Reversible Oxidation of Retinol to Retinaldehyde
The first and generally rate-limiting step in RA synthesis is the reversible oxidation of retinol to retinaldehyde.[9][10] This reaction is catalyzed by two main families of enzymes:
-
Cytosolic Alcohol Dehydrogenases (ADHs): Members of the medium-chain alcohol dehydrogenase family.[9]
-
Microsomal Retinol Dehydrogenases (RDHs): Members of the short-chain dehydrogenase/reductase (SDR) superfamily.[9][17]
The direction of this reaction is influenced by the cellular redox state and the availability of cofactors (NAD+/NADH).[9]
Step 2: The Irreversible Oxidation of Retinaldehyde to this compound
The second and irreversible step is the oxidation of retinaldehyde to this compound, catalyzed by a group of enzymes known as retinaldehyde dehydrogenases (RALDHs), which belong to the aldehyde dehydrogenase (ALDH) superfamily.[9][18][19] This irreversible commitment to RA synthesis is a critical control point in the pathway.
Diagram: The Endogenous Synthesis Pathway of this compound
Caption: Cellular uptake and two-step enzymatic synthesis of this compound.
Catabolism and Clearance: Maintaining this compound Homeostasis
To prevent excessive RA signaling, its intracellular levels are tightly controlled through a robust catabolic pathway. The primary enzymes responsible for RA degradation are members of the Cytochrome P450 family 26 (CYP26).[7][20][21]
The CYP26 Enzyme Family: Key Regulators of RA Clearance
There are three main CYP26 enzymes: CYP26A1, CYP26B1, and CYP26C1.[7][20][22] These enzymes hydroxylate RA into more polar and less biologically active metabolites, such as 4-hydroxy-RA and 18-hydroxy-RA, which are then further metabolized and eliminated.[20][23]
-
CYP26A1: Plays a major role in RA clearance and is essential for embryonic development.[7][24][25] Its expression is highly induced by RA, creating a powerful negative feedback loop.[7]
-
CYP26B1: Also crucial for development and postnatal survival.[7][24][25]
-
CYP26C1: Exhibits some functional redundancy with CYP26A1.[26]
The tissue-specific expression patterns of these enzymes are critical for establishing RA gradients during development.[20]
| Enzyme | Key Characteristics | Primary Function |
| CYP26A1 | Highly inducible by RA; essential for embryonic development.[7][24][25] | Major contributor to systemic RA clearance.[7][22] |
| CYP26B1 | Essential for postnatal survival and germ cell development.[7][25] | Regulates local RA concentrations in specific tissues. |
| CYP26C1 | Functionally redundant with CYP26A1 to some extent.[26] | Contributes to RA homeostasis, particularly during development. |
Table 1: Key features of the CYP26 family of this compound metabolizing enzymes.
Diagram: The Catabolic Pathway of this compound
Caption: CYP26-mediated catabolism of this compound into inactive metabolites.
Transcriptional Regulation of this compound Homeostasis
The expression of the key enzymes involved in RA synthesis and catabolism is itself subject to tight transcriptional control, often by RA itself, creating intricate feedback and feed-forward loops.
-
RA-Inducible Catabolism: A cornerstone of RA homeostasis is the potent induction of CYP26A1 expression by RA.[7] This creates a robust negative feedback mechanism, where high levels of RA trigger its own degradation, preventing excessive signaling.
-
Regulation of Biosynthetic Enzymes: The expression of RALDHs can also be influenced by various signaling pathways, including those regulated by cholesterol metabolites through liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs).[27] This highlights a crosstalk between retinoid and lipid metabolism.
Experimental Methodologies for Studying this compound Metabolism
The study of RA metabolism requires sensitive and specific analytical techniques due to the low physiological concentrations of retinoids and their susceptibility to isomerization and degradation.
Quantification of Endogenous Retinoids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of RA and its metabolites in biological samples.[28][29][30] This method offers high sensitivity, specificity, and the ability to resolve different isomers.[28]
Protocol: Sample Preparation and LC-MS/MS Analysis of this compound
-
Sample Collection and Handling:
-
Work under yellow or red light to minimize light-induced isomerization.
-
Harvest tissues and immediately freeze in liquid nitrogen.
-
Store samples at -80°C until analysis.
-
-
Extraction:
-
Homogenize tissue samples in a suitable buffer.
-
Add an internal standard (e.g., a deuterated or structurally similar RA analog) to correct for extraction efficiency.[28]
-
Perform a liquid-liquid extraction using a solvent system such as hexane to separate retinoids from the aqueous phase.[28][31]
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Inject the sample onto a reverse-phase C18 or similar HPLC column for chromatographic separation of RA isomers.[29][32]
-
Utilize a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode for sensitive and specific detection and quantification.[29][30]
-
| Parameter | Typical Value/Condition | Reference |
| Limit of Detection (LOD) | 10 fmol | [28] |
| Linear Range | 20 fmol to 10 pmol | [28] |
| Intra-assay CV | 5.4 ± 0.4% | [28] |
| Inter-assay CV | 8.9 ± 1.0% | [28] |
Table 2: Performance characteristics of a typical LC-MS/MS assay for this compound quantification.
Enzyme Activity Assays
-
RDH and RALDH Activity: Enzyme activity can be measured in cell or tissue homogenates by monitoring the conversion of retinol to retinaldehyde or retinaldehyde to this compound, respectively. The products can be quantified by HPLC with UV or fluorescence detection, or by LC-MS/MS.
-
CYP26 Activity: The activity of CYP26 enzymes can be assessed by incubating recombinant enzymes or microsomes with RA and measuring the formation of hydroxylated metabolites by LC-MS/MS.
Gene Expression Analysis
-
Quantitative PCR (qPCR): To study the transcriptional regulation of genes involved in RA metabolism (e.g., STRA6, RDHs, RALDHs, CYP26s), qPCR is a widely used technique to measure changes in mRNA levels in response to various stimuli.
-
Reporter Gene Assays: To investigate the activity of the RA signaling pathway, reporter constructs containing RAREs upstream of a luciferase or other reporter gene can be transfected into cells. Changes in reporter activity reflect the level of RAR/RXR activation.[31]
Conclusion and Future Perspectives
The endogenous synthesis and metabolism of this compound are orchestrated by a complex and highly regulated network of enzymes and transport proteins. A thorough understanding of these pathways is fundamental to deciphering the role of RA in health and disease. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricacies of RA homeostasis. Future research will likely focus on the interplay between RA metabolism and other metabolic pathways, the development of more specific inhibitors of RA-metabolizing enzymes for therapeutic applications, and the elucidation of the precise roles of different RA isomers in various physiological and pathological contexts. The continued advancement in analytical technologies will undoubtedly further our ability to unravel the complexities of this vital signaling molecule.
References
- 1. consensus.app [consensus.app]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound receptor - Wikipedia [en.wikipedia.org]
- 4. Identification of transcriptional regulatory cascades in this compound-induced growth arrest of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Transcriptional activities of this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450s in the Regulation of Cellular this compound Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene expression regulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymology of this compound biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Synthesis and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Vitamin A Transport and Cell Signaling by the Retinol-Binding Protein Receptor STRA6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. STRA6, a cell-surface receptor for retinol-binding protein: the plot thickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcriptional Factors Mediating this compound Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The STRA6 receptor is essential for retinol-binding protein-induced insulin resistance but not for maintaining vitamin A homeostasis in tissues other than the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzymology of this compound biosynthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dermaspa.ca [dermaspa.ca]
- 19. thetriplehelixian.com [thetriplehelixian.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Role of this compound metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biochemical and Physiological Importance of the CYP26 this compound Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of the Function and Expression of CYP26A1 and CYP26B1, the two this compound Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. annualreviews.org [annualreviews.org]
- 26. The role of CYP26 enzymes in this compound clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Regulation of retinal dehydrogenases and this compound synthesis by cholesterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantification of endogenous this compound in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 32. jfda-online.com [jfda-online.com]
Retinoic Acid as a Morphogen in Vertebrate Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of retinoic acid (RA) as a pivotal morphogen in vertebrate development. It delves into the core molecular mechanisms, offers field-proven experimental methodologies, and provides insights into the causality behind experimental choices, designed to empower researchers in developmental biology and drug development.
Introduction: The Concept of a Morphogen and the Role of this compound
In the intricate choreography of embryonic development, morphogens are signaling molecules that orchestrate the formation of complex tissues and organs from initially uniform populations of cells. They do so by forming a concentration gradient across a field of cells, with different threshold concentrations of the morphogen activating distinct sets of genes, thereby specifying different cell fates.[1] this compound, a metabolite of vitamin A (retinol), has long been recognized as a critical morphogen in vertebrate development, influencing a vast array of processes from the establishment of the primary body axes to the intricate patterning of individual organs.[2][3]
Perturbations in RA signaling, either through genetic defects or environmental exposures, can lead to severe congenital abnormalities, underscoring its critical role.[4][5] This guide will explore the molecular underpinnings of RA signaling, its spatial and temporal regulation, and its specific functions in key developmental events. Furthermore, we will provide detailed experimental protocols to enable researchers to investigate and manipulate this crucial signaling pathway.
The this compound Signaling Pathway: A Symphony of Molecular Interactions
The cellular response to this compound is mediated by a sophisticated and tightly regulated signaling cascade. Understanding this pathway is fundamental to deciphering its role in development and disease.
Synthesis, Transport, and Degradation: Establishing the Gradient
The formation of a precise this compound gradient is paramount to its function as a morphogen. This is achieved through a dynamic interplay of localized synthesis and degradation.[6]
-
Synthesis: this compound is synthesized from retinol in a two-step enzymatic process.[5][7]
-
Retinol to Retinaldehyde: Retinol is reversibly oxidized to retinaldehyde by retinol dehydrogenases (RDHs) and alcohol dehydrogenases (ADHs).[7]
-
Retinaldehyde to this compound: Retinaldehyde is irreversibly oxidized to all-trans-retinoic acid (atRA), the primary biologically active isomer, by retinaldehyde dehydrogenases (RALDHs).[7] The tissue-specific expression of RALDH enzymes is a key determinant of where RA is produced in the embryo.[7]
-
-
Transport: Once synthesized, the lipophilic RA molecule can diffuse across cell membranes to act on neighboring cells (paracrine signaling) or within the cell of its synthesis (autocrine signaling).[8] Cellular this compound-binding proteins (CRABPs) facilitate the intracellular transport of RA and can modulate its availability to nuclear receptors.[6]
-
Degradation: The spatial and temporal restriction of RA signaling is critically dependent on its degradation by a family of cytochrome P450 enzymes, primarily the CYP26 family (CYP26A1, CYP26B1, and CYP26C1).[6] These enzymes hydroxylate RA into inactive polar metabolites, effectively creating "sinks" that shape the RA gradient and protect certain tissues from its influence.[1]
Caption: Overview of this compound Metabolism and Signaling.
Nuclear Receptors: Translating the Signal into Gene Expression
The biological effects of this compound are primarily mediated by two families of nuclear receptors: the this compound receptors (RARs: RARα, RARβ, RARγ) and the retinoid X receptors (RXRs: RXRα, RXRβ, RXRγ).[2][5]
-
Heterodimerization and DNA Binding: RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as this compound response elements (RAREs) located in the regulatory regions of target genes.[7]
-
Ligand-Dependent Transcription: In the absence of RA, the RAR/RXR heterodimer is often bound to corepressor proteins that inhibit transcription. The binding of all-trans-RA to the RAR ligand-binding domain induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivator complexes. This, in turn, promotes the transcription of target genes.[2]
This compound in Action: Patterning the Vertebrate Embryo
The precisely regulated gradient of this compound plays a crucial role in patterning multiple structures during vertebrate embryogenesis.
Anterior-Posterior Axis Patterning
This compound is a key player in establishing the anterior-posterior (A-P) body axis.[9] Generally, higher concentrations of RA promote posterior fates, while lower concentrations are permissive for anterior structures.[10] This is, in part, achieved through the regulation of Hox gene expression. Hox genes are a family of transcription factors that are expressed in a colinear fashion along the A-P axis and specify regional identity.[11][12] this compound can directly activate the expression of more 3' (anteriorly expressed) Hox genes, which in turn can regulate the expression of more 5' (posteriorly expressed) Hox genes, thus establishing the "Hox code" that patterns the developing embryo.[11][13]
Hindbrain Development
The vertebrate hindbrain is segmented into a series of rhombomeres, each with a distinct identity and developmental fate. This compound signaling is essential for the proper patterning of the posterior hindbrain (rhombomeres 4-8).[14][15] A gradient of RA, with higher levels posteriorly, is thought to specify the identity of these segments, again largely through the regulation of Hox gene expression.[11][14] For instance, loss of RA signaling leads to a posterior-to-anterior transformation of hindbrain segments, where posterior rhombomeres adopt a more anterior identity.[15]
Neural Tube Development
This compound plays a multifaceted role in the development of the neural tube, the precursor to the brain and spinal cord. It is involved in both the morphogenesis of the neural tube and the specification of neuronal subtypes.[16] While not essential for the initial closure of the neural tube, RA is critical for its proper shaping and the subsequent proliferation and differentiation of neural progenitors.[16][17] For example, RA signaling is required for the correct patterning of motor neurons in the ventral spinal cord.[7]
Limb Development
The role of this compound in limb development is complex and has been a subject of intense research. While initial studies suggested a direct role for RA as a morphogen in patterning the limb axes, more recent genetic evidence indicates a more permissive role.[18] It is now understood that RA signaling is crucial for the initiation of the forelimb bud by repressing the expression of Fibroblast Growth Factor 8 (FGF8) in the adjacent trunk mesoderm, thereby creating an environment conducive to limb outgrowth.[7]
Experimental Methodologies: A Practical Guide
Investigating the role of this compound in development often requires the precise manipulation and measurement of its signaling pathway. This section provides detailed protocols for key experimental approaches.
Pharmacological Inhibition of this compound Signaling
Pharmacological inhibitors are powerful tools for acutely disrupting RA signaling at specific developmental stages.
N,N-diethylaminobenzaldehyde (DEAB) is a potent inhibitor of RALDH enzymes, thereby blocking the synthesis of this compound.
Protocol: DEAB Treatment of Zebrafish Embryos
-
Stock Solution Preparation: Prepare a 100 mM stock solution of DEAB (4-(Diethylamino)benzaldehyde) in DMSO. Store at -20°C.
-
Working Solution Preparation: Prepare working solutions of DEAB in E3 embryo medium. A common concentration range for zebrafish embryos is 5-50 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for the desired phenotype without causing excessive toxicity.
-
Embryo Treatment:
-
Collect zebrafish embryos at the desired developmental stage (e.g., shield stage for A-P patterning studies).
-
Transfer embryos to a petri dish containing the DEAB working solution. Include a vehicle control (E3 medium with the same concentration of DMSO as the DEAB solution).
-
Incubate embryos at 28.5°C for the desired duration. The treatment duration will depend on the specific developmental process being investigated.
-
-
Washout and Analysis:
-
After treatment, wash the embryos several times with fresh E3 medium to remove the inhibitor.
-
Allow the embryos to develop to the desired stage for analysis (e.g., 24-48 hours post-fertilization).
-
Analyze the embryos for morphological defects and changes in gene expression using techniques such as whole-mount in situ hybridization.
-
BMS493 is a pan-RAR antagonist that blocks the binding of RA to all three RAR subtypes.
Protocol: BMS493 Administration in Chick Embryos
-
Stock Solution Preparation: Prepare a 10 mM stock solution of BMS493 in DMSO. Store at -20°C.
-
Bead Preparation:
-
Soak Affi-Gel Blue beads (Bio-Rad) or AG1-X2 ion-exchange beads (Bio-Rad) in the BMS493 stock solution or a dilution thereof (e.g., 1 mM in DMSO) for at least 1 hour at room temperature.
-
As a control, soak beads in DMSO alone.
-
-
Embryo Culture and Bead Implantation:
-
Culture chick embryos using the New culture method or a similar technique.
-
Using fine forceps, create a small slit in the vitelline membrane and ectoderm at the desired location for bead implantation (e.g., adjacent to the developing hindbrain or limb bud).
-
Carefully insert a BMS493-soaked bead into the slit.
-
Seal the window in the eggshell with tape and re-incubate.
-
-
Analysis:
-
Harvest the embryos at the desired time point after bead implantation.
-
Analyze for developmental defects and changes in gene expression patterns.
-
Visualizing this compound Signaling Activity
Reporter assays are invaluable for visualizing the spatial and temporal dynamics of RA signaling in vivo.
Protocol: RARE-lacZ Reporter Staining in Mouse Embryos
This protocol is for use with transgenic mouse lines that carry a lacZ reporter gene under the control of a this compound response element (RARE).
-
Embryo Dissection and Fixation:
-
Dissect mouse embryos at the desired developmental stage in cold 1x PBS.
-
Fix the embryos in 4% paraformaldehyde (PFA) in PBS on ice. Fixation time will vary with embryonic stage (e.g., 30-60 minutes for E8.5-E10.5 embryos).
-
Wash the embryos three times for 15 minutes each in wash buffer (see below) at room temperature.[19]
-
-
Staining:
-
Prepare the X-gal staining solution (see below).
-
Incubate the embryos in the staining solution in the dark at 37°C. Staining time can range from a few hours to overnight, depending on the strength of the reporter expression.[19]
-
Monitor the color development under a dissecting microscope.
-
-
Post-staining Processing and Imaging:
-
Once the desired staining intensity is reached, wash the embryos in wash buffer.
-
Post-fix the embryos in 4% PFA for at least 1 hour at 4°C.
-
Wash in PBS and clear the embryos for imaging (e.g., in a graded series of glycerol or using a clearing agent like BABB - benzyl alcohol/benzyl benzoate).
-
Image the embryos using a dissecting microscope with a camera.
-
Solutions for RARE-lacZ Staining:
-
Wash Buffer: 0.1 M phosphate buffer (pH 7.3), 2 mM MgCl₂, 0.01% sodium deoxycholate, 0.02% NP-40.[19]
-
X-gal Staining Solution: 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, 2 mM MgCl₂, 0.01% sodium deoxycholate, 0.02% NP-40, and 1 mg/mL X-gal in wash buffer.[19]
Caption: Experimental Workflow for Studying this compound Signaling.
Quantifying Endogenous this compound
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for accurately quantifying endogenous levels of this compound and its isomers in embryonic tissues.[20]
Protocol Outline: HPLC-MS/MS for RA Quantification
-
Tissue Homogenization: Homogenize embryonic tissues in a suitable buffer under dim light to prevent isomerization and degradation of retinoids.
-
Extraction: Perform a liquid-liquid extraction using a solvent such as hexane to isolate the lipophilic retinoids.
-
Chromatographic Separation: Separate the different retinoid isomers using a normal-phase or reverse-phase HPLC column.
-
Mass Spectrometry Detection: Quantify the amount of each retinoid isomer using a tandem mass spectrometer, which offers high sensitivity and specificity.
Table 1: Endogenous All-trans-Retinoic Acid Concentrations in Embryonic Tissues
| Species | Tissue/Embryonic Stage | atRA Concentration | Reference |
| Mouse | Whole Embryo (E8.5) | ~25 nM | [7] |
| Chick | Stage 24 Neural Tube | High (relative) | [21][22] |
| Chick | Stage 24 Heart | Low (relative) | [21][22] |
| Axolotl | Regenerating Limb Blastema (Posterior) | ~5x higher than anterior | [16] |
| Human | Embryonic/Fetal Tissues | Present and quantifiable | [23] |
Note: Absolute concentrations can vary depending on the specific experimental conditions and quantification methods used.
Concluding Remarks and Future Directions
This compound remains a cornerstone of developmental biology, and our understanding of its multifaceted roles continues to expand. The experimental approaches outlined in this guide provide a robust framework for investigating the intricacies of RA signaling. Future research will likely focus on several key areas:
-
Dynamic Imaging of RA Gradients: The development of more sensitive and quantitative in vivo reporters will allow for a more dynamic and precise visualization of RA gradients in real-time.[1]
-
Crosstalk with Other Signaling Pathways: Elucidating the complex interplay between RA and other major signaling pathways, such as FGF, Wnt, and BMP, will be crucial for a holistic understanding of developmental patterning.[7]
-
Translational Applications: A deeper understanding of the mechanisms of RA-mediated teratogenesis can inform strategies to prevent birth defects. Furthermore, harnessing the power of RA to direct stem cell differentiation holds immense promise for regenerative medicine and drug discovery.
This guide serves as a foundational resource for researchers embarking on or continuing their exploration of the fascinating world of this compound signaling in vertebrate development. By combining rigorous experimental design with a deep understanding of the underlying molecular principles, the scientific community can continue to unravel the complexities of this essential morphogen.
References
- 1. Visualizing this compound morphogen gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the this compound signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. Characterization of concentration gradients of a morphogenetically active retinoid in the chick limb bud - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generating this compound gradients by local degradation during craniofacial development: one cell’s cue is another cell’s poison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Synthesis and Signaling during Early Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound alters hindbrain Hox code and induces transformation of rhombomeres 2/3 into a 4/5 identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retinoids and Hox genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct crossregulation between this compound receptor {beta} and Hox genes during hindbrain segmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound excess on expression of Hox-2.9 and Krox-20 and on morphological segmentation in the hindbrain of mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mye-library.synthasite.com [mye-library.synthasite.com]
- 16. This compound gradients during limb regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 19. Quantitative Profiling of Endogenous this compound in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.biologists.com [journals.biologists.com]
- 21. researchgate.net [researchgate.net]
- 22. Tissue levels of retinoids in human embryos/fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative Imaging of this compound Activities in Living Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect of Development: A Technical History of Vitamin A and the Dawn of Retinoic Acid
Abstract
This technical guide provides a comprehensive exploration of the history of vitamin A and the pivotal discovery of its biologically active metabolite, retinoic acid. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the key experiments, scientific reasoning, and technological advancements that have shaped our understanding of retinoid biology. From the early empirical observations of nutritional deficiencies to the elucidation of complex molecular signaling pathways, this document traces the scientific journey that has established this compound as a critical regulator of embryonic development, cellular differentiation, and numerous other physiological processes. The guide details seminal experimental protocols, presents key quantitative data, and visually maps the intricate signaling networks, providing a robust resource for those engaged in retinoid research and the development of therapeutics targeting these pathways.
The Era of "Fat-Soluble A": Uncovering an Essential Nutrient
The story of vitamin A begins not with a single discovery, but with a convergence of observations pointing to an unknown, essential dietary factor. For centuries, the therapeutic effect of consuming liver to treat night blindness was known in various cultures, an early clue to the existence of a vital compound concentrated in this organ.[1] However, it was the pioneering work of Elmer McCollum and Marguerite Davis at the University of Wisconsin in the early 20th century that brought this "accessory factor" into the realm of scientific investigation.[2][3][4][5]
The Causality of Experimental Design: The Rat Model and Dietary Manipulation
McCollum and Davis's success was rooted in their systematic approach and the use of a rat model, which allowed for controlled dietary studies over relatively short periods.[6][7] Their experiments were designed to test the prevailing belief that all fats were of equal nutritional value.[3][8]
Experimental Protocol: McCollum and Davis's Growth Studies (1913)
-
Animal Model: Albino rats were chosen for their manageable size, rapid growth, and sensitivity to dietary changes.
-
Basal Diet Formulation: A purified diet was created, consisting of:
-
Casein (protein source)
-
Carbohydrates (lactose, starch, dextrin)
-
A salt mixture
-
Agar-agar (for roughage)
-
-
Experimental Groups:
-
Group 1 (Control): Basal diet with the addition of butterfat.
-
Group 2 (Lard): Basal diet with lard as the fat source.
-
Group 3 (Olive Oil): Basal diet with olive oil as the fat source.
-
-
Observation and Endpoint: The growth, overall health, and reproductive capacity of the rats were monitored over an extended period.[6]
From "Factor A" to Vitamin A: Structure and Synthesis
The identification of "fat-soluble A" set the stage for its chemical characterization. In 1931, Swiss chemist Paul Karrer elucidated the chemical structure of vitamin A (retinol), a feat for which he was awarded the Nobel Prize in Chemistry in 1937.[3][8][9][10][11][12] Karrer's work revealed the relationship between vitamin A and β-carotene, a plant pigment that serves as a precursor (provitamin A).[10][12][13]
The structural elucidation was followed by the first chemical synthesis of vitamin A. In 1946, David Adriaan van Dorp and Jozef Ferdinand Arens at the Dutch company Organon achieved this milestone, paving the way for the industrial production of vitamin A.[8][9][14][15]
The Visual Cycle: A Glimpse into Vitamin A's Function
While the importance of vitamin A for overall health was established, its specific biological roles remained largely unknown. A significant breakthrough came from the work of George Wald, who, in the 1930s, began to unravel the function of vitamin A in vision.[16][17] Wald's research, which earned him a share of the 1967 Nobel Prize in Physiology or Medicine, demonstrated that vitamin A is a crucial component of the visual pigments in the retina.[16][18]
Experimental Workflow: In Vitro Reconstitution of Rhodopsin
Wald's experiments elegantly demonstrated the biochemical basis of vision.[17][19] He was able to reconstitute the visual pigment rhodopsin in a test tube, showing that it is formed from a protein called opsin and a form of vitamin A called retinal (vitamin A aldehyde).[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Birth of Vitamin A | On Wisconsin Magazine [onwisconsin.uwalumni.com]
- 5. On the 'discovery' of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elmer McCollum - Wikipedia [en.wikipedia.org]
- 7. 2017 Marks Centennial of Two Significant Department Discoveries – Department of Biochemistry – UW–Madison [biochem.wisc.edu]
- 8. This compound receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin A - Wikipedia [en.wikipedia.org]
- 10. nobelprize.org [nobelprize.org]
- 11. Paul Karrer (1889 – 1971)- Pioneering research on the structure of vitamins [chemindigest.com]
- 12. Synthesizing Vitamins: Karrer and Howard [japi.org]
- 13. This compound SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of this compound in embryonic and post-embryonic development | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 15. Synthesis of some compounds possessing vitamin A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nobelprize.org [nobelprize.org]
- 17. ltt.uni-rostock.de [ltt.uni-rostock.de]
- 18. jme.bioscientifica.com [jme.bioscientifica.com]
- 19. Science: Test-Tube Vision | TIME [time.com]
- 20. news-medical.net [news-medical.net]
physiological roles of cellular retinoic acid-binding proteins (CRABPs)
An In-depth Technical Guide to the Physiological Roles of Cellular Retinoic Acid-Binding Proteins (CRABPs)
Introduction to Cellular this compound-Binding Proteins (CRABPs)
All-trans-retinoic acid (atRA), the active metabolite of vitamin A, is a potent signaling molecule essential for a myriad of physiological processes, from embryonic development to adult tissue homeostasis.[1] Its effects are primarily mediated through nuclear this compound receptors (RARs), which function as ligand-activated transcription factors.[2] However, the lipophilic nature of atRA necessitates a sophisticated intracellular transport and regulation system to control its concentration and availability. Central to this system are the Cellular this compound-Binding Proteins (CRABPs).
CRABPs are small, highly conserved intracellular lipid-binding proteins that bind atRA with high affinity.[2][3] In mammals, there are two main isoforms, CRABP1 and CRABP2, encoded by separate genes.[4][5] While they share a similar "β-clam" structure, their expression patterns and functional roles are distinct, allowing for precise spatial and temporal control of RA signaling.[4][6][7] CRABP1 is more widely and constitutively expressed, whereas CRABP2 expression is more restricted and is itself induced by RA.[4][6][7] This guide provides a comprehensive overview of the molecular mechanisms, physiological roles, and therapeutic potential of CRABPs.
Molecular Mechanisms of CRABP Function
CRABPs are not merely passive carriers of RA; they are active participants in directing RA towards distinct metabolic and signaling fates. Their functions can be broadly categorized into canonical (genomic) and non-canonical (non-genomic) pathways, as well as the regulation of RA homeostasis.
Canonical (Genomic) Pathway: The RA-RAR Axis
The classical function of RA is to regulate gene transcription by binding to RARs in the nucleus. CRABP2 is the primary facilitator of this genomic pathway.[4] It binds RA in the cytoplasm and transports it into the nucleus, directly "channeling" the ligand to RARs.[1][4] This direct transfer mechanism is thought to increase the efficiency of RAR activation at physiological RA concentrations.
Non-Canonical (Non-Genomic) Pathways
Emerging evidence has revealed that CRABPs, particularly CRABP1, mediate rapid, non-genomic effects of RA in the cytoplasm.[2][3] In this role, CRABP1 acts as a signaling integrator, forming RA-regulated protein complexes or "signalsomes" that modulate key cytosolic signaling cascades.[2][3][8]
-
Modulation of the MAPK/ERK Pathway: In stem cells and other cell types, atRA-bound CRABP1 can directly interact with RAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][9] This interaction competes with the binding of the upstream activator Ras, thereby dampening ERK signaling and reducing cell proliferation.[3][9][10]
-
Interaction with CaMKII: In cardiomyocytes and motor neurons, CRABP1 can modulate the activity of calcium-calmodulin-dependent protein kinase II (CaMKII).[3][8] This interaction is crucial for protecting these cells from over-stimulation and stress-induced apoptosis.[11]
Regulation of RA Homeostasis
A critical function of CRABPs is to maintain intracellular RA homeostasis.
-
Sequestration and Buffering: With its high affinity for atRA (Kd < 1 nM), CRABP1 sequesters the ligand in the cytosol, preventing its non-specific interactions and buffering cells from fluctuations in RA levels.[2][3] This sequestration can limit the amount of RA available to activate nuclear receptors, a function that contrasts with CRABP2's role.[12]
-
Channeling of RA to Catabolic Enzymes: CRABPs deliver atRA to the cytochrome P450 family 26 (CYP26) enzymes for catabolism.[1][13][14] Through direct protein-protein interactions, CRABPs present atRA to CYP26A1, CYP26B1, and CYP26C1, facilitating its hydroxylation and subsequent clearance.[1][14][15] Interestingly, the apo- (unbound) form of CRABPs can inhibit CYP26 activity, suggesting that the apo/holo-CRABP ratio is a key regulator of RA metabolism.[1][15]
Signaling Pathway Diagram
Caption: CRABP signaling pathways.
Physiological Roles of CRABPs
The intricate molecular mechanisms of CRABPs translate into profound physiological roles in health and disease.
Embryonic Development
The spatiotemporally regulated expression of CRABPs is critical for normal embryogenesis. Tissues expressing high levels of CRABPs, such as the developing nervous system, are particularly sensitive to RA levels.[16]
-
Neuronal Development: CRABPs are highly expressed in the developing central nervous system, neural crest cells, and sensory ganglia.[16][17] They are believed to modulate neuronal differentiation and axon guidance.[17] The expression of CRABP1 in neural tissue can be directly modulated by RA itself, suggesting a feedback loop.
-
Cardiogenesis: Both CRABP1 and CRABP2 are expressed in the developing heart, particularly in the outflow tract and endocardial cushions.[18][19] They are thought to play distinct roles in the remodeling of the heart tube and the alignment of the great arteries.[18]
-
Limb and Craniofacial Development: The precise control of RA gradients is essential for limb patterning, and CRABPs are key players in establishing these gradients. Their expression in the limb bud and branchial arches underscores their importance in skeletal development.
Cancer Biology
The role of CRABPs in cancer is complex and context-dependent, with reports describing them as both tumor suppressors and oncogenes.[3][20]
-
Dual Roles: In some cancers, like breast cancer, the roles of CRABP1 and CRABP2 can be opposing.[21][22] For instance, CRABP1 has been shown to suppress cell cycle progression by inhibiting ERK, acting as a tumor suppressor.[3] Conversely, high expression of CRABP2 has been linked to poor prognosis in cancers like pancreatic and non-small cell lung cancer, where it can promote migration, invasion, and drug resistance.[23][24][25]
-
Therapy Resistance: Elevated CRABP2 expression can contribute to chemoresistance in pancreatic cancer by regulating cholesterol metabolism and AKT survival signaling.[23]
Metabolic Regulation
CRABPs are also emerging as regulators of metabolism.
-
Adipocyte Function: CRABP1 is involved in adipocyte health, facilitating adiponectin secretion and maintaining mitochondrial homeostasis.[11] The gene for CRABP1 is epigenetically silenced as adipocytes accumulate fat, suggesting a role in metabolic health.[9]
Summary of CRABP Functions
| Protein | Primary Location | Key Functions | Associated Processes |
| CRABP1 | Cytoplasm | Sequesters RA, channels RA to CYP26 enzymes, modulates non-genomic signaling (MAPK, CaMKII).[3][4][12] | Embryonic development (CNS, heart), stem cell proliferation, metabolism, tumor suppression (in some contexts).[3][11][18] |
| CRABP2 | Cytoplasm & Nucleus | Channels RA to nuclear RARs for genomic signaling.[1][4] | Cell differentiation, embryonic development, tumor progression and drug resistance (in some contexts).[7][23][24] |
Methodologies for Studying CRABPs
A variety of biochemical and molecular biology techniques are employed to investigate the function of CRABPs.
Protocol: Western Blotting for CRABP Protein Levels
This protocol provides a standard method for quantifying CRABP protein expression in cell or tissue lysates.
-
Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate and separate by size on a 12-15% polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for CRABP1 or CRABP2.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Protocol: Real-Time PCR for CRABP mRNA Expression
This method is used to measure the relative abundance of CRABP1 and CRABP2 transcripts.
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for Crabp1 or Crabp2.
-
Thermocycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of the target gene using the ΔΔCt method, normalizing to a housekeeping gene (e.g., Gapdh or Actb).[18]
Experimental Workflow Diagram
Caption: Workflow for analyzing CRABP expression.
Therapeutic Targeting of CRABPs
The context-dependent roles of CRABPs in disease, particularly cancer, make them attractive targets for therapeutic intervention.
CRABPs as Drug Targets
The rationale for targeting CRABPs is twofold:
-
Inhibit Pro-tumorigenic Functions: In cancers where CRABP2 is overexpressed and promotes malignancy, inhibitors can block its function.[23][26]
-
Overcome RA Resistance: In some contexts, CRABP1 sequesters RA, contributing to resistance to RA-based therapies.[12] Inhibiting CRABP1 could potentially resensitize tumors to RA.
Development of CRABP Inhibitors
-
Small Molecule Inhibitors: Compounds have been designed to bind to the ligand-binding pocket of CRABPs, preventing them from interacting with RA.[26] These inhibitors have shown efficacy in preclinical cancer models, reducing tumor growth and inducing apoptosis.[26]
-
Targeted Protein Degradation: A novel strategy involves using "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs). These are hybrid molecules that link a CRABP2 ligand (like atRA) to a ligand for an E3 ubiquitin ligase.[23][27] This brings the ligase into proximity with CRABP2, leading to its ubiquitination and subsequent proteasomal degradation.[27]
Conclusion and Future Directions
Cellular this compound-binding proteins have evolved from being considered simple carriers to being recognized as sophisticated regulators of RA signaling and homeostasis. Their dual roles in genomic and non-genomic pathways, mediated by CRABP2 and CRABP1 respectively, provide multiple layers of control over cellular processes. The discovery of CRABP1-mediated "signalsomes" has opened new avenues for understanding the rapid, non-transcriptional effects of RA.[2][3][8]
While significant progress has been made, many questions remain. The precise mechanisms that dictate whether a CRABP will act as a tumor suppressor or an oncogene need further elucidation. The full spectrum of non-canonical signaling partners for CRABP1 is likely yet to be discovered. Continued research into the structural biology, cell biology, and in vivo functions of CRABPs will be crucial. Furthermore, the development of isoform-specific inhibitors and degraders holds great promise for treating a range of diseases, from cancer to metabolic and neurodegenerative disorders.[11]
References
- 1. CRABPs Alter all-trans-Retinoic Acid Metabolism by CYP26A1 via Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRABP1 in Non-Canonical Activities of this compound in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRABP1 in Non-Canonical Activities of this compound in Health and Diseases [mdpi.com]
- 4. Cellular this compound Binding Proteins: Genomic and Non-genomic Functions and their Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular this compound-binding proteins (CRABP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRABP1 - Wikipedia [en.wikipedia.org]
- 7. CRABP2 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CRABP1 and CRABP2 Protein Levels Correlate with Each Other but Do Not Correlate with Sensitivity of Breast Cancer Cells to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular retinoid binding-proteins, CRBP, CRABP, FABP5: effects on retinoid metabolism, function and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical and Physiological Importance of the CYP26 this compound Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRABPs Alter all-trans-Retinoic Acid Metabolism by CYP26A1 via Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Localization of specific retinoid-binding sites and expression of cellular retinoic-acid-binding protein (CRABP) in the early mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular this compound-binding protein and the role of this compound in the development of the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bibliotekanauki.pl [bibliotekanauki.pl]
- 20. CRABP1 provides high malignancy of transformed mesenchymal cells and contributes to the pathogenesis of mesenchymal and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Opposite Effects of CRABP1 and CRABP2 Homologs on Proliferation of Breast Cancer Cells and Their Sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CRABP2 promotes metastasis and lipid droplet accumulation in non-small cell lung cancer by downregulating PLAAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CRABP2 (Cellular this compound Binding Protein 2D): A novel biomarker for the diagnosis and prognosis involved in immune infiltration of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What are CRABP2 inhibitors and how do they work? [synapse.patsnap.com]
- 27. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Utilizing All-Trans Retinoic Acid in In Vitro Cell Culture
Introduction: The Role and Power of Retinoic Acid in Vitro
All-Trans this compound (ATRA), the biologically active metabolite of Vitamin A, is a potent signaling molecule crucial for numerous biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2] In the realm of in vitro cell culture, ATRA is an indispensable tool, primarily leveraged to direct the differentiation of stem cells and cancer cell lines into more specialized cell types.[3][4] For instance, it is widely used to induce neuronal differentiation in embryonic stem cells (ESCs) and neuroblastoma lines like SH-SY5Y.[3][5][6]
The power of ATRA lies in its function as a ligand for nuclear receptors. Its effects are mediated by binding to this compound Receptors (RARs), which then form heterodimers with Retinoid X Receptors (RXRs).[7][8][9] This entire complex acts as a ligand-activated transcription factor.[8] In the absence of ATRA, the RAR/RXR dimer is bound to specific DNA sequences known as this compound Response Elements (RAREs) in the promoter regions of target genes, actively repressing transcription.[8][9] The binding of ATRA induces a conformational change, leading to the recruitment of coactivators and subsequent activation of gene transcription.[7][8] This elegant mechanism allows ATRA to regulate the expression of over 500 target genes, making it a powerful modulator of cell fate.[1][10]
This guide provides a comprehensive framework for the effective use of ATRA in cell culture, detailing not just the protocols but the scientific rationale behind them to ensure experimental success and reproducibility.
The Molecular Pathway: How this compound Signals
Understanding the signaling cascade is critical for designing and troubleshooting experiments. ATRA, being lipophilic, can cross the cell membrane. Inside the cytoplasm, it can be chaperoned by Cellular this compound-Binding Proteins (CRABPs), which facilitate its transport to the nucleus.[11][12][13]
Once in the nucleus, the canonical pathway involves the following steps:
-
Ligand Binding: ATRA binds to the Ligand-Binding Domain (LBD) of a this compound Receptor (RARα, β, or γ).[8][9]
-
Heterodimerization: The RAR is partnered with a Retinoid X Receptor (RXR). This RAR/RXR heterodimer is the functional unit.[7][8][14]
-
DNA Binding: The RAR/RXR complex binds to RAREs in the promoter region of target genes. RAREs typically consist of two direct repeat (DR) half-sites of the consensus sequence AGGTCA, with varying spacing (DR1, DR2, DR5 being common).[9][15][16]
-
Transcriptional Regulation:
-
Without Ligand (Repression): The unbound dimer recruits corepressor proteins, which in turn recruit histone deacetylases (HDACs), leading to chromatin condensation and gene silencing.[8][17]
-
With Ligand (Activation): ATRA binding causes the release of corepressors and the recruitment of coactivator proteins, many of which have histone acetyltransferase (HAT) activity. This leads to chromatin decondensation and active transcription of the target gene.[7][8][17]
-
This intricate control allows for precise, context-dependent regulation of gene networks that drive profound changes in cell phenotype.[18]
Caption: Figure 1: Canonical this compound Signaling Pathway
Critical Considerations and Best Practices
Reproducibility in ATRA-based experiments hinges on meticulous handling and preparation. ATRA is notoriously unstable, and failure to account for its properties is a common source of experimental variability.
A. Light Sensitivity: Retinoids are highly susceptible to photodegradation by UV and even visible light.[19][20][21] Exposure to ambient lab light can rapidly isomerize and degrade ATRA, rendering it inactive.
-
Action: Always work in subdued light. Use amber or foil-wrapped tubes for preparing and storing stock solutions. Minimize the exposure of ATRA-supplemented media to light.
B. Solvent Choice and Solubility: ATRA is hydrophobic and practically insoluble in water. The choice of solvent is critical for creating a stable, concentrated stock solution.
-
Recommended: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice.[22][23] Ethanol can also be used, but DMSO allows for higher stock concentrations.[23][24]
-
Causality: DMSO is a powerful organic solvent that effectively solubilizes ATRA. However, it can be cytotoxic. The final concentration of DMSO in the cell culture medium should not exceed 0.1-0.5% to avoid off-target effects.[22]
C. Oxidation and Thermal Stability: ATRA is prone to oxidation. Solutions should be stored under an inert gas (argon or nitrogen) if possible, although tightly sealed vials are often sufficient for short-term storage. While gentle warming can aid dissolution, prolonged heat will degrade the compound.
Table 1: Properties of All-Trans this compound (ATRA)
| Property | Value | Source/Comment |
|---|---|---|
| Molecular Formula | C₂₀H₂₈O₂ | |
| Molecular Weight | 300.4 g/mol | [24] |
| Appearance | Yellow to light-orange crystalline powder | |
| Solubility | DMSO (≥40 mg/mL), Ethanol (~2.7 mg/mL) | [23] |
| Storage (Powder) | -20°C, desiccated, protected from light |
| Storage (Solution) | -20°C to -80°C, protected from light |[22][24][25] |
Core Protocols
Protocol 1: Preparation of ATRA Stock Solution (10 mM in DMSO)
This protocol details the preparation of a concentrated stock solution, which is the foundation for all subsequent experiments.
Materials:
-
All-Trans this compound (ATRA) powder (e.g., Sigma R2625)
-
Anhydrous, sterile DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated pipettes
Procedure:
-
Pre-computation: Calculate the volume of DMSO required. For 10 mg of ATRA (MW: 300.4 g/mol ) to make a 10 mM stock:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.010 g / 300.4 g/mol ) / 0.010 mol/L = 0.00333 L = 3.33 mL
-
-
Safety First: Weigh the ATRA powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dissolution: a. In a subdued light environment, add the calculated volume (3.33 mL) of anhydrous DMSO directly to the vial containing the 10 mg of ATRA powder.[24] b. To facilitate dissolution, the vial can be gently warmed to 37°C for 3-5 minutes and vortexed intermittently.[22][26] Ensure the powder is completely dissolved.
-
Aliquoting: a. Once fully dissolved, immediately aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected tubes. b. Causality: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles.[22][24]
-
Storage: Store the aliquots at -20°C or -80°C.[25] For long-term stability, -80°C is preferred. Properly stored stocks are typically stable for 1-6 months.[23][26]
Protocol 2: General Workflow for ATRA Treatment in Cell Culture
This workflow provides a template for inducing cellular changes with ATRA. The specific concentrations and timelines must be optimized for each cell line and desired outcome.
Caption: Figure 2: General Experimental Workflow for ATRA Treatment
Procedure:
-
Cell Seeding: Plate cells at the desired density. The optimal density should allow for the expected changes in morphology and proliferation rate during the differentiation period.
-
Acclimation: Allow cells to attach and recover for at least 24 hours before beginning treatment.
-
Preparation of Treatment Medium: a. Thaw a single aliquot of the ATRA stock solution at room temperature in the dark. b. Pre-warm the required volume of complete cell culture medium to 37°C. c. Dilute the ATRA stock directly into the pre-warmed medium to achieve the final working concentration (typically 500 nM to 10 µM).[22] For a 1 µM final concentration from a 10 mM stock, this is a 1:10,000 dilution (e.g., 1 µL stock into 10 mL media). d. Crucial Step: Add the ATRA dropwise while gently swirling the medium. Do not vortex vigorously, as this can cause precipitation. To ensure sterility and remove any potential precipitates, filter the final medium through a 0.22 µm syringe filter.[22]
-
Treatment: Aspirate the old medium from the cells and replace it with the freshly prepared ATRA-containing medium.
-
Controls: Always include a "vehicle control" group treated with the same final concentration of DMSO as the ATRA-treated group. This is essential to confirm that the observed effects are due to ATRA and not the solvent.
-
Incubation & Media Refresh: Culture the cells under standard conditions. Because of ATRA's instability in aqueous solution, the medium should be replaced with freshly prepared ATRA-containing medium every 48-72 hours.
-
Downstream Analysis: At predetermined time points, harvest cells for analysis (e.g., morphology via microscopy, gene expression via qPCR/Western blot, protein localization via immunocytochemistry).
Application Example: Neuronal Differentiation of SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neuronal function and neurodegenerative diseases.[6] ATRA is a cornerstone reagent for differentiating these proliferating, neuroblast-like cells into a more mature, neuron-like phenotype characterized by reduced proliferation and extensive neurite outgrowth.[6][27][28]
Protocol 3: ATRA-Mediated Differentiation of SH-SY5Y Cells
Materials:
-
SH-SY5Y cells
-
Growth Medium: DMEM/F12 with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium: DMEM/F12 with 1-2% FBS
-
ATRA stock solution (10 mM in DMSO)
-
Brain-Derived Neurotrophic Factor (BDNF) (Optional, for enhanced maturation)
Procedure:
-
Day 0: Seeding: Plate SH-SY5Y cells on desired culture vessels (e.g., 6-well plates) at a low confluency (10-20%) in Growth Medium. This low density is critical to provide space for neurite extension.
-
Day 1: Begin Differentiation:
-
Aspirate the Growth Medium.
-
Wash once with sterile PBS.
-
Add Differentiation Medium (low serum) containing 10 µM ATRA .[6] The reduction in serum concentration helps to promote cell cycle exit and differentiation.
-
-
Days 3, 5, 7...: Media Refreshment:
-
Observation & Maturation (Optional):
-
Differentiation typically proceeds over 7-10 days. Morphological changes (cell body rounding, neurite extension) should be visible within 3-5 days.
-
For terminal differentiation into more mature synaptic-like neurons, after the initial ATRA treatment (e.g., 5-7 days), the medium can be changed to a neurobasal medium supplemented with B27 and BDNF (e.g., 50 ng/mL), sometimes in the continued presence of ATRA.[6][27][28]
-
-
Validation of Differentiation:
-
Morphology: Assess neurite outgrowth and network formation using phase-contrast microscopy.
-
Immunocytochemistry (ICC): Stain for neuronal markers such as β-III tubulin (Tuj1), Microtubule-Associated Protein 2 (MAP2), and synaptic markers like Synaptophysin.
-
Gene/Protein Expression: Use qPCR or Western blot to check for upregulation of neuronal genes and downregulation of proliferation markers (e.g., Ki67).
-
Troubleshooting
Table 2: Common Issues and Solutions in ATRA Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No/Weak Cellular Response | 1. Degraded ATRA (light/heat exposure, old stock).2. Incorrect concentration.3. Cell line is non-responsive or has lost potential. | 1. Prepare fresh ATRA stock from powder. Always protect from light.2. Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to find the optimal concentration.3. Verify cell line identity (STR profiling). Use low-passage cells. |
| Precipitate in Media | 1. ATRA concentration is too high for the medium.2. ATRA was added to cold medium.3. Improper mixing technique. | 1. Ensure final DMSO concentration is <0.5%.2. Always add ATRA stock to pre-warmed (37°C) medium.3. Add stock dropwise while gently swirling. Filter the final medium with a 0.22 µm filter.[22][23] |
| High Cell Death/Toxicity | 1. ATRA concentration is too high (cytotoxic).2. DMSO concentration is too high.3. Rapid media change or harsh pipetting. | 1. Lower the ATRA concentration.2. Ensure final DMSO in media is ≤0.1%. Check vehicle control for toxicity.3. Handle cells gently during media changes. |
| Inconsistent Results | 1. Inconsistent ATRA activity (freeze-thaws, light exposure).2. Variation in cell seeding density.3. Inconsistent timing of media changes. | 1. Use single-use aliquots. Standardize light protection procedures.2. Maintain consistent seeding densities between experiments.3. Adhere to a strict schedule for media refreshment. |
References
- 1. Frontiers | Targeting the this compound signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. Frontiers | All-trans this compound in hematologic disorders: not just acute promyelocytic leukemia [frontiersin.org]
- 3. This compound Induces Embryonic Stem Cell Differentiation by Altering Both Encoding RNA and microRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoids induce stem cell differentiation via epigenetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Mediated Differentiation of Mouse Embryonic Stem Cells to Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 7. youtube.com [youtube.com]
- 8. This compound receptor - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Gene expression regulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRABP1 - Wikipedia [en.wikipedia.org]
- 13. The cellular this compound binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptional Factors Mediating this compound Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure of the RXR–RAR DNA-binding complex on the this compound response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. This compound-Regulated Target Genes During Development: Integrative Genomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photosensitivity due to retinoids: clinical and laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drbaileyskincare.com [drbaileyskincare.com]
- 22. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 23. researchgate.net [researchgate.net]
- 24. cdn.stemcell.com [cdn.stemcell.com]
- 25. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Differentiation of SH-SY5Y neuroblastoma cells using this compound and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scienceopen.com [scienceopen.com]
- 29. static.igem.org [static.igem.org]
- 30. moodle2.units.it [moodle2.units.it]
preparing retinoic acid stock solutions for lab use
Application Notes and Protocols:
Guide to the Preparation and Handling of Retinoic Acid Stock Solutions for Cellular Assays
Abstract
All-trans-retinoic acid (ATRA), a metabolite of vitamin A, is a potent signaling molecule crucial for regulating gene expression related to cell growth, differentiation, and apoptosis.[1][2] Its utility in research, from developmental biology to cancer therapy, is well-established.[1][2][3] However, the efficacy and reproducibility of experiments involving ATRA are critically dependent on the proper preparation and handling of stock solutions. ATRA is notoriously unstable, being sensitive to light, air, and heat, which can lead to rapid degradation and loss of biological activity.[4][5][6] This guide provides a comprehensive, field-proven protocol for preparing, storing, and using this compound stock solutions, ensuring experimental validity and consistency for researchers, scientists, and drug development professionals.
Foundational Principles: Physicochemical Properties of this compound
Understanding the inherent chemical nature of all-trans-retinoic acid is the first principle of its successful application. Its properties dictate every handling and storage decision. ATRA is a crystalline solid, typically appearing as a yellow to light-orange powder.[4][5] Its instability is the primary challenge; it is highly sensitive to ultraviolet light and can undergo isomerization and oxidative degradation upon exposure to light and air.[5][6][7] This degradation is not trivial and can lead to a significant loss of potency.[8][9]
The solubility profile of ATRA is a key determinant for solvent selection. It is practically insoluble in aqueous solutions but demonstrates good solubility in specific organic solvents.[5][6][10] This necessitates the use of a carrier solvent to prepare a concentrated stock, which can then be diluted to working concentrations in aqueous cell culture media.
| Property | Specification | Rationale for Handling Protocol |
| Molecular Formula | C₂₀H₂₈O₂ | Foundational for calculating molarity. |
| Molecular Weight | ~300.44 g/mol | Used for precise weight-to-mole conversions.[2][10][11] |
| Appearance | Yellow to light-orange crystalline powder | Visual confirmation of the starting material.[4][5] |
| Solubility | - Water: Practically insoluble[5][6][7] - DMSO: ~20-95 mg/mL[10][11][12] - Ethanol (95-100%): ~0.5-6 mg/mL[10][11][12] - DMF: ~20 mg/mL[10][11] | DMSO is the preferred solvent for high-concentration stocks due to superior solubility. Ethanol is a viable but less concentrated alternative. |
| Stability | Light Sensitive: Degrades upon exposure to UV and visible light.[4][5][7][8] Air (Oxygen) Sensitive: Prone to oxidation.[4][6] Heat Sensitive: Thermal decomposition can occur.[6][13] | All procedures must be performed in subdued light. Solutions should be stored in amber or foil-wrapped vials. Purging with inert gas (argon/nitrogen) is recommended.[10][14] |
| Storage (Solid) | -20°C in a dry, dark, inert environment.[4][10][15] | Minimizes thermal, photo-, and oxidative degradation over the long term. Stable for ≥2 years under these conditions.[10] |
Safety and Handling Precautions
As a biologically active and hazardous compound, this compound requires careful handling in a laboratory setting.
-
Hazard Profile: ATRA is classified as harmful if swallowed, causes skin irritation, and may damage fertility or an unborn child.[15][16][17][18]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles as described by OSHA regulations.[4][13]
-
Engineering Controls: Handle solid this compound and prepare concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of the powder and exposure to solvent vapors.[15] Ensure an eyewash station and safety shower are accessible.[4][13]
-
Solvent Hazards: Dimethyl sulfoxide (DMSO) is an excellent solvent but can readily penetrate the skin, carrying dissolved substances with it.[19] Therefore, preventing skin contact is paramount.
-
Disposal: Dispose of all waste materials (gloves, tubes, excess solutions) in accordance with local, state, and federal hazardous waste regulations.[17][19]
Experimental Protocol: Preparation of a 50 mM ATRA Stock Solution
This protocol details the preparation of a high-concentration stock solution in DMSO. The causality for each step is explained to ensure a self-validating workflow.
Materials and Equipment
-
All-trans-retinoic acid (ATRA) powder (e.g., Sigma-Aldrich R2625)
-
Anhydrous/High-Purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Chemical fume hood
-
Pipettors and sterile, low-retention pipette tips
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
(Optional) Inert gas (Argon or Nitrogen) source
Workflow Diagram
Caption: Workflow for ATRA Stock Solution Preparation.
Step-by-Step Methodology
Note: Perform all steps in a darkened room or under subdued lighting conditions to prevent photodegradation.[14][20]
-
Pre-calculation: Determine the required volume of DMSO. To prepare a 50 mM stock solution from 5 mg of ATRA (MW: 300.44 g/mol ):
-
Moles of ATRA = 0.005 g / 300.44 g/mol = 1.664 x 10⁻⁵ moles
-
Volume of DMSO = Moles / Molarity = 1.664 x 10⁻⁵ moles / 0.050 mol/L = 3.329 x 10⁻⁴ L = 332.9 µL
-
Scientist's Note: It is often practical to use a pre-packaged vial (e.g., 5 mg) and add the calculated solvent volume directly.[1]
-
-
Preparation: Bring the sealed container of ATRA powder and anhydrous DMSO to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compounds.[6]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of ATRA powder. For pre-packaged amounts, gently tap the vial to ensure all powder is at the bottom before opening.[1]
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the ATRA powder.
-
Immediately cap the vial tightly and vortex vigorously for 1-2 minutes.
-
To facilitate complete dissolution, warm the solution at 37°C for 3-5 minutes.[1] Vortex again.
-
Visually inspect the solution against a light source (briefly!) to ensure no solid particles remain. The solution should be a clear, yellow-orange liquid.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting (amber) or foil-wrapped cryovials.
-
Rationale: Aliquoting is critical to avoid repeated freeze-thaw cycles, which accelerate degradation.[1]
-
(Optional but Recommended) Before sealing, gently flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[10][14]
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or, for longer-term storage, at -80°C.[12][21]
-
Protocol: Dilution to Working Concentration
The concentrated stock solution is toxic to cells and must be diluted into an aqueous medium before use.
-
Thawing: Thaw a single aliquot of the ATRA stock solution at room temperature or 37°C just before use.[1] Keep it protected from light.
-
Dilution: To avoid precipitation, add the thawed ATRA stock solution to pre-warmed (37°C) cell culture medium and mix immediately by gentle inversion or pipetting.[1] Never add the cold medium to the concentrated DMSO stock.
-
Solvent Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is non-toxic. Typically, this should not exceed 0.1-0.5%.[1][3]
-
Example Calculation: To prepare 10 mL of medium with a final ATRA concentration of 1 µM from a 50 mM stock:
-
(V₁) * (50,000 µM) = (10,000 µL) * (1 µM)
-
V₁ = (10,000 * 1) / 50,000 = 0.2 µL
-
Final DMSO % = (0.2 µL / 10,000 µL) * 100 = 0.002% (well below the toxic limit).
-
-
-
Sterilization: If required for your application, filter the final supplemented medium through a 0.22 µm sterile, low-protein binding filter.[1]
-
Final Use: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of ATRA, as they degrade rapidly.[10][20]
Signaling Pathway Context: RAR/RXR Activation
ATRA exerts its biological effects by acting as a ligand for nuclear hormone receptors. Understanding this mechanism underscores its potency and the need for precise concentration control.
Caption: ATRA Signaling via RAR/RXR Nuclear Receptors.
Storage and Stability Summary
Proper storage is non-negotiable for maintaining the integrity of your this compound.
| Form | Solvent | Temperature | Light Condition | Duration |
| Solid Powder | N/A | -20°C | Dark (in sealed vial) | ≥ 2 years[10] |
| Concentrated Stock | DMSO | -20°C | Dark (in aliquots) | Up to 1 month[2][20] |
| Concentrated Stock | DMSO | -80°C | Dark (in aliquots) | > 1 month (up to 1 year)[12] |
| Working Solution | Aqueous Medium | 37°C | Dark | Use immediately; do not store.[10][20] |
Quality Control and Validation
A protocol is only as good as its outcome. To ensure your ATRA solutions are active:
-
Visual Inspection: Always check for precipitation in the working solution before adding it to cells. If crystals are visible, the compound has likely fallen out of solution.
-
Control Experiments: Include both positive and negative controls in your experiments. A negative control would be a vehicle-only treatment (e.g., medium with the same final concentration of DMSO).
-
Functional Assay: The ultimate validation is a functional assay. For example, when differentiating pluripotent stem cells into neurons, the expected morphological changes and expression of neuronal markers should be observed at the expected ATRA concentration (e.g., 500 nM to 1 µM).[1]
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. This compound (Tretinoin) (#38255) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 302-79-4 [m.chemicalbook.com]
- 7. ALL-TRANS-RETINOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. drbaileyskincare.com [drbaileyskincare.com]
- 9. Tretinoin Photostability: Comparison of Micronized Tretinoin Gel 0.05% and Tretinoin Gel 0.025% Following Exposure to Fluorescent and Solar Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. T1051-1ml | this compound [302-79-4] Clinisciences [clinisciences.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. ambystoma.uky.edu [ambystoma.uky.edu]
- 20. researchgate.net [researchgate.net]
- 21. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Retinoid Research: Detailed Application Notes and Protocols for Administering Retinoic Acid to Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the administration of retinoic acid (RA) to animal models. As a pivotal signaling molecule derived from vitamin A, this compound plays a crucial role in various biological processes, including embryonic development, cell differentiation, and immune function.[1][2][3][4][5] Its therapeutic potential is actively being investigated in cancer chemoprevention and treatment.[6][7][8][9][10] The successful and reproducible administration of this lipophilic and sensitive molecule is paramount for obtaining reliable and meaningful experimental data. This document offers field-proven insights and self-validating protocols to ensure scientific integrity and rigor in your research.
Core Principles: Understanding this compound's Nature
Before proceeding to specific protocols, it is critical to understand the inherent chemical properties of this compound that dictate its handling and administration.
Chemical Stability and Handling: this compound is a yellow to light-orange crystalline powder that is highly sensitive to light, air, and heat.[11][12] Exposure to these elements can lead to isomerization and degradation, compromising its biological activity.[12][13] Therefore, all procedures involving this compound should be performed under subdued light.[11] Stock solutions and the powdered form should be stored at -20°C or -80°C, protected from light, and preferably under an inert gas like argon.[12][13][14][15]
Solubility and Vehicle Selection: this compound is practically insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform.[12][14][16] The choice of vehicle for in vivo administration is critical for ensuring bioavailability and minimizing toxicity.
-
Oral and Intraperitoneal Administration: For systemic delivery, oil-based vehicles are commonly recommended as they can enhance absorption.[11] Corn oil, soybean oil, and sunflower oil are frequently used.[11][17][18] An emulsion with DMSO and vegetable oil can also be used for oral gavage, though it's important to note that this mixture can separate quickly and requires vortexing immediately before administration.[19]
-
Topical Administration: For localized delivery to the skin, this compound can be dissolved in vehicles like acetone, ethanol, or formulated into creams.[20][21][22]
This compound Signaling Pathway
This compound exerts its biological effects by regulating gene expression. It diffuses into the cell and binds to cellular this compound-binding proteins (CRABPs).[23] Subsequently, it is transported to the nucleus where it binds to this compound receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[3][23][24][25] This complex then binds to this compound response elements (RAREs) on the DNA, initiating the transcription of target genes.[23][25]
Caption: Simplified this compound Signaling Pathway.
Administration Protocols
The following protocols provide detailed, step-by-step methodologies for the most common routes of this compound administration in animal models.
Protocol 1: Oral Gavage in Mice
Oral gavage is a precise method for delivering a specified dose of a substance directly into the stomach.
Experimental Workflow for Oral Gavage
Caption: Step-by-step workflow for oral gavage.
Materials:
-
All-trans this compound (ATRA)
-
Vehicle (e.g., corn oil, soybean oil)[11]
-
Analytical balance
-
1 mL syringes[11]
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection[11]
Procedure:
-
Preparation of Dosing Solution:
-
Under subdued light, accurately weigh the required amount of ATRA.[11]
-
Dissolve the ATRA in the chosen oil-based vehicle to the desired concentration. Gentle vortexing may be necessary to achieve a homogenous suspension.[11] If using a DMSO/oil emulsion, vortex immediately before each administration as it separates within 15 minutes.[19]
-
-
Animal Preparation and Dosing:
-
Accurately weigh the mouse to determine the correct dose volume.
-
The maximum gavage volume for a mouse is typically 10 ml/kg of body weight.[11]
-
Properly restrain the mouse by the scruff of the neck to immobilize its head.[19]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.[11]
-
Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.[11][19] Do not force the needle. [11]
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger over 2-3 seconds to administer the solution.[11]
-
Slowly withdraw the needle along the same path it was inserted.[11]
-
-
Post-Procedure Monitoring:
Protocol 2: Intraperitoneal (IP) Injection in Mice
IP injection is a common method for administering substances systemically.
Materials:
-
Prepared ATRA dosing solution (as in Protocol 1)
-
25-30 gauge needles[26]
-
1 mL syringes
-
Alcohol or chlorhexidine wipes[26]
-
PPE
Procedure:
-
Preparation:
-
Injection:
-
Properly restrain the mouse, exposing the abdomen. The "three-fingers" restraint method is recommended.[26]
-
Tilt the mouse so its head is pointing slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[26]
-
Wipe the injection site with an alcohol or chlorhexidine wipe.[26]
-
Insert the needle at a 15-30 degree angle.
-
Aspirate slightly to ensure a vessel has not been entered.
-
Slowly inject the solution.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 3: Topical Application in Mice
This method is used for studying the local effects of this compound on the skin.
Materials:
-
ATRA
-
Vehicle (e.g., acetone, 70% ethanol/30% propylene glycol)[20][28]
-
Micropipette
-
Electric clippers (optional)
-
PPE
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve ATRA in the chosen vehicle to the desired concentration (e.g., 0.1%).[22]
-
-
Animal Preparation and Application:
-
Post-Procedure Monitoring:
-
House the animals individually to prevent them from licking the application site.
-
Observe the treated skin for signs of irritation, such as erythema and scaling, as well as for the desired therapeutic effects.
-
Data Summary Tables
Table 1: Recommended Dosage Ranges for this compound in Rodent Models
| Application | Animal Model | Route of Administration | Dosage Range | Reference(s) |
| Developmental Studies | Pregnant Mice | Intraperitoneal | 20 mg/kg (single dose) | [29] |
| Cancer Chemoprevention | Rats | Oral Gavage | 7.5 - 15 mg/kg/day | [30][31] |
| Colitis Model | Mice | Oral Gavage | 1 - 25 mg/mouse (3x/week) | [32] |
| Topical Skin Studies | Mice | Topical | 0.1% solution daily | [22] |
| General Systemic Effects | Rats | Oral Gavage | 10 - 15 mg/kg (single dose) | [30][31] |
Table 2: Pharmacokinetic Parameters of All-Trans this compound (ATRA) in Rats
| Parameter | Route | Value | Reference(s) |
| Peak Serum Level | Oral Gavage (10-15 mg/kg) | 183 - 267 ng/ml | [30] |
| Time to Peak | Oral Gavage | ~1.5 hours | [30] |
| Elimination Half-life | Oral Gavage | Slightly longer than 1.5 hours | [30] |
| Brain Penetration | Intraperitoneal | Good, especially into white matter | [33] |
Conclusion
The successful administration of this compound in animal models is fundamental to advancing our understanding of its diverse biological roles and therapeutic potential. The protocols and guidelines presented here, grounded in established scientific literature, provide a robust framework for researchers. By adhering to these methodologies and understanding the critical chemical properties of this compound, scientists can ensure the integrity and reproducibility of their experimental outcomes.
References
- 1. This compound signalling during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The role of this compound in embryonic and post-embryonic development | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. This compound synthesis and functions in early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biomarker and animal models for assessment of retinoid efficacy in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Biomarker and animal models for assessment of retinoid efficacy in cancer chemoprevention | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Targeting the this compound signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 9. This compound and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: Current Role and Future Directions of the this compound Pathway In Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (Tretinoin) (#38255) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. This compound and Erythropoietin Maintain Alveolar Development in Mice Treated with an Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. econtent.hogrefe.com [econtent.hogrefe.com]
- 19. Gavage [ko.cwru.edu]
- 20. Pharmacokinetics of topically applied radiolabeled retinoids in hairless mouse epidermis and dermis after single applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of all-trans-retinoic acid on the dorsal skin of hairless dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of this compound-induced skin irritation in calorie-restricted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. uac.arizona.edu [uac.arizona.edu]
- 27. research-support.uq.edu.au [research-support.uq.edu.au]
- 28. An in vivo experimental model for effects of topical this compound in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Administration of this compound to pregnant mice increases the number of fetal mouse glomeruli - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Steady state pharmacokinetics of oral treatment with 13-cis-retinoic acid or all-trans-retinoic acid in male and female adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Oral Delivery of Encapsulated All-Trans this compound Ameliorates Disease in Rodent Models of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Pharmacokinetics of all-trans this compound, 13-cis this compound, and fenretinide in plasma and brain of Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Retinoic Acid in Cancer Cell Line Studies
Introduction
Retinoic acid (RA), an active metabolite of vitamin A, is a potent signaling molecule that governs a multitude of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2] Its profound impact on cell fate has positioned it as a cornerstone molecule in cancer research and therapy. Notably, All-Trans this compound (ATRA), a prominent isomer, has achieved remarkable success in the treatment of Acute Promyelocytic Leukemia (APL), transforming it from a highly fatal disease into a highly curable one by inducing the differentiation of leukemic cells.[3][4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the application of this compound in cancer cell line studies. It moves beyond simple instructions to explain the causality behind experimental choices, ensuring that protocols are self-validating and grounded in robust scientific principles.
Mechanism of Action: The Science Behind this compound's Anti-Cancer Effects
This compound exerts its biological effects primarily through a genomic pathway involving two classes of nuclear receptors: the this compound Receptors (RARs) and the Retinoid X Receptors (RXRs), each with α, β, and γ subtypes.[7][8][[“]]
1.1 The Canonical RAR/RXR Signaling Pathway Upon entering the cell, ATRA is chaperoned to the nucleus by cellular this compound-binding proteins (CRABPs).[10] In the nucleus, ATRA binds to RARs. This binding event induces a conformational change that causes the release of corepressor proteins and the recruitment of coactivator proteins. The RAR then forms a heterodimer with an RXR.[[“]] This RAR/RXR complex binds to specific DNA sequences known as this compound Response Elements (RAREs) located in the promoter regions of target genes.[1][11] This binding initiates the transcription of genes that regulate critical cellular processes.[2][8]
The primary anti-cancer outcomes of this signaling cascade are:
-
Induction of Differentiation: In cancers like APL, the PML-RARα fusion protein blocks transcription and arrests myeloid cells in an immature state.[5][11] Pharmacological doses of ATRA overcome this repression, activating the transcription of genes necessary for granulocytic differentiation.[3][4] This principle is also applied in neuroblastoma models, where RA can induce neuronal differentiation.[12][13]
-
Inhibition of Proliferation and Cell Cycle Arrest: RA can halt the cell cycle at various phases, depending on the cell type and concentration, thereby inhibiting cancer cell proliferation.[12][14]
-
Induction of Apoptosis: RA can trigger programmed cell death by modulating the expression of apoptosis-related proteins, such as those in the Bcl-2 family, and through the regulation of mitochondrial function.[8][12][15]
Caption: Canonical this compound (RAR/RXR) Signaling Pathway.
1.2 Deregulation in Cancer ATRA signaling is frequently disrupted in various cancers.[16][17] This can occur through several mechanisms:
-
Reduced ATRA Synthesis: Downregulation of enzymes required for ATRA synthesis is observed in colorectal, gastric, and lung cancers.[17][18][19]
-
Altered Receptor Expression: Decreased expression of RAR and RXR subtypes is a common event in non-small cell lung cancer (NSCLC) and is associated with a poorer prognosis.[7][20][21]
-
Oncogenic Fusion Proteins: The classic example is the PML-RARα fusion in APL, which acts as a dominant-negative inhibitor of retinoid signaling.[3][5]
Experimental Design and Considerations
A well-designed experiment is crucial for obtaining meaningful and reproducible data.
2.1 Choosing the Right Cell Line The choice of cell line is paramount and depends entirely on the research question. While 2D monolayer cultures are excellent for initial high-throughput screening, 3D spheroid models can offer a more physiologically relevant tumor microenvironment.[12]
| Cancer Type | Commonly Used Cell Lines | Key Application/Characteristic |
| Leukemia | HL-60, NB4 | Classic models for studying RA-induced differentiation.[12] |
| Neuroblastoma | SH-SY5Y, SK-N-BE(2), IMR-32 | Well-established for studying RA-induced neuronal differentiation and apoptosis.[12][13][22] |
| Breast Cancer | MCF-7, T-47D (ER-positive), MDA-MB-231 (ER-negative) | Used to study effects on proliferation, apoptosis, and hormone receptor crosstalk.[12][23] |
| Lung Cancer | A549, H1703 | Used to investigate growth inhibition and resistance mechanisms.[12][24][25] |
| Prostate Cancer | LNCaP, PC-3 | Models for studying inhibitory effects on androgen-dependent and -independent cells.[14] |
2.2 Handling, Storage, and Preparation of this compound ATRA is sensitive to light, heat, and air, especially in solution.[26][27] Proper handling is critical to maintain its potency.
-
Storage: Store solid ATRA at -20°C or below, protected from light.[26][28]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving ATRA in an organic solvent like DMSO or ethanol.[28] Purge the solvent with an inert gas before use.
-
Working Solutions: Aliquot the stock solution into light-protected vials and store at -80°C for long-term use (up to 2 weeks) or -20°C for shorter periods.[27] Prepare fresh dilutions in culture medium immediately before each experiment. Do not store aqueous solutions for more than a day.[28]
-
Safety: ATRA is a hazardous substance. Handle it in a well-ventilated area or under a fume hood.[29] Avoid personal contact, including inhalation, and wear appropriate personal protective equipment (PPE).[29]
2.3 Determining Optimal Concentration and Incubation Time The effects of RA are highly dependent on concentration and duration of exposure. It is essential to perform dose-response and time-course experiments for each new cell line.
| Parameter | Recommended Range | Rationale & Considerations |
| Concentration | 0.1 µM - 20 µM | Start with a broad range (e.g., logarithmic dilutions) to identify the effective concentration. IC50 values can vary significantly; for example, 4.58 µM in KKU-213B cholangiocarcinoma cells vs. 198 µM in SH-SY5Y neuroblastoma cells at 72h.[22][30] |
| Incubation Time | 24 - 96 hours | Short-term (24h) incubations may reveal early signaling events, while longer periods (48-96h) are often necessary to observe changes in proliferation, differentiation, or apoptosis.[12] |
| Vehicle Control | DMSO/Ethanol | Always include a vehicle control group treated with the same concentration of the solvent used to dissolve ATRA, as the solvent itself can have physiological effects.[28] |
Core Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the key biological effects of this compound on cancer cell lines.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To quantify the effect of this compound on cancer cell metabolic activity, which serves as an indicator of cell viability and proliferation, and to determine the half-maximal inhibitory concentration (IC50).[12]
Principle: The MTT assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[31] The amount of formazan produced is proportional to the number of living cells.[32]
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[12]
-
Treatment: Prepare serial dilutions of RA in complete culture medium from your stock solution. Carefully remove the medium from the wells and add 100 µL of the RA dilutions. Include wells for vehicle control (medium + DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple precipitate is visible.[12][32]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12] Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[31]
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of vehicle control cells) * 100.
-
Plot the percent viability against the logarithm of the RA concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
References
- 1. Targeting the this compound signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the this compound signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. This compound in acute promyelocytic leukemia: the promise and the paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of all-trans this compound in the treatment of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Retinoids as anti-cancer agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. journal.riverpublishers.com [journal.riverpublishers.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel this compound Derivative Induces Differentiation and Growth Arrest in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedicinej.com [biomedicinej.com]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Deregulation of All-Trans this compound Signaling and Development in Cancer | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. [Expression of genes involved in this compound biosynthesis in human gastric cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deregulation of All-Trans this compound Signaling and Development in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive expression analysis of this compound receptors and retinoid X receptors in non-small cell lung cancer: implications for tumor development and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
- 23. All-trans retinoic acids induce differentiation and sensitize a radioresistant breast cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. All-Trans this compound Induces Proliferation, Survival, and Migration in A549 Lung Cancer Cells by Activating the ERK Signaling Pathway through a Transcription-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Combinational Treatment with this compound Derivatives in Non-small Cell Lung Carcinoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 27. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. datasheets.scbt.com [datasheets.scbt.com]
- 30. All-trans-retinoic acid induces RARB-dependent apoptosis via ROS induction and enhances cisplatin sensitivity by NRF2 downregulation in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. atcc.org [atcc.org]
Application Note & Protocol: Quantitative Analysis of Retinoic Acid and Its Metabolites by HPLC
<
Introduction: The Significance of Retinoic Acid Quantification
This compound (RA), an active metabolite of vitamin A, is a potent signaling molecule that plays a crucial role in numerous physiological processes, including embryonic development, cell proliferation and differentiation, immune function, and vision.[1][2] Given its central role in biology and its use as a therapeutic agent for conditions like acne and acute promyelocytic leukemia, the accurate quantification of RA and its metabolites in biological samples is essential for both basic research and clinical drug development.[3]
However, the analysis of retinoids presents significant challenges. They are notoriously labile, susceptible to degradation by light, heat, and oxidation.[4][5] Furthermore, they often exist at very low endogenous concentrations in complex biological matrices like plasma and tissue, necessitating highly sensitive and specific analytical methods.[5][6] This application note provides a framework for overcoming these challenges.
Background: The Retinoid Signaling Pathway
Understanding the metabolic context of this compound is key to designing a successful analytical strategy. Vitamin A (retinol) is converted to this compound through a two-step oxidation process, with retinaldehyde as an intermediate. The biologically active forms, primarily all-trans-RA (atRA) and 9-cis-RA, bind to nuclear receptors (RARs and RXRs) to regulate gene expression.[5] Isomerization (e.g., to 13-cis-RA) and catabolism (e.g., to 4-oxo-RA) are key regulatory steps. An effective HPLC method must be able to resolve these structurally similar isomers.
Diagram: Simplified Retinoid Metabolism and Signaling
A simplified overview of the conversion of Vitamin A to active this compound and its subsequent signaling.
Core Principles of Analysis
Critical Importance of Sample Handling
Due to the inherent instability of retinoids, strict sample handling is paramount to prevent artifactual degradation or isomerization.[4][7]
-
Light Protection: All procedures, from blood collection to final analysis, must be performed under yellow or red light, or in amber-colored labware to prevent photo-isomerization.[3]
-
Temperature Control: Samples should be kept on ice or at 4°C during processing and stored at -80°C for long-term stability.[4] While retinoids are more stable in a protein-rich biological matrix than in aqueous solutions, minimizing freeze-thaw cycles is crucial.[4][8]
-
Oxidation Prevention: While not always necessary if samples are handled quickly, the addition of antioxidants like butylated hydroxytoluene (BHT) to extraction solvents can provide extra protection.[9]
Choosing the Right Analytical Technique: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends primarily on the required sensitivity.
-
HPLC-UV: Suitable for quantifying higher concentrations of RA, such as in pharmaceutical formulations or pharmacokinetic studies with high dosing.[10] Detection is typically performed around 340-353 nm, the absorption maximum for this compound.[10][11] While robust, it may lack the sensitivity and specificity for endogenous levels.
-
LC-MS/MS: The gold standard for measuring low, physiological concentrations of RA and its metabolites in complex biological matrices.[1][3][12] It offers superior sensitivity (sub-ng/mL levels) and specificity through Selected Reaction Monitoring (SRM), which monitors specific precursor-to-product ion transitions.[1][6][12]
Experimental Protocols
Diagram: General Analytical Workflow
A comprehensive workflow from sample collection to final data reporting for retinoid analysis.
Protocol 1: Sample Preparation from Plasma/Serum
This protocol utilizes a combination of protein precipitation (PPT) and liquid-liquid extraction (LLE), which provides high recovery and cleaner extracts compared to PPT alone.[1][7]
Materials:
-
Plasma/Serum Sample (e.g., 200-500 µL)
-
Internal Standard (IS) working solution (e.g., all-trans-RA-d5 for LC-MS/MS; Acitretin for HPLC-UV)[3][7]
-
Acetonitrile (ACN), HPLC grade[1]
-
Methyl-tert-butyl ether (MTBE) or Hexane/Ethyl Acetate (1:1), HPLC grade[3][7]
-
Hydrochloric Acid (HCl) or Acetic Acid (optional, for acidification)[3]
-
Amber-colored microcentrifuge tubes (1.5 or 2 mL)
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Aliquot Sample: In an amber tube, pipette 200 µL of plasma or serum.
-
Spike Internal Standard: Add a known amount of IS working solution (e.g., 20 µL of 100 ng/mL atRA-d5). Vortex briefly. The IS is critical for correcting for variability in extraction efficiency and instrument response.
-
Acidification (Optional but Recommended): Add 5 µL of 10 M HCl to the plasma. Strong acidification has been shown to improve recovery, especially in hyperlipidemic samples.[3]
-
Protein Precipitation: Add 400 µL of cold ACN to the sample. Vortex vigorously for 1 minute to precipitate proteins.[1]
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new amber tube. Add 1.2 mL of MTBE (or 600 µL of Hexane/Ethyl Acetate). Vortex vigorously for 1 minute.[1][7]
-
Phase Separation: Centrifuge at ~2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean amber tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[1][7]
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the final supernatant to an amber autosampler vial for HPLC injection.
Protocol 2: Quantification by HPLC-UV
This method is suitable for applications where RA concentrations are expected to be in the higher ng/mL to µg/mL range.
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with UV/Vis or Diode Array Detector | Widely available and robust for routine analysis. |
| Column | C18 Reversed-Phase, e.g., 150 x 4.6 mm, 5 µm | Provides good retention and separation for the moderately nonpolar retinoid molecules.[2] |
| Mobile Phase A | Water with 0.5% Acetic Acid | The acid modifier improves peak shape by ensuring the carboxyl group of RA is protonated.[10] |
| Mobile Phase B | Methanol with 0.5% Acetic Acid | A common organic solvent for reversed-phase chromatography.[10] |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance of speed and resolution.[2] |
| Gradient | Isocratic (e.g., 85% B) or Gradient elution | Isocratic methods are simpler, while gradients can improve resolution for multiple metabolites.[2][10] |
| Column Temperature | 25-30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 - 50 µL | Dependent on expected concentration and system sensitivity. |
| Detection Wavelength | 353 nm | This is the wavelength of maximum absorbance for atRA, providing optimal sensitivity.[10] |
Protocol 3: High-Sensitivity Quantification by LC-MS/MS
This method is required for endogenous-level quantification (pg/mL to low ng/mL).
| Parameter | Condition | Rationale |
| LC-MS/MS System | HPLC coupled to a triple quadrupole mass spectrometer | Essential for the sensitivity and selectivity required for bioanalysis.[1][12] |
| Column | C18 Reversed-Phase, e.g., 50-100 x 2.1 mm, <3 µm | Smaller particle sizes and column dimensions are compatible with lower flow rates and improve MS sensitivity.[1][3] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier compatible with mass spectrometry that aids in ionization.[1][3] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Methanol can sometimes offer better sensitivity for retinoids than acetonitrile.[6] |
| Flow Rate | 0.2 - 0.4 mL/min | Lower flow rates improve ionization efficiency in the MS source.[3] |
| Gradient | 80% A -> 0% A over 4-6 minutes, hold, then re-equilibrate | A rapid gradient effectively elutes the retinoids while minimizing run time.[3] |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is common; both positive and negative modes should be tested, though negative mode is often used for the acidic RA.[1] |
| Detection Mode | Selected Reaction Monitoring (SRM) | Provides ultimate selectivity by monitoring a specific fragmentation of the parent ion. |
Example SRM Transitions (Negative Ion Mode):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| all-trans-RA | 299.2 | 255.2 | [M-H]⁻ -> [M-H-CO₂]⁻ |
| 13-cis-RA | 299.2 | 255.2 | Same as atRA; requires chrom. sep. |
| atRA-d5 (IS) | 304.2 | 259.2 | Deuterated internal standard |
Method Validation
A bioanalytical method must be rigorously validated to ensure reliable results. Validation should be performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[13][14][15]
Key Validation Parameters:
-
Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve (Linearity): A minimum of 6-8 non-zero standards should be used to demonstrate a linear relationship between concentration and response. A correlation coefficient (R²) >0.99 is typically required.[3]
-
Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) should not exceed 15% (20% at the LLOQ).[12][14]
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1][6][12]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: The suppression or enhancement of ionization caused by co-eluting matrix components. Assessed by comparing the response of an analyte in a post-extraction spiked sample to a pure solution standard.
-
Stability: Analyte stability must be tested under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage (-80°C), and post-preparative storage in the autosampler.[3][4]
For endogenous analytes like RA, validation presents a unique challenge. It is recommended to use a surrogate matrix (e.g., stripped serum or an artificial plasma) to prepare calibration standards, while QCs should be prepared by spiking known amounts into the authentic biological matrix.[13][16]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Quantification of All-Trans this compound by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantification of endogenous this compound in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kth.diva-portal.org [kth.diva-portal.org]
- 10. aseancosmetics.org [aseancosmetics.org]
- 11. sav.sk [sav.sk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Retinoic Acid Solutions
Welcome to the technical support center for handling and stabilizing retinoic acid (RA). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and field-tested protocols. This compound is a potent modulator of cellular processes, but its inherent instability can be a significant source of experimental variability. This document provides in-depth technical guidance to ensure the stability and efficacy of your RA solutions, thereby promoting reproducible and reliable results.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered by researchers working with this compound.
Q1: My this compound stock solution has changed from a pale yellow to a darker yellow/orange color. What does this mean?
A change in color, specifically darkening, is a common indicator of degradation. All-trans-retinoic acid is a pale yellow crystalline solid. Upon exposure to light, heat, or oxygen, it can undergo isomerization and oxidation, leading to the formation of various degradation products that can alter the solution's color.[1][2] If you observe a significant color change, it is highly probable that the concentration of the active all-trans-retinoic acid has decreased, and the solution may also contain various isomers with different biological activities. It is recommended to discard the solution and prepare a fresh stock.
Q2: I'm seeing inconsistent or no biological effect in my cell culture experiments. Could my this compound be the problem?
Yes, a loss of biological activity is a primary consequence of this compound degradation. The all-trans isomer of this compound is the most biologically active form for many applications, acting as a ligand for this compound receptors (RARs).[3] Light-induced photoisomerization can convert all-trans-RA into less active isomers such as 9-cis, 11-cis, and 13-cis-retinoic acid.[4] Oxidation can also lead to a complete loss of function. If you are experiencing inconsistent results, it is crucial to review your solution preparation and storage procedures.
Q3: I dissolved my this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
This is a common issue due to this compound's poor solubility in aqueous solutions.[5] Several factors can contribute to precipitation:
-
Final Concentration: High final concentrations of RA in the medium are more likely to precipitate. It is often observed that concentrations above 100 µM in culture can lead to precipitation.[6]
-
Solvent Shock: Adding a concentrated DMSO stock directly to the aqueous medium can cause the hydrophobic RA to rapidly come out of solution.
-
Temperature: Adding a cold stock solution to warm media can sometimes induce precipitation.
-
Serum-Free Media: this compound is significantly less stable and more prone to precipitation in serum-free media compared to serum-supplemented media.[4][7] Serum proteins, like albumin, help to solubilize and stabilize RA.
To prevent precipitation, try pre-warming the cell culture media before adding the reconstituted RA.[8] It is also recommended to dilute the RA stock solution in a small volume of media first before adding it to the final culture volume. For serum-free applications, the addition of bovine serum albumin (BSA) at a concentration of around 6 mg/ml has been shown to improve stability and solubility.[4][7]
Q4: How long can I store my this compound stock solution?
The stability of your RA stock solution is highly dependent on the solvent, storage temperature, and protection from light and oxygen. A common practice is to prepare a concentrated stock in an organic solvent like DMSO, aliquot it into single-use volumes, and store it at -20°C or -80°C.[3][9] While some sources suggest that a DMSO stock stored at -20°C in light-protected vials may be stable for about a month, it is best practice to prepare fresh stock solutions regularly to ensure maximal activity.[5] For long-term storage, -80°C is preferable. Aqueous solutions of RA are highly unstable and should be used immediately.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Media | 1. High final concentration of RA. 2. "Solvent shock" from direct addition of DMSO stock. 3. Use of serum-free medium lacking carrier proteins.[4][7] 4. Temperature difference between stock and media. | 1. Ensure the final RA concentration is within the soluble range for your media (typically below 100 µM).[6] 2. Perform a serial dilution, first mixing the DMSO stock with a small volume of media before adding to the final culture volume. 3. For serum-free conditions, supplement the media with a carrier protein like bovine serum albumin (BSA) at approximately 6 mg/ml.[4][7] 4. Pre-warm the media to 37°C before adding the RA solution.[8] |
| Inconsistent Experimental Results / Loss of Activity | 1. Photoisomerization: Exposure to standard laboratory lighting (especially fluorescent) can rapidly convert active all-trans-RA to less active isomers.[1] 2. Oxidation: Exposure to atmospheric oxygen during preparation and storage degrades RA.[10] 3. Thermal Degradation: Elevated temperatures accelerate degradation.[6] 4. Repeated Freeze-Thaw Cycles: This can introduce moisture and promote degradation of aliquots.[8] | 1. Work under subdued or yellow light when handling RA powder and solutions. Use amber or foil-wrapped vials for storage. 2. Purge the solvent and the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing.[11] Consider adding an antioxidant like BHT to the stock solution. 3. Prepare and handle solutions on ice when possible. Store long-term at -80°C. 4. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Difficulty Dissolving RA Powder | 1. Incorrect solvent choice. 2. Insufficient solvent volume for the desired concentration. | 1. Use a high-purity, anhydrous grade of DMSO or ethanol. RA is practically insoluble in water.[5] 2. RA is soluble in DMSO up to approximately 20 mg/ml.[11] Ensure you are using an adequate volume of solvent. Gentle warming to 37°C can aid dissolution.[8] |
| Solution Color Darkens Over Time | 1. Oxidation and Isomerization: This is a visual indicator of chemical degradation.[1] | 1. Discard the solution. This is a clear sign of degradation. 2. Review your handling and storage procedures to ensure strict exclusion of light and oxygen. |
Best Practices and Protocols
Protocol for Preparing a Stabilized this compound Stock Solution (10 mM in DMSO)
This protocol is designed to maximize the stability of your all-trans-retinoic acid stock solution by minimizing exposure to light, oxygen, and heat.
Materials:
-
All-trans-retinoic acid powder (e.g., Sigma-Aldrich, R2625)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with screw caps and PTFE septa
-
Source of inert gas (e.g., argon or nitrogen) with a fine-nozzle delivery system
-
Sterile syringes and needles
-
Vortex mixer
-
Ice bucket
Procedure:
-
Pre-Preparation:
-
Perform all steps under subdued or yellow light to prevent photoisomerization.
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.
-
Gently tap the vial to ensure all the powder is at the bottom.[8]
-
-
Dissolution:
-
Calculate the required volume of DMSO. For a 10 mM stock solution from 10 mg of RA (MW: 300.44 g/mol ), you will need approximately 3.33 mL of DMSO.
-
Using a sterile syringe, add the calculated volume of anhydrous DMSO to the vial of RA powder.
-
Immediately cap the vial tightly.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath for 3-5 minutes can facilitate dissolution if necessary.[8]
-
-
Inert Gas Purging (to prevent oxidation):
-
Once the RA is fully dissolved, briefly open the vial and gently flush the headspace with a stream of inert gas (argon or nitrogen) for 15-30 seconds. This displaces the oxygen-containing air.
-
Immediately and tightly recap the vial.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use amber glass vials. This is crucial to avoid repeated freeze-thaw cycles.
-
Before sealing each aliquot, flush the headspace with inert gas as described in step 3.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots protected from light at -20°C for short-term use (up to one month) or at -80°C for long-term storage (several months).[5][9]
-
Expert Tip: For applications requiring the utmost stability, consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to your stock solution. A typical concentration range for BHT in non-aqueous solutions is 0.01-0.1%.[12]
Stability-Indicating Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | Powder: -20°C[8] Stock Solution (DMSO/Ethanol): -20°C (short-term), -80°C (long-term)[5][9] Aqueous/Media Dilutions: Use immediately. | Low temperatures significantly slow down the rates of both isomerization and oxidation. |
| Solvent Choice | High-purity, anhydrous DMSO or Ethanol.[5][11] | RA is hydrophobic and degrades rapidly in aqueous solutions. Anhydrous solvents minimize water-mediated degradation. |
| Light Protection | Handle under subdued/yellow light. Store in amber or foil-wrapped vials. | RA has a conjugated double bond system that readily absorbs UV and visible light, leading to rapid photoisomerization.[1] |
| Oxygen Exclusion | Purge solvent and vial headspace with inert gas (Argon or Nitrogen). | Oxygen is a primary driver of oxidative degradation of the polyene chain of RA. |
| Antioxidants | Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at 0.01-0.1%.[12][13] | These phenolic antioxidants act as free-radical scavengers, terminating oxidative chain reactions. |
| pH | Avoid acidic or alkaline conditions in solution. | Impurities in solvents that alter pH can shift the absorption maxima and potentially accelerate degradation. |
| Expected Shelf-Life (Stock in DMSO) | -20°C: ~1 month[14] -80°C: >2 months (regularly check for degradation)[9] | This is an estimate; actual stability depends on strict adherence to all protective measures. It's best practice to prepare fresh stocks monthly. |
Visualizing Degradation and Stabilization
This compound Degradation Pathways
The following diagram illustrates the two primary pathways of this compound degradation: photoisomerization and oxidation.
Caption: Primary degradation pathways of all-trans-Retinoic Acid.
Experimental Workflow for Preparing Stabilized this compound Solution
This workflow provides a visual guide to the best practices protocol outlined above.
Caption: Workflow for preparing stabilized this compound stock solution.
References
- 1. Normal phase LC-MS determination of this compound degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Choose the Best this compound Powder: A Complete Buyer's Guide [plantin.alibaba.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. This compound stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8299122B2 - Method for stabilizing this compound, this compound containing composition, and method of using a this compound containing composition - Google Patents [patents.google.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Butylated Hydroxytoluene (BHT) [myskinrecipes.com]
- 13. inside-our-products.loreal.com [inside-our-products.loreal.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Retinoic Acid Concentration for Effective Cell Differentiation
<
Welcome to the technical support center for optimizing retinoic acid (RA) concentration in cell differentiation experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using RA to achieve robust and reproducible differentiation outcomes. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and refine your experimental design.
I. Foundational Knowledge: Understanding this compound's Role
This compound, an active metabolite of vitamin A, is a potent signaling molecule that plays a crucial role in cell proliferation, differentiation, and embryonic development.[1][2] Its effects are primarily mediated through nuclear receptors, specifically the this compound receptors (RARs) and retinoid X receptors (RXRs).[2][3] This ligand-receptor complex binds to this compound response elements (RAREs) on DNA, thereby modulating the transcription of target genes that drive the differentiation process.[2][4][5]
The concentration of RA is a critical determinant of cellular fate. Different concentrations can activate distinct signaling pathways and downstream gene expression profiles, leading to the differentiation of various cell lineages.[1][6] For instance, in P19 embryonic carcinoma cells, low concentrations of RA induce an endodermal phenotype, while higher concentrations lead to neuroectodermal differentiation.[1][6] This dose-dependent effect underscores the necessity of empirical optimization for each specific cell type and desired outcome.
Caption: Simplified this compound Signaling Pathway.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with this compound.
Q1: My cells are dying after RA treatment. What could be the cause?
A1: Cell death upon RA treatment can stem from several factors:
-
High RA Concentration: Excessive concentrations of RA can be cytotoxic and induce apoptosis.[7][8] It is crucial to perform a dose-response curve to identify the optimal concentration that promotes differentiation without significant cell death.
-
Solvent Toxicity: The solvent used to dissolve RA, typically DMSO or ethanol, can be toxic to cells at high concentrations.[8] Ensure the final solvent concentration in your culture medium is minimal (generally <0.1%).[5][8] Always include a vehicle-only control in your experiments.
-
Suboptimal Cell Density: Cells plated at very low or very high densities can be more susceptible to stress and toxicity.[8][9] It is important to optimize cell seeding density prior to initiating differentiation.
Q2: I'm observing inconsistent differentiation efficiency between experiments. What should I check?
A2: Variability in differentiation outcomes is a common issue. Consider the following:
-
RA Stability: this compound is highly sensitive to light, air, and temperature, which can lead to its degradation and a loss of bioactivity.[10][11][12] Prepare fresh dilutions of RA for each experiment, store stock solutions in amber vials at -80°C, and minimize light exposure during handling.[9][12]
-
Media Composition: The stability of RA can be significantly affected by the culture medium. In serum-free media, RA is less stable.[10][11][13] The presence of serum, particularly bovine serum albumin (BSA), can stabilize retinoids.[10][12] If using serum-free conditions, consider adding BSA to your medium.[10][12]
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and media components can all impact differentiation.[8] Maintain consistent cell culture practices to ensure reproducibility.
Q3: How do I prepare and store my this compound stock solution correctly?
A3: Proper preparation and storage are critical for maintaining the potency of your RA.
-
Dissolving: Dissolve powdered RA in an appropriate solvent like DMSO or ethanol.[5][14][15] Gentle warming (e.g., 37°C for 3-5 minutes) can aid in solubilization.[14]
-
Storage: Aliquot the stock solution into light-protected vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[14][16][17] For long-term storage, -80°C is recommended.[12] Some protocols suggest storing under an inert gas, though this is not always necessary for short-term storage.[12][17]
-
Working Dilutions: Prepare fresh working dilutions in pre-warmed culture medium immediately before use.[5][12] Do not store RA in aqueous solutions for extended periods.[12]
Q4: What is the optimal concentration of RA for my specific cell line?
A4: The optimal RA concentration is highly cell-type dependent. It is essential to perform a dose-response experiment to determine the ideal concentration for your specific application. Below is a table summarizing commonly used concentrations for various cell lines as a starting point.
| Cell Line | Typical RA Concentration Range | Differentiation Outcome |
| SH-SY5Y | 1 µM - 10 µM | Neuronal Differentiation |
| HL-60 | 1 nM - 2 µM | Granulocytic/Monocytic Differentiation |
| P19 | 10 nM - 1 µM | Neuronal or Endodermal Differentiation |
| NT2 | 500 nM - 1 µM | Neuronal Differentiation |
| mESCs | 0.5 µM - 10 µM | Neuronal Differentiation |
Note: These are general ranges. The optimal concentration for your specific experiments must be determined empirically.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during RA-induced differentiation.
| Symptom | Possible Cause | Recommended Solution |
| No or poor differentiation | Suboptimal RA Concentration: The concentration may be too low to induce a response. | Perform a dose-response experiment, titrating RA across a range of concentrations (e.g., 10 nM to 10 µM) and assess differentiation markers.[8] |
| Inappropriate Incubation Time: Differentiation is a time-dependent process. | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) at the optimal RA concentration.[8] | |
| RA Degradation: The RA may have lost its activity due to improper storage or handling. | Prepare a fresh stock solution of RA and protect it from light.[9][12] | |
| Low Receptor Expression: The target cells may have low levels of RARs or RXRs. | Quantify receptor expression levels using techniques like qPCR or Western blotting. | |
| High Cell Death | RA Concentration Too High: High concentrations can be cytotoxic.[7] | Reduce the RA concentration. Perform a dose-response curve and assess cell viability at each concentration.[8] |
| Solvent Toxicity: The solvent (e.g., DMSO) may be at a toxic level. | Ensure the final solvent concentration is low (typically <0.1%) and run a solvent-only control.[5][8] | |
| Inconsistent Results | RA Instability in Media: RA can degrade in culture, especially in serum-free conditions.[10][13] | If using serum-free medium, consider supplementing with BSA.[10] Replenish the media with fresh RA more frequently.[12] |
| Variable Cell Culture Practices: Inconsistencies in seeding density or passage number can affect outcomes. | Standardize your cell culture protocols, including seeding density and passage number.[8][18] |
IV. Experimental Protocols
Here are detailed protocols for key experiments in optimizing RA-induced differentiation.
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)
Caption: Workflow for Dose-Response Experiment.
Methodology:
-
Cell Seeding: Plate your cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
RA Preparation: Prepare a series of RA dilutions in pre-warmed culture medium. A typical range to test is 10 nM, 100 nM, 1 µM, and 10 µM. Also, prepare a vehicle-only control (medium with the same concentration of solvent as the highest RA concentration).
-
Treatment: Replace the existing medium with the prepared RA-containing or vehicle control medium.
-
Incubation: Incubate the cells for a fixed period, which should be based on literature for your cell type or a preliminary time-course experiment (e.g., 72 hours).
-
Assessment: After incubation, assess the degree of differentiation using appropriate methods. This can include:
-
Morphological analysis: Observe changes in cell shape and neurite outgrowth using microscopy.
-
Gene expression analysis: Quantify the expression of differentiation-specific markers using qPCR.[19]
-
Protein analysis: Detect the presence of differentiation-specific proteins via Western blotting or immunofluorescence.[19][20]
-
Functional assays: For neuronal differentiation, this could involve electrophysiology or calcium imaging.
-
-
Data Analysis: Plot the level of differentiation marker expression against the RA concentration to generate a dose-response curve and identify the concentration that gives the maximal desired effect with minimal toxicity.
Protocol 2: Assessing Cell Differentiation Markers
A. Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from both control and RA-treated cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for your differentiation markers of interest and a housekeeping gene for normalization.
-
Analysis: Calculate the relative fold change in gene expression in RA-treated cells compared to the control.
B. Immunofluorescence for Protein Expression and Localization
-
Cell Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent such as Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA or serum).
-
Primary Antibody Incubation: Incubate with a primary antibody specific to your differentiation marker.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.
-
Imaging: Visualize and capture images using a fluorescence microscope.
C. Flow Cytometry for Cell Surface Marker Analysis
-
Cell Harvesting: Detach the cells and prepare a single-cell suspension.
-
Staining: Incubate the cells with fluorescently labeled antibodies against cell surface markers of differentiation.[21][22]
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the marker.[21][22]
V. Concluding Remarks
Optimizing this compound concentration is a critical step in achieving successful and reproducible cell differentiation. By understanding the underlying principles of RA signaling and systematically troubleshooting potential issues, researchers can refine their protocols and generate high-quality, reliable data. This guide provides a framework for this optimization process, combining foundational knowledge with practical, actionable steps.
VI. References
-
Sharow, K. A., et al. (2012). This compound stability in stem cell cultures. PubMed. --INVALID-LINK--
-
Ho, L., et al. (1990). Induction of differentiation in HL-60 cells by this compound and lymphocyte-derived differentiation-inducing factor but not by recombinant G-CSF and GM-CSF. PubMed. --INVALID-LINK--
-
Manole, D., et al. (2011). This compound Signaling in P19 Stem Cell Differentiation. PubMed. --INVALID-LINK--
-
Kumar, A., & Duester, G. (2014). This compound Signaling Pathways in Development and Diseases. PMC. --INVALID-LINK--
-
Breitman, T. R., et al. (1980). Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by this compound. PMC. --INVALID-LINK--
-
Manole, D., et al. (2011). This compound Signaling in P19 Stem Cell Differentiation. Semantic Scholar. --INVALID-LINK--
-
Gudas, L. J., & Wagner, J. A. (2011). RETINOIDS REGULATE STEM CELL DIFFERENTIATION. PMC. --INVALID-LINK--
-
Sharow, K. A., et al. (2012). This compound stability in stem cell cultures. ResearchGate. --INVALID-LINK--
-
Duester, G. (2008). This compound signaling pathways. PMC. --INVALID-LINK--
-
BenchChem. (2025). Arotinoid acid degradation and stability in culture media. BenchChem. --INVALID-LINK--
-
Varani, J., et al. (1993). Retinoid Toxicity for Fibroblasts and Epithelial Cells Is Separable From Growth Promoting Activity. PubMed. --INVALID-LINK--
-
ResearchGate. (2012). How to differentiate SH-SY5Y neuroblastoma cell into "neurons" for neurotoxicity studies?. ResearchGate. --INVALID-LINK--
-
Miltenyi Biotec. (n.d.). StemMACS™ this compound. Miltenyi Biotec. --INVALID-LINK--
-
Sarkar, P., et al. (2024). Imaging methods to monitor and quantify cell differentiation. PMC. --INVALID-LINK--
-
Yen, A., et al. (1987). This compound induced differentiation and commitment in HL-60 cells. PMC. --INVALID-LINK--
-
Wahlin, K. J., et al. (2021). Modeling retinitis pigmentosa through patient-derived retinal organoids. PMC. --INVALID-LINK--
-
Quadro, L., & Hamberger, L. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. PMC. --INVALID-LINK--
-
Kitano, Y. (1985). Stability of retinoids in culture. All-trans-retinoic acid, 13-cis-retinoic acid and etretinate in the culture of human keratinocytes, B16 mouse melanoma cells and HeLa cells. PubMed. --INVALID-LINK--
-
Sirbu, O., et al. (2017). Analysis of this compound-induced Neural Differentiation of Mouse Embryonic Stem Cells in Two and Three-dimensional Embryoid Bodies. NIH. --INVALID-LINK--
-
STEMCELL Technologies. (n.d.). All-Trans this compound. STEMCELL Technologies. --INVALID-LINK--
-
Cofactor Genomics. (2020). Technologies for Measuring Cell Surface Markers. Cofactor Genomics. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Arotinoid Acid-Mediated Cell Differentiation. BenchChem. --INVALID-LINK--
-
iGEM Tuebingen. (2018). Differentiation Protocol for SHSY5Y. iGEM. --INVALID-LINK--
-
ResearchGate. (2022). What is the best concentration of this compound for neural differentiation of mesenchymal stem cells?. ResearchGate. --INVALID-LINK--
-
Indiana University Department of Biology. (n.d.). This compound (Vitamin A) Embryo Treatment Protocol. Indiana University. --INVALID-LINK--
-
Das, A., et al. (2013). Retinoids induce differentiation and downregulate telomerase activity and N-Myc to increase sensitivity to flavonoids for apoptosis in human malignant neuroblastoma SH-SY5Y cells. PubMed Central. --INVALID-LINK--
-
Wang, Y., et al. (2021). Differentiation of HL‑60 cells in serum‑free hematopoietic cell media enhances the production of neutrophil extracellular traps. Spandidos Publications. --INVALID-LINK--
-
Lehmann, J., et al. (2018). Differentiation of HL-60 cells into primed neutrophils for the evaluation of antiapoptotic effects of poorly soluble nanoparticles. Semantic Scholar. --INVALID-LINK--
-
Laflamme, M. A., & Murry, C. E. (2011). Methods to Assess Stem Cell Lineage, Fate and Function. PMC. --INVALID-LINK--
-
ResearchGate. (2022). What are the best optimal conditions for dissolving and storing the all-trans this compound?. ResearchGate. --INVALID-LINK--
-
ResearchGate. (2023). Can someone recommend any protocol for differentiating N2A neurons using this compound?. ResearchGate. --INVALID-LINK--
-
Hisaki, H., et al. (2018). Protective effects of this compound on cadmium toxicity in human proximal tubular epithelial cells. PubMed. --INVALID-LINK--
-
International Journal of Trend in Scientific Research and Development. (2020). A Reliable Technique for Stem Cell Marker Identification. IJTSRD. --INVALID-LINK--
-
Gilbert, D. F., et al. (2016). Optimizing neuronal differentiation of human pluripotent NT2 stem cells in monolayer cultures. PubMed. --INVALID-LINK--
-
Gulisano, M., et al. (2019). This compound Promotes Neuronal Differentiation While Increasing Proteins and Organelles Related to Autophagy. MDPI. --INVALID-LINK--
-
ResearchGate. (2023). How long would it take to differentiate SHSY5Y cells with this compound?. ResearchGate. --INVALID-LINK--
-
Abcam. (n.d.). Flow cytometry markers guide. Abcam. --INVALID-LINK--
-
Okuno, M., et al. (2004). Retinoic-acid-concentration-dependent acquisition of neural cell identity during in vitro differentiation of mouse embryonic stem. CORE. --INVALID-LINK--
-
Cheng, L. L., & Wilkie, D. (1991). Mitochondrial activity and cytotoxicity of vitamin A (retinol) in yeast and human cell cultures. Protective effect of antioxidants. PubMed. --INVALID-LINK--
-
ResearchGate. (2025). This compound as cause of cell proliferation or cell growth inhibition depending on activation of one of two different nuclear receptors. ResearchGate. --INVALID-LINK--
-
Sales, M., et al. (2019). Two Opposing Faces of this compound: Induction of Stemness or Induction of Differentiation Depending on Cell-Type. MDPI. --INVALID-LINK--
-
ResearchGate. (2025). This compound receptor regulation of decision-making for cell differentiation. ResearchGate. --INVALID-LINK--
-
Brown, G. (2022). This compound receptor regulation of decision-making for cell differentiation. Frontiers. --INVALID-LINK--
-
California's Stem Cell Agency. (n.d.). This compound-FGF Antagonism during Motor Neuron Differentiation of Human ES Cells. CIRM. --INVALID-LINK--
-
Evans, L. M., et al. (2020). Novel this compound Derivative Induces Differentiation and Growth Arrest in Neuroblastoma. AACR Publications. --INVALID-LINK--
References
- 1. This compound Signaling in P19 Stem Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. This compound Signaling in P19 Stem Cell Differentiation. | Semantic Scholar [semanticscholar.org]
- 7. Retinoid toxicity for fibroblasts and epithelial cells is separable from growth promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 15. ambystoma.uky.edu [ambystoma.uky.edu]
- 16. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing neuronal differentiation of human pluripotent NT2 stem cells in monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods to Assess Stem Cell Lineage, Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cofactorgenomics.com [cofactorgenomics.com]
- 21. ijtsrd.com [ijtsrd.com]
- 22. Flow cytometry markers guide | Abcam [abcam.com]
Technical Support Center: Troubleshooting Inconsistent Results in Retino-ic Acid Experiments
<_ _>
Welcome to the technical support center for retinoic acid (RA) based research. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their experiments involving this potent signaling molecule. This compound is notoriously labile, and its activity can be influenced by a multitude of factors, often leading to inconsistent and difficult-to-interpret results.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you identify and resolve common issues, ensuring the reliability and reproducibility of your findings.
Section 1: this compound Stock Solution - The First Point of Failure
The integrity of your experiment begins with the integrity of your reagents. Inconsistent results can often be traced back to the preparation, storage, or handling of the this compound stock solution itself.
Q1: My this compound (RA) powder won't dissolve properly, or it precipitates when added to my culture media. What's going wrong?
A1: This is a frequent issue stemming from RA's poor aqueous solubility.[4][5]
-
Causality: All-trans this compound (ATRA) is a lipophilic molecule and is practically insoluble in water.[5] When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous-based culture medium, it can crash out of solution if the final concentration of the organic solvent is too low to maintain its solubility. Prewarming the cell culture media before adding the reconstituted compound can help avoid precipitation.[6]
-
Troubleshooting Steps:
-
Solvent Choice: High-purity DMSO is the most common and effective solvent for preparing high-concentration stock solutions (e.g., 10-100 mM).[6][7] Ethanol can also be used, but the solubility is lower.[4][5][8]
-
Dissolution Technique: To aid dissolution, you can warm the solution briefly to 37°C for 3-5 minutes.[6][7]
-
Dilution Strategy: When diluting the stock into your media, do so quickly and with vigorous mixing to ensure rapid dispersion. It's also crucial to ensure the final DMSO concentration in your culture does not exceed a level toxic to your cells, typically recommended to be below 0.5%, and often as low as 0.1%.[4][6] If precipitation persists, consider making an intermediate dilution of your stock in pre-warmed media before the final dilution into your main culture volume.
-
Q2: I suspect my RA stock is degrading. How can I prevent this and how long is my stock solution stable?
A2: RA is extremely sensitive to light, heat, and oxidation, and degradation is a primary cause of inconsistent experimental results.[1][3][5][9]
-
Causality: The conjugated double bond system in the polyene tail of this compound is what makes it biologically active, but also highly susceptible to isomerization and oxidative cleavage when exposed to energy from light or heat, or in the presence of oxygen.[3][9]
-
Best Practices for Stability:
-
Storage of Powder: Store solid ATRA powder at -20°C or -80°C in the dark, under an inert gas like argon or nitrogen.[5][9]
-
Stock Solution Storage: Prepare aliquots of your stock solution in amber or foil-wrapped tubes to minimize light exposure and store them at -80°C.[9][10] Avoid repeated freeze-thaw cycles.[4][6]
-
Solvent Matters: Studies have shown that while ATRA is stable in ethanol and methanol at -80°C, it can degrade in DMSO over as little as 3 weeks.[9] Therefore, it is strongly recommended to prepare fresh DMSO stock solutions for treatments or to not store them for longer than a month.[9]
-
Handling: All manipulations of RA powder and solutions should be performed under subdued or yellow light.[1][2][11]
-
| Parameter | Recommendation | Rationale |
| Storage (Powder) | -20°C to -80°C, dark, under inert gas (e.g., Argon) | Prevents oxidation and photodegradation.[5][9] |
| Storage (Stock Solution) | -80°C, single-use aliquots, in amber vials | Minimizes freeze-thaw cycles and light exposure.[9][10] |
| Solvent Choice | High-purity DMSO or Ethanol | RA is insoluble in aqueous solutions.[5][12] DMSO offers higher solubility.[6] |
| Handling | Subdued or yellow light conditions | The polyene chain is highly susceptible to UV-induced isomerization.[1][2][11] |
| Working Solution | Prepare fresh from stock for each experiment | RA degrades in aqueous culture media, especially in the absence of serum.[1][9] |
Section 2: Cell Culture Conditions - The Biological Variable
The cellular environment plays a critical role in modulating the response to this compound. Inconsistencies can arise from subtle, often overlooked, variations in cell culture practices.
Q3: I'm seeing significant variability in cellular response to RA between experiments, even when using the same cell line and RA concentration. Could my serum be the problem?
A3: Absolutely. Fetal Bovine Serum (FBS) is a major source of experimental variability.[9][13][14]
-
Causality:
-
Component Variation: FBS is a complex biological mixture containing variable amounts of growth factors, hormones, and other components that can influence cell signaling pathways.[9][13] The composition of serum can differ based on the age, diet, and physiological state of the donor animals, leading to batch-to-batch differences.[13]
-
Endogenous Retinoids: Serum naturally contains retinol (Vitamin A), which cells can convert into this compound.[9][15] Variability in baseline retinol levels between serum batches can alter the intracellular concentration of RA and confound dose-response experiments.[9]
-
Binding Proteins: Serum proteins, particularly albumin, can bind to this compound. This binding can stabilize RA in culture but also affects its bioavailability to the cells.[1][2][9] Variations in protein content between serum lots can therefore alter the effective concentration of free RA.
-
-
Troubleshooting and Validation:
-
Batch Testing: Before starting a new series of experiments, it is crucial to test and validate new batches of FBS. See the detailed protocol below for a recommended workflow.
-
Large Batch Purchase: Once a suitable batch is identified, purchase a large quantity to ensure consistency over the entire course of the study.
-
Consider Serum-Reduced/Free Media: If your cell type allows, transitioning to a serum-free or reduced-serum media can eliminate this source of variability. However, be aware that RA is significantly less stable in serum-free conditions.[1][2] If using serum-free media, the addition of bovine serum albumin (BSA) can help stabilize the retinoids.[1][2]
-
Q4: Does cell density or passage number affect my results?
A4: Yes, both can have a significant impact on the cellular response to this compound.
-
Causality:
-
Cell Density: The response to RA can be density-dependent.[16] Cells at high density may have different baseline gene expression profiles and signaling activity compared to sparse cultures. This can alter their sensitivity to RA treatment.
-
Passage Number: As cells are passaged repeatedly in vitro, they can undergo genetic and phenotypic drift. This "in vitro aging" can lead to changes in the expression of this compound receptors (RARs, RXRs) or other downstream signaling components, thereby altering the response to RA.[16]
-
-
Best Practices:
-
Standardize Seeding Density: Always seed cells at a consistent density for all experiments.
-
Record Passage Number: Keep meticulous records of cell passage numbers and use cells within a defined, narrow passage range for a set of experiments.
-
Thaw Fresh Aliquots: For long-term projects, periodically thaw a fresh, low-passage aliquot of your cell line to prevent significant drift.
-
Section 3: Experimental Execution and Downstream Analysis
Even with a stable RA stock and well-controlled cell cultures, the execution of the experiment and subsequent analysis can introduce variability.
Q5: My qPCR results for RA target genes (e.g., RARB, HOX genes) are inconsistent. How can I troubleshoot this?
A5: Inconsistent gene expression data is a common challenge. Assuming your RNA isolation and qPCR technique are sound, the issue often lies in the biological response to RA.
-
Causality:
-
Kinetics of Gene Induction: The transcriptional response to RA is dynamic. Some target genes are induced rapidly (within hours), while others show a delayed response. The peak expression of different genes will occur at different times. If you are only sampling at a single time point, you may miss the peak response or catch the response at a highly variable phase.
-
RA Metabolism: Cells actively metabolize RA, primarily through the action of CYP26 enzymes.[15] This leads to a clearance of RA from the medium over time. The half-life of RA in culture has been reported to be as short as 3.5 hours, with complete clearance after 24 hours.[17] If you are not replenishing the media, the effective concentration of RA is decreasing throughout your experiment.
-
Feedback Loops: The RA signaling pathway has robust feedback mechanisms.[18] RA itself induces the expression of genes that promote its own degradation, creating a negative feedback loop that can lead to oscillatory gene expression patterns.
-
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to determine the optimal time point for measuring the expression of your specific gene of interest in your specific cell model.
-
Media Changes: For longer-term experiments (>24 hours), it is critical to change the media and replenish with fresh RA every 24 hours to maintain a more constant concentration.[2]
-
Primer Validation: Ensure your qPCR primers are specific and efficient (90-110% efficiency). Run a melt curve analysis for every experiment to check for non-specific products or primer-dimers.[19][20]
-
Stable Housekeeping Genes: Validate that your chosen housekeeping gene is not affected by RA treatment in your system.
-
Q6: Could the type of plasticware I'm using affect my results?
A6: Yes, this is a subtle but important factor.
-
Causality: Being a lipophilic molecule, this compound can adsorb to the surface of some plastics.[21] This can effectively lower the concentration of RA in the media that is available to the cells. One study noted that using plastic containers could lead to losses of retinoids as great as 40%.[21]
-
Recommendation:
-
While difficult to avoid plasticware entirely in cell culture, be aware of this potential issue. For handling stock solutions and preparing dilutions, using glass containers is recommended where possible.[21]
-
Minimize the surface area-to-volume ratio where practical.
-
Consistency is key. Use the same type and brand of plates, flasks, and tubes for all related experiments to ensure that any potential adsorption effect is at least consistent.
-
Visualizing the Troubleshooting Process
A logical workflow can help diagnose the source of inconsistency.
Caption: A workflow for systematically troubleshooting inconsistent results in this compound experiments.
Key Experimental Protocols
Protocol 1: Preparation and Quantification of All-Trans this compound (ATRA) Stock Solution
This protocol ensures an accurate and stable stock solution.
-
Preparation (Under Subdued Light):
-
Bring the vial of ATRA powder (e.g., Sigma-Aldrich R2625) and a bottle of high-purity DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock from 5 mg of ATRA (MW: 300.44 g/mol ), add 1.664 mL of DMSO).
-
Add the DMSO directly to the manufacturer's vial.
-
To facilitate dissolution, cap the vial tightly and warm at 37°C for 3-5 minutes, vortexing intermittently.[6] Ensure the powder is fully dissolved.
-
-
Quantification (Optional but Recommended):
-
The concentration of the stock solution can be verified using UV-Vis spectrophotometry.
-
Dilute an aliquot of the DMSO stock in 100% ethanol.
-
Measure the absorbance at the maximum wavelength (λmax), which is approximately 350 nm in ethanol.[5][22]
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for ATRA in ethanol is ~44,300 M⁻¹cm⁻¹.[5]
-
-
Aliquoting and Storage:
-
Immediately after preparation, aliquot the stock solution into single-use volumes in amber or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -80°C for up to one month.[9]
-
Protocol 2: Validating a New Lot of Fetal Bovine Serum (FBS)
This protocol helps mitigate variability introduced by serum.
-
Objective: To compare the performance of a new lot of FBS against a previously validated, "gold-standard" lot.
-
Experimental Setup:
-
Culture your cells of interest in three different media conditions:
-
Condition A: Basal media + 10% "Old" (validated) FBS.
-
Condition B: Basal media + 10% "New" FBS.
-
Condition C: Basal media + 10% "New" FBS + a known concentration of RA (e.g., 1 µM).
-
Also include a control with your standard RA treatment in "Old" FBS media.
-
-
Seed cells at identical densities for all conditions.
-
-
Analysis:
-
Cell Growth and Morphology: Monitor the cells daily for 3-5 days. Compare the proliferation rate (e.g., using a cell counting assay) and morphology between Condition A and Condition B. The new lot should support similar growth and morphology to the old lot.
-
RA Response: After the appropriate treatment duration (determined from your time-course experiments), harvest the cells from the RA-treated conditions. Analyze the expression of a sensitive and reliable RA target gene (e.g., RARB) via qPCR. The magnitude of gene induction by RA in the "New" FBS should be comparable to that in the "Old" FBS.
-
-
Decision: If the new FBS lot supports comparable cell growth and permits a similar response to RA treatment, it can be approved for use.
This compound Signaling Pathway
Understanding the core pathway helps in diagnosing issues with downstream readouts.
Caption: Canonical signaling pathway for All-Trans this compound (ATRA).
References
- 1. This compound stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. store.reprocell.com [store.reprocell.com]
- 8. This compound | this compound Receptors | Tocris Bioscience [tocris.com]
- 9. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ambystoma.uky.edu [ambystoma.uky.edu]
- 13. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 14. How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results / Blog / Info`s | seamlessbio [seamlessbio.de]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. journals.biologists.com [journals.biologists.com]
- 18. This compound Fluctuation Activates an Uneven, Direction-Dependent Network-Wide Robustness Response in Early Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pcrbio.com [pcrbio.com]
- 21. Quantification of endogenous this compound in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Best Practices for Long-Term Storage of Retinoic Acid
Welcome to the technical support center for retinoic acid (RA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the long-term storage and handling of this critical signaling molecule. This compound is notoriously sensitive to environmental factors, and improper storage can lead to degradation, compromising experimental reproducibility and validity. This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your this compound stocks and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: All-trans-retinoic acid (ATRA) is a highly unstable molecule susceptible to degradation from several environmental factors. The conjugated double bond system in its polyene tail is the primary site of chemical instability. The main culprits are:
-
Light: ATRA is extremely sensitive to UV light.[1][2] Exposure can lead to photo-oxidation and isomerization to less active or inactive forms, such as 13-cis-retinoic acid.[3][4] All manipulations should be performed in subdued light.[1][5]
-
Oxygen: Atmospheric oxygen readily oxidizes the double bonds, leading to a loss of biological activity.[6][7] This process is often accelerated by light and heat.
-
Heat: Elevated temperatures increase the rate of both oxidation and isomerization.[6][8] Therefore, proper cold storage is critical.
-
Incompatible Solvents and pH: Aqueous solutions of this compound deteriorate quickly.[1][9] Acidic or alkaline conditions can also affect its stability.[1]
Q2: How should I store powdered (neat) this compound for long-term use?
A2: For optimal long-term stability, powdered all-trans-retinoic acid should be stored under the following conditions:
-
Temperature: Store at -20°C or, for maximum longevity, at -80°C.[6][10] Many suppliers guarantee stability for at least one to two years under these conditions.[9][11]
-
Atmosphere: The vial should be sealed under an inert gas like argon or nitrogen to prevent oxidation.[6][12] If you open a vial, it's best to use it all at once. If you must store the remainder, purge the vial with an inert gas before resealing.[1]
-
Light Protection: Always store the powder in an amber or opaque vial to protect it from light.[2][6]
-
Moisture: Keep the container tightly sealed and in a desiccated environment to prevent hydration.[11]
Q3: What is the best solvent for preparing this compound stock solutions, and how should they be stored?
A3: The choice of solvent is critical for the stability of this compound in solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents for preparing high-concentration stock solutions.[1][9][11] this compound is soluble in DMSO up to approximately 100 mM (with warming) and in ethanol at lower concentrations.[10][11][13]
-
Storage of Stock Solutions:
-
Temperature: Store aliquots at -20°C or preferably -70°C/-80°C.[1][5][6]
-
Light Protection: Use amber or foil-wrapped tubes to protect from light.[1][14]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[10][11][13]
-
Inert Atmosphere: For maximum stability, especially for very long-term storage, purging the aliquot tube with argon or nitrogen before sealing is recommended.[1]
-
Q4: How long are this compound stock solutions stable in different solvents?
A4: The stability of this compound in solution is solvent-dependent.
-
DMSO: While widely used for its high solubility, some studies indicate that all-trans-retinoic acid can degrade in DMSO over a period of weeks, even at -80°C.[6] It is often recommended to prepare fresh DMSO solutions for cell culture experiments or use them within a month.[6][11]
-
Ethanol and Methanol: this compound shows better stability in ethanol and methanol compared to DMSO when stored at -80°C.[6] A stock solution in absolute ethanol can be stored at -70°C for up to two weeks with minimal degradation.[1]
-
Aqueous Solutions: this compound is practically insoluble and highly unstable in aqueous solutions.[1][9] Aqueous dilutions should be made fresh immediately before use and should not be stored.[9]
The following table summarizes recommended storage conditions:
| Form | Solvent | Temperature | Duration | Key Considerations |
| Powder (Neat) | N/A | -20°C to -80°C | ≥ 2 years | Store under inert gas, protected from light and moisture.[6][9][11] |
| Stock Solution | DMSO | -20°C to -80°C | Up to 1 month | Prone to degradation over longer periods; prepare fresh if possible.[6][11] |
| Stock Solution | Ethanol/Methanol | -70°C to -80°C | Up to 2 weeks (Ethanol) | Generally more stable than DMSO for short-term storage.[1][6] |
| Working Dilution | Cell Culture Media | N/A | Use immediately | Highly unstable; do not store.[9] |
Troubleshooting Guide
Problem 1: I'm observing inconsistent or no biological effect in my cell culture experiments.
-
Potential Cause 1: Degraded this compound Stock Solution.
-
Troubleshooting Steps:
-
Check Storage Conditions: Verify that your stock solution has been stored at the correct temperature, protected from light, and that the number of freeze-thaw cycles has been minimized.
-
Prepare a Fresh Stock: The most reliable solution is to prepare a fresh stock solution from powdered this compound.[6][13]
-
Solvent Choice: If you have been storing stocks in DMSO for an extended period, consider switching to ethanol for improved stability.[6]
-
Confirm Concentration: If possible, use UV-Vis spectrophotometry or HPLC to confirm the concentration and purity of your stock solution. The maximum absorbance wavelength for all-trans-retinoic acid in ethanol is approximately 350 nm.[1]
-
-
-
Potential Cause 2: Instability in Culture Media.
-
Troubleshooting Steps:
-
Serum Presence: this compound is significantly less stable in serum-free media compared to serum-containing media.[3][6] The proteins in serum, like albumin, help to stabilize it. If using serum-free media, consider adding bovine serum albumin (BSA) to stabilize the this compound.[3][4]
-
Media Changes: For experiments longer than 24 hours, it is best practice to replace the media with freshly prepared this compound-supplemented media every 24 hours to maintain a consistent effective concentration.[4]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity or differentiation effects.[10][13]
-
-
Problem 2: My this compound solution appears cloudy or has precipitated after dilution in media.
-
Potential Cause: Poor Solubility in Aqueous Media.
-
Troubleshooting Steps:
-
Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the this compound stock solution to prevent precipitation.[10]
-
Dilution Technique: Add the stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Filter Sterilization: After supplementing the media, filter it through a 0.22 µm low-protein binding filter to remove any potential precipitates.[10]
-
Check Final Concentration: Very high final concentrations of this compound may exceed its solubility limit in aqueous media. Ensure your working concentration is appropriate for your experimental system.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-experiment Preparation:
-
Work in a dimly lit area or use a fume hood with the light off and the sash down to minimize light exposure.[1]
-
Allow the vial of powdered this compound (MW: 300.44 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Reconstitution:
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use, light-protecting (amber or foil-wrapped) microcentrifuge tubes.
-
If possible, purge the headspace of each tube with an inert gas (argon or nitrogen).
-
Store the aliquots at -80°C for up to one month.[16]
-
Protocol 2: Workflow for Cell Culture Dosing
This workflow minimizes degradation and ensures consistent delivery of active this compound to your cells.
Caption: Workflow for preparing and dosing cell cultures with this compound.
Key Degradation Pathways
This compound degradation primarily occurs through two mechanisms: isomerization and oxidation. Understanding these pathways is key to appreciating the importance of proper handling.
Caption: Primary degradation pathways of all-trans-retinoic acid.
By adhering to these best practices, researchers can significantly improve the reliability and reproducibility of their experiments involving this compound, ensuring that observed biological effects are attributable to the active compound at the intended concentration.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound stability in stem cell cultures | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. This compound (Tretinoin) (#38255) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. aseancosmetics.org [aseancosmetics.org]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Retinoic Acid Resistance in Cancer Cells
Welcome to the technical support center for researchers investigating retinoic acid (RA) resistance in cancer. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during your experiments. Our goal is to equip you with the scientific rationale and technical expertise needed to dissect and overcome RA resistance in your cancer cell models.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses common conceptual and experimental questions regarding this compound resistance.
Question 1: My cancer cell line, which is reported to be RA-sensitive, is showing a minimal response to all-trans this compound (ATRA) treatment. What are the potential primary reasons?
Answer: This is a common issue that can often be traced back to several key factors:
-
Cell Line Authenticity and Passage Number: Over time and with increasing passage numbers, cell lines can undergo genetic drift, leading to altered phenotypes. It is crucial to periodically verify the identity of your cell line through short tandem repeat (STR) profiling. High-passage-number cells may have also acquired resistance mechanisms not present in earlier passages.
-
ATRA Integrity: All-trans this compound is highly sensitive to light, temperature, and oxidation. Ensure that your ATRA stock solution is freshly prepared, stored in amber vials at -80°C, and handled under subdued light. Degradation of the compound is a frequent cause of experimental failure.
-
Serum Interactions: Components in fetal bovine serum (FBS) can bind to and sequester ATRA, reducing its effective concentration. Consider using a serum-free or reduced-serum medium for your experiments, or titrate your ATRA concentration to account for this effect.
-
Intrinsic Resistance Mechanisms: Even in reportedly sensitive lines, a subpopulation of cells may have intrinsic resistance. This can be due to low expression of this compound receptors (RARs) or high expression of RA-metabolizing enzymes like CYP26A1.
Question 2: What are the primary molecular pathways that drive acquired resistance to this compound in cancer cells?
Answer: Acquired resistance to RA is a multifactorial problem, often involving changes in several interconnected cellular pathways. The most well-documented mechanisms include:
-
Altered Retinoid Metabolism: Cancer cells can upregulate the expression of enzymes that catabolize RA, primarily cytochrome P450 family 26 (CYP26) enzymes (CYP26A1, CYP26B1). This increased metabolism reduces the intracellular concentration of RA available to bind to its receptors.
-
Epigenetic Silencing of RARβ2: The this compound receptor beta 2 (RARβ2) is a key tumor suppressor gene and a direct target of RA signaling. In many resistant cancers, the promoter of the RARB gene is hypermethylated, leading to its silencing. This breaks the positive feedback loop required for a sustained response to RA.
-
Changes in Intracellular Retinoid Transport: The balance between Cellular this compound Binding Protein 2 (CRABP2) and Fatty Acid Binding Protein 5 (FABP5) plays a critical role. CRABP2 typically shuttles RA to RARs in the nucleus, promoting differentiation. Conversely, FABP5 can sequester RA and deliver it to peroxisome proliferator-activated receptor delta (PPARδ), which activates pro-proliferative pathways, effectively antagonizing the desired effects of RA.
Below is a diagram illustrating the key pathways involved in RA resistance.
Caption: Key molecular pathways contributing to this compound resistance.
Question 3: How can I experimentally determine which resistance mechanism is dominant in my cell line?
Answer: A multi-pronged approach is necessary to pinpoint the dominant resistance mechanism. Here is a suggested workflow:
| Experimental Question | Recommended Assay | Expected Result in Resistant Cells |
| Is RA being rapidly metabolized? | qPCR or Western blot for CYP26A1 expression after ATRA treatment. | Increased expression of CYP26A1. |
| Is the RARβ2 gene epigenetically silenced? | Methylation-specific PCR (MSP) or bisulfite sequencing of the RARB promoter. | Hypermethylation of the promoter region. |
| Is the CRABP2/FABP5 balance shifted? | qPCR or Western blot for CRABP2 and FABP5. | Increased FABP5/CRABP2 expression ratio. |
| Are the this compound receptors (RARs) downregulated? | qPCR or Western blot for RARα, RARβ, and RARγ. | Decreased expression of one or more RAR subtypes. |
This workflow can be visualized as follows:
Caption: A logical workflow for diagnosing the mechanism of RA resistance.
Part 2: Troubleshooting Guides - Overcoming Experimental Hurdles
This section provides step-by-step protocols and troubleshooting for common experimental strategies to overcome RA resistance.
Guide 1: Reversing Epigenetic Silencing of RARB with Combination Therapy
Objective: To determine if co-treatment with a histone deacetylase (HDAC) inhibitor can restore RA sensitivity by reopening the chromatin structure around the RARB promoter.
Experimental Protocol:
-
Cell Seeding: Plate your RA-resistant cancer cells in 6-well plates at a density that will result in 50-60% confluency at the time of treatment.
-
Pre-treatment with HDAC Inhibitor: Treat the cells with a low dose of an HDAC inhibitor (e.g., Trichostatin A or Vorinostat) for 24 hours. It is critical to perform a dose-response curve first to determine a concentration that induces histone acetylation without causing significant cytotoxicity.
-
Co-treatment with ATRA: After 24 hours of HDAC inhibitor pre-treatment, add ATRA to the media at your desired concentration (e.g., 1 µM). Continue the incubation for another 48-72 hours.
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using an MTT or similar assay to assess the restoration of growth inhibition.
-
Gene Expression: Extract RNA and perform qPCR to quantify the expression of RARB and other RA target genes. A significant increase in RARB expression in the co-treated group compared to ATRA alone indicates successful reactivation.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| High toxicity in co-treated cells. | The concentration of the HDAC inhibitor is too high. | Perform a thorough dose-response curve for the HDAC inhibitor alone and in combination with ATRA to find a synergistic, non-toxic concentration. |
| No increase in RARB expression. | The RARB promoter is heavily methylated, and histone acetylation alone is not sufficient for reactivation. | Consider a triple therapy approach by including a DNA methyltransferase (DNMT) inhibitor like 5-aza-2'-deoxycytidine. Pre-treat with the DNMT inhibitor for 48-72 hours before adding the HDAC inhibitor and ATRA. |
| RARB expression increases, but there is no effect on cell viability. | Downstream effectors of the RARβ2 pathway may be mutated or silenced. | Investigate the expression and phosphorylation status of proteins downstream of RARβ2 signaling. |
Guide 2: Targeting the FABP5/PPARδ Pathway
Objective: To test the hypothesis that an increased FABP5/CRABP2 ratio is driving RA resistance by shunting RA towards the pro-proliferative PPARδ pathway.
Experimental Protocol:
-
Characterize the System: Confirm the high FABP5/CRABP2 ratio in your resistant cells using qPCR or Western blot.
-
Pharmacological Inhibition: Treat the resistant cells with a PPARδ antagonist.
-
Co-treatment: Perform co-treatment experiments with the PPARδ antagonist and ATRA.
-
Endpoint Analysis:
-
Cell Proliferation: Assess changes in cell proliferation using a BrdU incorporation assay or cell counting. A synergistic decrease in proliferation would support the hypothesis.
-
Target Gene Expression: Use qPCR to measure the expression of known PPARδ target genes (e.g., VEGF) and RAR target genes. Successful intervention should decrease the expression of PPARδ targets and increase the expression of RAR targets.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| The PPARδ antagonist has no effect, even in combination with ATRA. | The FABP5/PPARδ pathway is not the primary driver of resistance in your model. | Re-evaluate your initial diagnostic workflow. Consider other mechanisms like CYP26A1 upregulation. |
| Inconsistent results between experiments. | The expression of FABP5 and CRABP2 can be cell-cycle dependent. | Synchronize your cells before treatment to reduce variability. |
Technical Support Center: Enhancing Intracellular Delivery of Retinoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with retinoic acid (RA). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and enhance the intracellular delivery of this potent molecule. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Introduction: The Challenge of Delivering this compound
All-trans-retinoic acid (ATRA) is a powerful regulator of cell differentiation, proliferation, and apoptosis, making it a valuable tool in both research and medicine.[1][2] However, its therapeutic potential is often limited by significant delivery challenges.[3][4] ATRA is highly lipophilic, poorly soluble in aqueous solutions, and susceptible to degradation by light, heat, and oxidation.[3][5][6] These properties can lead to low bioavailability, systemic toxicity, and variable experimental outcomes.[7][8][9] This guide will explore various strategies to overcome these hurdles, focusing on nanoformulation-based approaches.
Section 1: General Handling and Stability of this compound
Before delving into advanced delivery systems, it's crucial to address the foundational aspects of working with RA. Improper handling is a common source of experimental failure.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing activity over time. What's happening?
A1: this compound is highly unstable and can degrade when exposed to light, air, and even ambient temperatures.[5][6][10] This degradation can lead to a significant loss of biological activity. To mitigate this, always prepare fresh solutions of RA for each experiment. If you must store stock solutions, do so in amber vials at -80°C, preferably under an inert gas like argon or nitrogen.[5]
Q2: I'm dissolving my this compound in DMSO, but it precipitates when added to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue due to the poor aqueous solubility of RA. While DMSO is a suitable solvent for the initial stock, the final concentration of DMSO in your culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. To prevent precipitation, add the RA-DMSO stock to the medium dropwise while vortexing or stirring gently. Working with serum-supplemented media can also improve stability, as serum proteins can bind to and stabilize retinoids.[6][11] For serum-free conditions, consider adding bovine serum albumin (BSA) to the medium.[6][11]
Q3: Should I take any special precautions during cell culture experiments with this compound?
A3: Yes. Due to its light sensitivity, all experimental manipulations involving RA should be performed under yellow light to prevent photodegradation.[6][12] Additionally, ensure that your cell culture incubators are dark.
Section 2: Nanoparticle-Based Delivery Strategies
Encapsulating this compound within nanoparticles is a highly effective strategy to improve its stability, solubility, and intracellular delivery.[7][8][9] This section provides an overview and troubleshooting for common nanoformulations.
Liposomes
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.[13] Cationic liposomes, in particular, have shown enhanced delivery of this compound.[14][15]
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency | - Poor lipid composition.- Incorrect RA:lipid ratio.- Suboptimal preparation method. | - Experiment with different lipid compositions (e.g., adding cholesterol to improve bilayer stability).- Optimize the molar ratio of RA to lipids.[15]- Try different preparation methods such as thin-film hydration, sonication, or extrusion. |
| Particle Aggregation | - Unfavorable surface charge.- High particle concentration. | - Incorporate charged lipids (e.g., DOTAP for cationic liposomes) to increase electrostatic repulsion.[14][15]- Adjust the pH of the buffer to modulate the zeta potential.- Dilute the liposome suspension. |
| Inconsistent Biological Effects | - Liposome instability and drug leakage.- Variable cellular uptake. | - Assess the stability of your formulation over time at relevant temperatures.- Characterize the cellular uptake mechanism (e.g., endocytosis) and potential for endosomal escape. |
Experimental Protocol: Preparation of RA-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve your chosen lipids (e.g., phosphatidylcholine and a cationic lipid like DOTAP) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[14][15]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated RA by dialysis or size exclusion chromatography.
Polymeric Nanoparticles
Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to fabricate nanoparticles that encapsulate and provide sustained release of this compound.[7][8]
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Large Particle Size / High Polydispersity | - Inefficient emulsification.- Polymer precipitation. | - Optimize sonication or homogenization parameters (e.g., power, time).- Adjust the concentration of the polymer and surfactant.- Ensure rapid and efficient mixing during the nanoprecipitation process. |
| Low Drug Loading | - Poor miscibility of RA with the polymer matrix.- Drug leakage during preparation. | - Select a polymer with appropriate hydrophobicity to match that of this compound.- Modify the preparation method to enhance drug entrapment, such as using a double emulsion technique for more hydrophilic drugs. |
| Burst Release of RA | - Surface-adsorbed drug.- Rapid polymer degradation. | - Ensure thorough washing of the nanoparticles to remove surface-bound RA.- Use a polymer with a higher molecular weight or a more hydrophobic composition for slower degradation and release. |
Experimental Workflow: Single Emulsion-Solvent Evaporation for PLGA Nanoparticles
Caption: Workflow for PLGA nanoparticle fabrication.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs and NLCs are lipid-based nanoparticles that are solid at room and body temperature, offering advantages in terms of stability and controlled release.[16][17][18]
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency | - Expulsion of RA during lipid crystallization.- Low solubility of RA in the lipid matrix. | - Use a blend of lipids (as in NLCs) to create a less ordered crystal lattice, providing more space for the drug.[17]- Add amines to the formulation, which can improve the encapsulation of acidic drugs like RA.[16]- Screen different solid lipids to find one with higher RA solubility. |
| Particle Growth Upon Storage | - Lipid polymorphism (transition to a more stable but less drug-accommodating form). | - Incorporate a liquid lipid (oil) to create NLCs, which can inhibit lipid crystallization and improve stability.[17]- Store at a low temperature (e.g., 4°C) to slow down lipid transitions. |
Section 3: Enhancing Intracellular Availability by Modulating RA Metabolism
Even after successful delivery into the cell, the effective concentration of RA can be limited by its rapid metabolism, primarily by the cytochrome P450 enzyme CYP26.[19][20]
Frequently Asked Questions (FAQs)
Q4: I've successfully delivered RA using nanoparticles, but the downstream effects are still weaker than expected. Could cellular metabolism be the issue?
A4: Yes, this is a strong possibility. This compound induces the expression of its own catabolizing enzymes, particularly CYP26A1, creating a negative feedback loop that limits its intracellular concentration and activity.[19][20][21]
Q5: How can I inhibit the metabolic degradation of this compound in my experiments?
A5: You can co-administer your this compound formulation with a CYP26 inhibitor. Talarozole is a specific inhibitor that has been shown to increase intracellular RA levels and enhance its biological effects.[21] Ketoconazole is another, less specific, inhibitor that can also be effective.[21] By blocking RA metabolism, you can prolong its half-life within the cell and achieve a more robust and sustained response.
Cellular Signaling and Metabolism of this compound
Caption: Intracellular pathway of RA and inhibition of its metabolism.
Section 4: Summary of Delivery Strategies and Key Parameters
| Delivery Strategy | Advantages | Key Parameters to Optimize | Common Challenges |
| Liposomes | - Biocompatible- Can encapsulate hydrophilic/hydrophobic drugs- Surface can be modified for targeting | - Lipid composition- Surface charge (Zeta Potential)- Particle size | - Low encapsulation efficiency- Stability and drug leakage |
| Polymeric Nanoparticles | - Controlled and sustained release- High stability- Well-established preparation methods | - Polymer type and molecular weight- Surfactant concentration- Particle size and distribution | - Potential for burst release- Use of organic solvents |
| SLNs / NLCs | - High stability- Controlled release- Avoidance of organic solvents (hot homogenization) | - Lipid type and concentration- Surfactant type- Production temperature | - Drug expulsion during storage- Limited drug loading capacity |
| Metabolic Inhibition | - Increases intracellular half-life of RA- Potentiates biological effects | - Inhibitor concentration- Co-administration timing | - Off-target effects of the inhibitor- Potential for toxicity |
References
- 1. A Novel Method for the Preparation of this compound-Loaded Nanoparticles | MDPI [mdpi.com]
- 2. Retinoids Delivery Systems in Cancer: Liposomal Fenretinide for Neuroectodermal-Derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. D-α-Tocopherol-Based Micelles for Successful Encapsulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound stability in stem cell cultures | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 7. Development of a nanoparticulate formulation of this compound that suppresses Th17 cells and upregulates regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a nanoparticulate formulation of this compound that suppresses Th17 cells and upregulates regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Anionic Liposome Delivery of All–Trans–this compound on Neuroblastoma Cell Differentiation [mdpi.com]
- 14. Enhanced delivery of this compound to skin by cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced Delivery of this compound to Skin by Cationic Liposomes [jstage.jst.go.jp]
- 16. Development of a new solid lipid nanoparticle formulation containing this compound for topical treatment of acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Increasing the intracellular availability of all-trans this compound in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Increasing the intracellular availability of all-trans this compound in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Mitigating Off-Target Effects of Retinoic Acid in Research
<_>
Welcome to the technical support center for researchers utilizing retinoic acid (RA) and its analogs. This guide is designed to provide you with the expertise and practical insights needed to navigate the complexities of RA signaling, specifically focusing on identifying, understanding, and mitigating off-target effects in your experiments. As scientists, our goal is to generate robust and reproducible data, and that begins with a thorough understanding of our tools and their potential limitations.
Overview of this compound Signaling and Off-Target Effects
This compound, an active metabolite of vitamin A, is a potent signaling molecule that plays a crucial role in a vast array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] Its primary mechanism of action is through the regulation of gene expression.[3][4] RA binds to nuclear receptors known as this compound receptors (RARs) and retinoid X receptors (RXRs).[1] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called this compound response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6]
However, the pleiotropic nature of RA signaling also presents a significant challenge in research: the potential for off-target effects. These are biological responses that are not mediated by the canonical RAR/RXR pathway and can lead to misinterpretation of experimental results.
Common sources of off-target effects include:
-
Non-genomic signaling: RA can exert rapid effects within the cytoplasm, independent of gene transcription.[7] For instance, it can modulate kinase signaling pathways, such as the ERK1/2 pathway, through interactions with cellular this compound binding protein 1 (Crabp1).[8]
-
Receptor-independent cytotoxicity: At high concentrations, retinoids can induce cell lysis, a toxic effect that is separable from their growth-promoting activities.[9] This cytotoxicity can be a confounding factor in cell-based assays.
-
Mitochondrial toxicity: Some studies have shown that retinoids can induce mitochondrial swelling, decrease membrane potential, and trigger the release of cytochrome c, leading to apoptosis through a mitochondria-dependent pathway.[10]
-
Activation of other nuclear receptors: RA has been reported to interact with other nuclear receptors, such as the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), which can activate a different set of pro-survival genes.[2][11]
-
Chemical instability: this compound is sensitive to light, air, and temperature, which can lead to its degradation and the formation of isomers with altered activity profiles.[12][13] The composition of the culture media, particularly the presence of proteins like albumin, can also significantly impact its stability and bioavailability.[13][14]
Understanding these potential pitfalls is the first step toward designing well-controlled experiments that yield clear and reliable data.
Frequently Asked Questions (FAQs)
Here are some common questions researchers encounter when working with this compound:
Q1: My cells are dying at concentrations of RA that are supposed to induce differentiation. What could be the cause?
A1: This is a classic example of a potential off-target effect. While RA is known to induce differentiation, at higher concentrations it can be cytotoxic.[9] This toxicity may be independent of RAR signaling. You should perform a dose-response curve to determine the optimal concentration that induces your desired phenotype without causing significant cell death. Also, consider the stability of RA in your culture medium; degradation products could have different toxicities.
Q2: I'm seeing a very rapid cellular response to RA, within minutes. Is this a real effect?
A2: It could be. While the canonical pathway of RA involves changes in gene expression, which takes time, there are known non-genomic effects that occur much more rapidly.[7] These are often mediated by cytoplasmic proteins and can involve the activation of signaling kinases.[8] To confirm if this is a non-genomic effect, you could try using a transcription inhibitor, like actinomycin D, to see if the rapid response is blocked.
Q3: How can I be sure that the effects I'm observing are specifically due to RAR activation?
A3: This is a critical question. The use of specific RAR antagonists is a powerful tool to address this.[15][16] If the effect of RA is blocked by a co-treatment with an RAR antagonist, it provides strong evidence for the involvement of the canonical pathway. Additionally, using RAR-selective agonists can help dissect the roles of different RAR isotypes (α, β, γ).[17]
Q4: My results with RA are inconsistent between experiments. What are some potential sources of variability?
A4: Inconsistency can arise from several factors related to the handling and use of RA. Retinoids are notoriously unstable and can be degraded by light, air, and temperature.[12][13] Ensure you are preparing fresh stock solutions, storing them properly (protected from light at -20°C or lower), and minimizing exposure to light during experiments.[18] The composition of your cell culture medium, especially the presence and concentration of serum or albumin, can also affect the bioavailability and stability of RA.[13][14]
Q5: Are there alternatives to all-trans this compound that might have fewer off-target effects?
A5: Yes, there is a growing field of synthetic retinoid analogs that have been developed to be more selective for specific RAR isotypes or to have different pharmacokinetic properties.[19] Some of these may exhibit reduced off-target effects. Additionally, compounds designed to specifically target non-genomic pathways, for instance by binding to Crabp1 without activating RARs, are being explored.[20] Furthermore, inhibitors of RA metabolism, which can increase endogenous RA levels in a more targeted manner, are also under investigation.[21]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered in this compound experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpected Cell Death or Toxicity | 1. Concentration is too high: RA can be cytotoxic at high concentrations.[9]2. RA degradation: Degradation products may be more toxic.3. Mitochondrial toxicity: RA can directly affect mitochondrial function.[10] | 1. Perform a dose-response curve: Determine the optimal concentration for your cell type and desired effect.2. Ensure proper handling and storage of RA: Prepare fresh stock solutions, protect from light, and store at appropriate temperatures.[18]3. Use viability assays: Concurrently measure cell viability (e.g., with trypan blue, MTT, or live/dead staining) to distinguish between differentiation and toxicity.4. Consider co-treatment with antioxidants: If mitochondrial toxicity is suspected, test if antioxidants can mitigate the cell death. |
| Inconsistent or Non-reproducible Results | 1. RA instability: Degradation due to light, air, or temperature.[12][13]2. Variability in culture media: Different batches of serum can have varying levels of binding proteins.[14]3. Inconsistent cell culture conditions: Changes in cell density or passage number can affect cellular responses. | 1. Standardize RA preparation and handling: Use a consistent protocol for preparing and storing RA solutions. Minimize exposure to light.[18]2. Use a defined, serum-free medium if possible: If serum is required, use a single, pre-tested batch for the entire set of experiments. Consider adding a defined concentration of bovine serum albumin (BSA) to serum-free media to stabilize RA.[13]3. Maintain consistent cell culture practices: Use cells within a defined passage number range and seed at a consistent density. |
| Observed Effect is Not Blocked by RAR Antagonists | 1. Non-genomic mechanism: The effect may be independent of RAR-mediated transcription.[7][8]2. Activation of other receptors: RA may be interacting with other nuclear receptors like PPARβ/δ.[2][11]3. Antagonist is not effective: The concentration or type of antagonist may be inappropriate. | 1. Investigate non-genomic pathways: Use inhibitors of specific signaling pathways (e.g., MEK inhibitors for the ERK pathway) to see if the effect is blocked.2. Test for involvement of other receptors: Use antagonists for other potential target receptors.3. Validate antagonist activity: Confirm that the antagonist is working as expected in your system, for example by showing it blocks the induction of a known RA target gene. |
| Low or No Response to RA Treatment | 1. RA degradation: The active compound is not reaching the cells.2. Low expression of RARs: The cells may not have the necessary machinery to respond to RA.3. Presence of RA-metabolizing enzymes: Cells may be rapidly degrading RA.[22] | 1. Verify RA integrity: Use HPLC to check the concentration and purity of your RA stock solution.2. Confirm RAR expression: Use qPCR or Western blotting to check for the expression of RARs in your cells.3. Inhibit RA metabolism: Consider using an inhibitor of CYP26 enzymes, which are responsible for RA degradation, to see if this enhances the response.[21] |
Experimental Protocols
Protocol 1: Validating RAR/RXR Target Engagement
This protocol outlines a method to confirm that the observed biological effect of this compound is mediated through the canonical RAR/RXR signaling pathway.
Objective: To determine if a specific gene is a direct target of RA-mediated RAR/RXR activation.
Materials:
-
Cells of interest
-
All-trans this compound (ATRA)
-
Pan-RAR antagonist (e.g., AGN193109)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for the gene of interest and a housekeeping gene
-
qPCR master mix and instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Treat cells with the following conditions:
-
Vehicle control (e.g., DMSO)
-
ATRA at the desired concentration
-
Pan-RAR antagonist alone
-
ATRA + Pan-RAR antagonist (pre-treat with the antagonist for 1-2 hours before adding ATRA)
-
-
Incubate for a time course appropriate for gene expression changes (e.g., 6, 12, 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for your gene of interest and a stable housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Expected Results and Interpretation:
-
If the gene is a direct target of the canonical RA pathway, you should observe a significant increase in its expression with ATRA treatment.
-
This increase should be significantly attenuated or completely blocked by co-treatment with the RAR antagonist.
-
The antagonist alone should not have a significant effect on the gene's expression.
Protocol 2: Control Experiments to Deconvolute Off-Target Effects
This protocol provides a framework for designing control experiments to differentiate between on-target and off-target effects of this compound.
Objective: To determine if an observed cellular phenotype is a result of RAR-mediated signaling or an off-target effect.
Materials:
-
Cells of interest
-
All-trans this compound (ATRA)
-
RAR-selective agonists (e.g., for RARα, RARβ, RARγ)
-
RAR-selective antagonists
-
Inhibitors for potential off-target pathways (e.g., MEK inhibitor for ERK pathway)
-
Assay to measure the cellular phenotype of interest (e.g., cell proliferation assay, differentiation marker expression)
Procedure:
-
Confirm the Phenotype with ATRA:
-
Establish a dose-response curve for ATRA to determine the concentration that elicits the phenotype of interest.
-
-
Use of RAR Antagonists:
-
Co-treat cells with ATRA and a pan-RAR antagonist. If the phenotype is blocked, it suggests an on-target effect.
-
-
Use of RAR-Selective Agonists:
-
Treat cells with RAR-selective agonists to determine if a specific RAR isotype is responsible for the phenotype.
-
-
Investigate Non-Genomic Pathways:
-
If the phenotype is rapid and not blocked by RAR antagonists, consider non-genomic mechanisms.
-
Pre-treat cells with inhibitors of suspected off-target pathways (e.g., MEK inhibitor) before adding ATRA. If the phenotype is blocked, it suggests the involvement of that pathway.
-
-
Control for Cytotoxicity:
-
Always run a parallel cytotoxicity assay (e.g., LDH release assay) to ensure that the observed phenotype is not simply a result of cell death.
-
Visualizations
This compound Signaling Pathway
Caption: Canonical and non-genomic this compound signaling pathways.
Experimental Workflow for Mitigating Off-Target Effects
Caption: A logical workflow for distinguishing on-target vs. off-target effects.
References
- 1. This compound Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the this compound signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression regulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The retinoid anticancer signal: mechanisms of target gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. All trans-retinoic acid analogs promote cancer cell apoptosis through non-genomic Crabp1 mediating ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoid toxicity for fibroblasts and epithelial cells is separable from growth promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin A and Retinoids as Mitochondrial Toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting the this compound signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antagonists of this compound receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A this compound receptor alpha antagonist selectively counteracts this compound effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Genomic Mechanism for Antagonism Between this compound and Estrogen Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 19. Revealing the Potential Application of EC-Synthetic Retinoid Analogues in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Therapeutic Potential of the Inhibition of the this compound Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Retinoic Acid Treatment Duration
Welcome to the technical support center for retinoic acid (RA) treatment. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing the duration of RA-induced cellular differentiation. Here, we move beyond basic protocols to explore the causality behind experimental choices, ensuring your results are both reproducible and reliable.
Introduction: The Nuances of this compound Treatment
All-trans-retinoic acid (ATRA) is a potent morphogen, a derivative of vitamin A, that plays a critical role in cell differentiation, proliferation, and embryonic development.[1][2] In the lab, it's a powerful tool to induce differentiation in various cell lines, including pluripotent stem cells and neuroblastoma lines like SH-SY5Y.[3][4][5] However, achieving an optimal response is often not as simple as following a pre-defined protocol. The duration of RA exposure is a critical variable that can mean the difference between a robustly differentiated culture and one that suffers from cytotoxicity or incomplete maturation.[6][7]
The cellular response to RA is not a simple on/off switch. It is a dynamic process governed by a complex signaling cascade, the cell's intrinsic state, and the culture environment. Understanding these factors is key to troubleshooting and optimizing your experiments.
The Core Mechanism: RA Signaling
RA exerts its effects by binding to nuclear receptors. Specifically, it binds to this compound Receptors (RARs), which then form a heterodimer with Retinoid X Receptors (RXRs).[8][9] This RAR/RXR complex binds to specific DNA sequences known as this compound Response Elements (RAREs) in the promoter regions of target genes, thereby activating their transcription.[8][10] This process initiates a cascade of gene expression changes that drive the cell towards a more differentiated state.[11]
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. This compound and Its Derivatives in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential treatment of SH-SY5Y cells with this compound and brain-derived neurotrophic factor gives rise to fully differentiated, neurotrophic factor-dependent, human neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing neuronal differentiation of human pluripotent NT2 stem cells in monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of SH-SY5Y neuroblastoma cells using this compound and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. This compound receptor - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoids induce stem cell differentiation via epigenetic changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum on Retinoic Acid Stability and Activity
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with retinoic acid (RA). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the reliability and reproducibility of your results.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Why is my this compound treatment showing inconsistent results?
-
What is the role of serum in my cell culture medium when working with this compound?
-
Can I use serum-free medium for my this compound experiments?
-
How does serum impact the biological activity of this compound?
-
What are the best practices for preparing and storing this compound stock solutions?
-
-
Troubleshooting Guide
-
Problem: High variability between experimental replicates.
-
Problem: Loss of this compound activity over the course of an experiment.
-
Problem: Unexpected cellular responses or off-target effects.
-
-
Experimental Protocols
-
Protocol 1: Quantification of this compound Stability in Cell Culture Media using HPLC.
-
Protocol 2: Assessing the Biological Activity of this compound using a Reporter Assay.
-
-
References
Frequently Asked Questions (FAQs)
Q1: Why is my this compound treatment showing inconsistent results?
Inconsistent results with this compound are often linked to its inherent instability.[1][2] Factors such as exposure to light, elevated temperatures, and oxidative conditions can lead to the degradation and isomerization of the compound, thereby altering its biological activity.[1][3][4] Furthermore, the composition of your cell culture medium, particularly the presence or absence of serum, can significantly impact the stability of this compound.[1][3]
Q2: What is the role of serum in my cell culture medium when working with this compound?
Serum, and specifically serum albumin, plays a critical protective role.[3][5] this compound is lipophilic and prone to degradation and non-specific binding to plastic surfaces in aqueous environments.[6] Serum proteins, such as albumin and retinol-binding protein (RBP), bind to this compound, enhancing its stability and preventing its loss.[1][7][8] This binding also facilitates its transport and availability to cells.[8]
Q3: Can I use serum-free medium for my this compound experiments?
While serum-free conditions are sometimes necessary, it is crucial to be aware that the stability of this compound is significantly reduced in such media.[3][4][5][9] Studies have shown a substantial loss of all-trans-retinoic acid (at-RA) in serum-free media over a 24-hour period, with a significant portion undergoing isomerization.[2] If you must use a serum-free medium, consider supplementing it with purified bovine serum albumin (BSA) to improve stability.[1][3][5] A common recommendation is the addition of 6 mg/ml BSA.[3][5]
Q4: How does serum impact the biological activity of this compound?
The presence of serum modulates the bioavailability of this compound to cells. While serum proteins stabilize this compound, they also create a dynamic equilibrium that influences its free concentration and subsequent uptake by cells.[6] In serum-containing media, the uptake of this compound may be attenuated compared to serum-free conditions where the compound is more readily available but also more unstable.[6] This balance between stability and bioavailability is a key consideration in experimental design. The primary mechanism of this compound action involves its entry into the cell, binding to cellular this compound-binding proteins (CRABPs), and subsequent transport to the nucleus where it binds to this compound receptors (RARs) and retinoid X receptors (RXRs) to regulate gene transcription.[10][11][12][13]
Q5: What are the best practices for preparing and storing this compound stock solutions?
To ensure maximum stability, this compound powder should be stored at -80°C in the dark and under desiccated conditions.[1] Stock solutions should be prepared in a suitable organic solvent, such as DMSO or ethanol, and stored in amber, airtight vials at -80°C.[1] It is advisable to prepare fresh dilutions in culture media immediately before each experiment and to avoid prolonged storage of this compound in aqueous solutions.[1][2] All manipulations involving this compound should be performed under yellow light to minimize light-induced degradation and isomerization.[3][4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between experimental replicates | Degradation of this compound due to light exposure or temperature fluctuations. | Protect all solutions and plates containing this compound from light by using amber tubes and wrapping plates in foil.[1] Maintain consistent temperature control during incubation. Prepare fresh dilutions for each experiment. |
| Inconsistent serum concentrations or lot-to-lot variability in serum. | Use the same lot of serum for the entire set of experiments. Consider using charcoal-stripped fetal bovine serum (FBS) to reduce endogenous retinoids.[2] | |
| Loss of this compound activity over the course of an experiment | Instability in the culture medium, especially in serum-free conditions. | If using a serum-free medium, supplement with 6 mg/ml bovine serum albumin (BSA) to enhance stability.[1][3][5] Alternatively, replenish the media with fresh this compound more frequently. |
| Isomerization of all-trans-retinoic acid to less active isomers.[14] | Minimize light exposure and temperature fluctuations.[3][4][5] Analyze the isomeric composition of your this compound stock and in-culture samples using HPLC if possible. | |
| Unexpected cellular responses or off-target effects | Presence of endogenous retinoids in the serum.[2] | Use charcoal-stripped FBS to remove endogenous retinoids.[2] |
| Formation of degradation products with unknown biological activities. | Ensure proper storage and handling of this compound to minimize degradation.[1] | |
| Cellular differentiation induced by reduced serum concentration in combination with this compound.[15][16] | Carefully consider the combined effects of serum concentration and this compound on your specific cell type. |
Experimental Protocols
Protocol 1: Quantification of this compound Stability in Cell Culture Media using HPLC
This protocol provides a framework for assessing the stability of this compound in your specific experimental conditions.
Materials:
-
All-trans-retinoic acid (at-RA)
-
Cell culture medium (with and without serum or with BSA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile, methanol, and ammonium acetate (HPLC grade)
-
Amber or foil-wrapped tubes
Methodology:
-
Preparation of Spiked Media:
-
Prepare a stock solution of at-RA in ethanol or DMSO.
-
Spike the cell culture medium (e.g., with 10% FBS, serum-free, and serum-free + 6 mg/ml BSA) with a known concentration of at-RA (e.g., 1 µM).
-
-
Incubation:
-
Aliquot the spiked media into amber tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO2), ensuring they are protected from light.
-
-
Sample Collection and Extraction:
-
At each time point, remove an aliquot of the medium.
-
Perform a liquid-liquid or solid-phase extraction to isolate the this compound from the media components.
-
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the peak area of at-RA at each time point.
-
Plot the concentration of at-RA over time for each culture condition to determine its stability.
-
Diagram: this compound Stability Experimental Workflow
Caption: Workflow for assessing this compound stability.
Protocol 2: Assessing the Biological Activity of this compound using a Reporter Assay
This protocol allows for the functional assessment of this compound activity by measuring the transcriptional activation of a reporter gene under the control of a this compound response element (RARE).
Materials:
-
Cells stably or transiently transfected with a RARE-luciferase reporter construct.
-
This compound.
-
Cell culture medium (with and without serum or with BSA).
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding:
-
Seed the RARE-luciferase reporter cells in a white, clear-bottom 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the different culture media to be tested.
-
Remove the overnight culture medium and replace it with the media containing the various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO or ethanol) for each media condition.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2, protected from light.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to the total protein concentration.
-
Plot the normalized luciferase activity against the this compound concentration for each media condition to generate dose-response curves.
-
Compare the EC50 values to determine the relative activity of this compound under different serum conditions.
-
Diagram: this compound Signaling Pathway and Reporter Assay Principle
Caption: RA signaling and reporter assay mechanism.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound stability in stem cell cultures | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 5. researchgate.net [researchgate.net]
- 6. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Retinol and this compound bind human serum albumin: Stability and stru" by C. N. N'soukpoé-Kossi, Reza Sedaghat-Herati et al. [bearworks.missouristate.edu]
- 8. Binding sites of retinol and this compound with serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Targeting the this compound signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 11. This compound signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Chemically induced isomerization and differential uptake modulate this compound disposition in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Data on this compound and reduced serum concentration induced differentiation of Neuro-2a neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Retinoic Acid's Effects on Target Gene Expression
Introduction: Beyond Observation to Validation
All-trans retinoic acid (ATRA), an active metabolite of vitamin A, is a potent signaling molecule crucial for cellular differentiation, proliferation, and embryonic development.[1][2] Its influence is primarily mediated by regulating the expression of specific target genes.[1][3][4] For researchers in drug development and molecular biology, simply observing a cellular response to ATRA is insufficient. Rigorous, quantitative validation of its effect on target gene expression is paramount.
This guide provides a comparative analysis of the core methodologies used to validate the effects of this compound. Moving beyond simple protocols, we will explore the causality behind experimental choices, emphasizing the design of self-validating systems to ensure the integrity and reproducibility of your findings.
The Mechanism of Action: The Canonical this compound Signaling Pathway
Understanding the validation process begins with the biological pathway. ATRA exerts its effects by binding to nuclear receptors and modulating gene transcription.[1][2][3]
-
Cellular Uptake & Nuclear Translocation: ATRA enters the cell and binds to Cellular this compound Binding Proteins (CRABPs). This complex is then shuttled into the nucleus.[2]
-
Receptor Binding & Heterodimerization: In the nucleus, ATRA binds to the this compound Receptor (RAR). This binding event promotes the heterodimerization of RAR with the Retinoid X Receptor (RXR).[2][3]
-
DNA Binding & Transcriptional Regulation: The RAR/RXR heterodimer binds to specific DNA sequences known as this compound Response Elements (RAREs) located in the regulatory regions of target genes.[3][5][6][7] This binding, in the presence of ATRA, typically recruits coactivator proteins, leading to histone acetylation, chromatin decondensation, and the activation of gene transcription.[2][8] In the absence of a ligand, the receptor complex can recruit corepressors to inhibit transcription.[2][8]
Caption: A diagram of the canonical this compound signaling pathway.
Designing a Robust Validation Study: The Framework for Trustworthy Data
The credibility of your results hinges on a meticulously planned experimental design. Every protocol must be a self-validating system, which is achieved primarily through rigorous controls.
Key Experimental Design Considerations:
-
Cell Line Selection: Choose a cell line known to be responsive to ATRA and to express the target gene of interest. Examples include NB4 (acute promyelocytic leukemia), SH-SY5Y (neuroblastoma), or HepG2 (hepatoma) cells.[8][9][10]
-
Dose-Response and Time-Course: It is critical to determine the optimal concentration and treatment duration. A dose-response experiment will identify the concentration at which ATRA elicits a maximal effect, while a time-course experiment will pinpoint the time of peak gene expression.
-
The Non-Negotiable Vehicle Control: ATRA is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) or ethanol before being added to cell culture media.[11][12] This solvent, or "vehicle," can have its own effects on cells.[12] Therefore, a vehicle control (cells treated with the same concentration of solvent as the experimental group) is absolutely essential to ensure that the observed effects are due to ATRA itself and not the solvent.[11][13][14]
Caption: A high-level overview of a typical validation experiment.
A Comparative Guide to Validation Methodologies
No single technique tells the whole story. A multi-pronged approach, correlating mRNA changes with protein levels and functional activity, provides the most robust validation.
Quantitative Real-Time PCR (qPCR): The Transcriptional Snapshot
qPCR is the gold standard for quantifying changes in messenger RNA (mRNA) levels, providing a direct measure of gene transcription.[15][16][17]
-
Causality and Rationale: This method directly tests the hypothesis that ATRA, through the RAR/RXR pathway, activates the transcription of a target gene. By measuring the amount of mRNA transcript, we are capturing the immediate output of this nuclear signaling event. Normalization to a stably expressed housekeeping gene (e.g., GAPDH, ACTB) is critical to control for variations in RNA input and reverse transcription efficiency, ensuring that observed changes are due to biological effects, not technical variability.[16]
-
Experimental Protocol: Relative Quantification (ΔΔCt Method)
-
Cell Treatment: Culture cells and treat with ATRA (e.g., 1 µM) or vehicle (e.g., 0.1% DMSO) for the predetermined optimal time (e.g., 24-48 hours).[18][19]
-
RNA Extraction: Harvest cells and isolate total RNA using a high-quality kit. Assess RNA purity (A260/280 ratio ~2.0) and integrity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA). Include a no-reverse-transcriptase (-RT) control to check for genomic DNA contamination.[18]
-
qPCR Setup: Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers specific for your target gene and a validated housekeeping gene.[20]
-
Thermal Cycling: Run the reaction on a real-time PCR instrument. The cycle at which fluorescence crosses a threshold is the quantification cycle (Cq).[16]
-
Data Analysis:
-
Calculate ΔCq for each sample: ΔCq = Cq(target gene) - Cq(housekeeping gene)
-
Calculate ΔΔCq: ΔΔCq = ΔCq(ATRA-treated) - ΔCq(vehicle control)
-
Calculate Fold Change: Fold Change = 2^(-ΔΔCq)
-
-
Western Blot: The Protein Reality
An increase in mRNA does not always translate to an increase in protein. Western blotting validates that the transcriptional changes observed with qPCR lead to a corresponding change in the level of the functional protein product.[21][22][23]
-
Causality and Rationale: This technique confirms that the mRNA produced upon ATRA stimulation is successfully translated into protein. It provides a semi-quantitative measure of protein abundance.[23] The use of a loading control (e.g., β-actin, GAPDH) is essential to normalize for differences in protein loading between lanes, ensuring a fair comparison.[21]
-
Experimental Protocol:
-
Cell Treatment & Lysis: Treat cells as for qPCR. After incubation, lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[23]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Immunoblotting:
-
Blocking: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to your target protein.
-
Secondary Antibody: Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[21][22]
-
-
Detection: Add an HRP substrate (e.g., ECL) and detect the resulting chemiluminescence using an imaging system. Re-probe the membrane for a loading control.
-
Data Analysis: Use densitometry software to quantify the band intensity for the target protein, normalized to the loading control.
-
RARE Luciferase Reporter Assay: The Functional Confirmation
This assay directly measures the ability of the ATRA-activated RAR/RXR complex to drive transcription from a RARE. It provides a functional readout of pathway activation, linking ATRA treatment directly to RARE-mediated transcription.[24][25][26][27]
-
Causality and Rationale: While qPCR measures the transcript of an endogenous gene (which can be influenced by other factors), a reporter assay isolates the activity of the specific DNA response element. By cloning one or more copies of a RARE upstream of a reporter gene like luciferase, you create a direct reporting system for RAR/RXR transcriptional activity.[24][26] An increase in luciferase activity upon ATRA treatment provides strong evidence that the signaling pathway is functionally intact and active.
-
Experimental Protocol:
-
Plasmid Construction: Use a reporter plasmid containing multiple copies of a consensus RARE sequence upstream of a minimal promoter driving the firefly luciferase gene.
-
Transfection: Co-transfect your chosen cells with the RARE-luciferase plasmid and a control plasmid that constitutively expresses a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[28]
-
Cell Treatment: After allowing cells to recover and express the plasmids (e.g., 24 hours), treat them with ATRA or vehicle for an appropriate duration (e.g., 18-24 hours).
-
Cell Lysis & Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Calculate the relative luciferase activity for each sample: Relative Activity = Firefly Luciferase Signal / Renilla Luciferase Signal. Then, normalize the activity of ATRA-treated samples to the vehicle control to determine the fold induction.
-
Synthesizing the Data: A Multi-Method Comparison
| Feature | Quantitative PCR (qPCR) | Western Blot | RARE Reporter Assay |
| What is Measured? | mRNA abundance (transcription) | Protein abundance (translation) | Transcriptional activity from a specific RARE |
| Sensitivity | Very High | Moderate to High | High |
| Throughput | High (96/384-well plates) | Low to Moderate | High (96-well plates) |
| Key Advantage | Highly quantitative and sensitive for transcript-level changes. | Confirms protein expression and provides size information. | Directly measures functional pathway activation. |
| Key Limitation | mRNA levels may not correlate with protein levels. | Semi-quantitative; antibody-dependent. | Uses an artificial reporter system, not the native gene context. |
| Critical Control | Housekeeping gene; No-RT control | Loading control (e.g., β-actin); Secondary-only control | Co-transfected normalization reporter (e.g., Renilla) |
Conclusion
Validating the effects of this compound is a multi-step process that requires more than a single experiment. By integrating data from qPCR, Western blotting, and reporter assays, researchers can build a powerful and convincing case for the role of ATRA in regulating their target gene. This methodical, control-rich approach ensures that the data is not only accurate but also scientifically sound, providing a solid foundation for further research and development.
References
- 1. Frontiers | Targeting the this compound signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. This compound Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the RXR–RAR DNA-binding complex on the this compound response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Receptors Recognize the Mouse Genome through Binding Elements with Diverse Spacing and Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of transcriptional regulatory cascades in this compound-induced growth arrest of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene Expression Profiling during All-trans this compound-Induced Cell Differentiation of Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 12. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vehicle control: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Introduction to Quantitative PCR (qPCR) Gene Expression Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. tataa.com [tataa.com]
- 17. oaepublish.com [oaepublish.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Prediction and Validation of Gene Regulatory Elements Activated During this compound Induced Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. cusabio.com [cusabio.com]
- 24. biocat.com [biocat.com]
- 25. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 26. goldbio.com [goldbio.com]
- 27. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. signosisinc.com [signosisinc.com]
A Comparative Guide to the Biological Activity of Retinoic Acid Isomers: An In-Depth Analysis for Researchers
In the intricate world of cellular signaling and therapeutic development, the subtle distinctions between molecular isomers can elicit profoundly different biological outcomes. This is particularly true for the retinoids, a class of compounds derived from vitamin A that play critical roles in processes ranging from embryonic development to cellular differentiation and apoptosis. Among these, the isomers of retinoic acid (RA) stand out for their therapeutic significance and their fascinatingly complex mechanism of action. This guide provides a comprehensive comparison of the biological activities of three key this compound isomers: all-trans-retinoic acid (ATRA), 9-cis-retinoic acid (9-cis-RA), and 13-cis-retinoic acid (13-cis-RA). We will delve into their differential receptor interactions, downstream cellular effects, and the experimental methodologies used to elucidate these differences, offering a robust resource for researchers, scientists, and drug development professionals.
The Central Dogma of Retinoid Signaling: A Tale of Two Receptors
The biological effects of this compound are primarily mediated by two families of nuclear receptors: the this compound receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ). These receptors function as ligand-inducible transcription factors. Upon binding to a this compound isomer, they form heterodimers (RAR-RXR) or homodimers (RXR-RXR) that bind to specific DNA sequences known as this compound response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
The key to understanding the distinct biological activities of RA isomers lies in their differential affinities for these receptors.
-
All-trans-retinoic acid (ATRA) is the most abundant natural isomer and is considered the canonical ligand for RARs .[1] It binds with high affinity to all three RAR subtypes but does not bind to RXRs.[2]
-
9-cis-retinoic acid (9-cis-RA) is unique in that it serves as a high-affinity ligand for both RARs and RXRs .[2] This ability to activate both receptor families allows it to induce a broader range of transcriptional responses, including the formation of RXR homodimers which ATRA cannot activate.
-
13-cis-retinoic acid (13-cis-RA) , a widely used therapeutic for severe acne, exhibits low binding affinity for both RARs and RXRs .[3][4] Its biological activity is now largely understood to be the result of its intracellular isomerization to the more active ATRA.[3]
This fundamental difference in receptor interaction is the primary driver of the diverse and isomer-specific biological activities observed in vitro and in vivo.
Figure 1: Simplified Retinoid Signaling Pathway.
Quantitative Comparison of Receptor Binding and Transactivation
To objectively compare the biological potency of these isomers, it is essential to examine their binding affinities (dissociation constant, Kd) for RARs and RXRs, and their ability to activate transcription from a reporter gene (half-maximal effective concentration, EC50).
| Isomer | Receptor | Binding Affinity (Kd, nM) |
| All-trans-RA | RARα, β, γ | 0.2 - 0.7[2] |
| RXRα, β, γ | No significant binding[2] | |
| 9-cis-RA | RARα, β, γ | 0.2 - 0.7[2] |
| RXRα, β, γ | 14.1 - 18.3[2] | |
| 13-cis-RA | RARα, β, γ | Low affinity[3][4] |
| RXRα, β, γ | Low affinity[3][4] |
Table 1: Comparative Receptor Binding Affinities of this compound Isomers.
| Isomer | Receptor | Transactivation (EC50, nM) |
| All-trans-RA | RARα | ~169[5] |
| RARβ | ~9[5] | |
| RARγ | ~2[5] | |
| RXRα, β, γ | No significant activation[2] | |
| 9-cis-RA | RARα | ~13[5] |
| RARβ | ~173[5] | |
| RARγ | ~58[5] | |
| RXRα, β, γ | 7 - 20[6] | |
| 13-cis-RA | RARα | ~124[5] |
| RARβ | ~47[5] | |
| RARγ | ~36[5] | |
| RXRα, β, γ | No significant activation |
Table 2: Comparative Transcriptional Activation Potency of this compound Isomers.
These data quantitatively underscore the distinct pharmacological profiles of the RA isomers. ATRA and 9-cis-RA are potent activators of RARs, while 9-cis-RA is the exclusive high-affinity ligand for RXRs among these three isomers. The relatively weaker, yet significant, transactivation activity of 13-cis-RA through RARs is consistent with its role as a pro-drug that is intracellularly converted to ATRA.[3]
Differential Cellular Effects: Proliferation, Differentiation, and Apoptosis
The disparities in receptor activation translate into observable differences in cellular responses. These effects are often cell-type specific, highlighting the complex interplay between the retinoid signal and the cellular context.
Cell Proliferation and Viability: All three isomers have been shown to inhibit the proliferation of various cancer cell lines, though with differing potencies.[4] For instance, in human oral squamous-cell carcinoma cell lines, both 9-cis-RA and 13-cis-RA were effective at inhibiting proliferation, while ATRA was ineffective in one cell line.[7] This suggests that activation of RXR-mediated pathways by 9-cis-RA, or potentially different intracellular metabolism of the cis-isomers, can lead to distinct anti-proliferative outcomes.
Cell Differentiation: The ability to induce cellular differentiation is a hallmark of this compound activity, particularly in the context of cancer therapy. In the human acute promyelocytic leukemia (APL) cell line NB4, both ATRA and 9-cis-RA are potent inducers of granulocytic differentiation.[8] However, some studies have shown 9-cis-RA to be more potent than ATRA in inducing differentiation in neuroblastoma cell lines.[9]
Apoptosis: this compound isomers can also induce programmed cell death, or apoptosis, in cancer cells. In human breast cancer cells, ATRA was found to be the most effective inducer of apoptosis compared to 9-cis-RA and 13-cis-RA.
Experimental Protocols for Comparative Analysis
To rigorously compare the biological activities of this compound isomers, standardized and well-controlled in vitro assays are essential. Below are detailed protocols for key experiments.
Experimental Workflow: Comparative Analysis of RA Isomers
Figure 2: General Experimental Workflow.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete culture medium
-
This compound isomers (ATRA, 9-cis-RA, 13-cis-RA) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound isomers in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the isomers).
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of RA isomers or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Cell Differentiation Assessment using Nitroblue Tetrazolium (NBT) Reduction Assay in NB4 Cells
This assay measures the ability of differentiated myeloid cells to produce superoxide radicals, which reduce the yellow NBT to a blue formazan precipitate.
Materials:
-
NB4 acute promyelocytic leukemia cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound isomers (ATRA, 9-cis-RA, 13-cis-RA)
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) (100 ng/mL in DMSO)
-
Microscope slides
-
May-Grünwald Giemsa stain
Procedure:
-
Seed NB4 cells at a density of 2 x 10^5 cells/mL in culture flasks.
-
Treat the cells with the desired concentrations of this compound isomers or vehicle control.
-
Incubate the cells for 96 hours.
-
After incubation, harvest the cells and resuspend them at 1 x 10^6 cells/mL in fresh medium.
-
Add NBT solution to a final concentration of 0.5 mg/mL and PMA to a final concentration of 50 ng/mL.
-
Incubate for 30 minutes at 37°C.
-
Prepare cytospins of the cell suspension onto microscope slides.
-
Stain the slides with May-Grünwald Giemsa stain.
-
Count the percentage of NBT-positive cells (containing blue-black formazan deposits) out of at least 200 cells under a light microscope.[8]
Protocol 3: Quantification of Intracellular this compound Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of the intracellular concentrations of different RA isomers, which is crucial for understanding the metabolism and pro-drug activity of 13-cis-RA.
Materials:
-
Cultured cells treated with RA isomers
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Internal standard (e.g., a synthetic retinoid not present in the cells)
-
HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)
Procedure:
-
After treatment with RA isomers, wash the cells twice with ice-cold PBS.
-
Scrape the cells into a solvent mixture (e.g., acetonitrile) to precipitate proteins and extract the retinoids.
-
Add the internal standard.
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and perform a liquid-liquid extraction with a non-polar solvent like hexane or ethyl acetate.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the isomers using a suitable gradient of mobile phase (e.g., a mixture of acetonitrile, water, and acetic acid).
-
Detect the retinoids by their UV absorbance at approximately 340-350 nm.
-
Quantify the concentration of each isomer by comparing the peak area to a standard curve generated with known amounts of each isomer and normalized to the internal standard.
Conclusion: A Nuanced Perspective on Retinoid Activity
The biological activities of this compound isomers are a testament to the principle of molecular specificity in pharmacology. While ATRA, 9-cis-RA, and 13-cis-RA are structurally very similar, their distinct interactions with the RAR and RXR nuclear receptor families lead to a cascade of differential gene expression and subsequent cellular fates.
-
ATRA acts as the primary endogenous ligand for RARs, driving a wide range of developmental and homeostatic processes.
-
9-cis-RA's ability to activate both RAR and RXR pathways gives it a unique and often more potent biological profile in certain contexts.
-
13-cis-RA serves as a valuable pro-drug, with its therapeutic efficacy largely dependent on its intracellular conversion to ATRA, a process that is notably cell-type specific.
For researchers and drug development professionals, a thorough understanding of these nuances is paramount. The choice of which isomer to use in experimental systems or for therapeutic development must be guided by a clear understanding of the target receptors, the cellular context, and the desired biological outcome. The experimental protocols provided in this guide offer a framework for the rigorous and objective comparison of these fascinating and powerful molecules.
References
- 1. Drawings Using Graphviz — Project ACRN™ 3.4-unstable documentation [projectacrn.github.io]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo this compound use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 6. Granulocytic differentiation of human NB4 promyelocytic leukemia cells induced by all-trans this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contentful.com [contentful.com]
A Researcher's Guide to Selecting Retinoic Acid and Synthetic Retinoids in Research Applications
For researchers in cellular biology, developmental biology, and oncology, retinoids are indispensable tools for modulating gene expression related to proliferation, differentiation, and apoptosis.[1] The foundational retinoid, all-trans retinoic acid (ATRA), is the endogenous ligand for the this compound receptors (RARs). However, its inherent instability and lack of receptor selectivity have driven the development of a robust pipeline of synthetic retinoids.[2] This guide provides an in-depth comparison of ATRA and key synthetic alternatives, supported by experimental data and protocols, to empower researchers in selecting the optimal compound for their specific application.
Part 1: The Molecular Basis of Retinoid Signaling
Retinoids exert their profound biological effects primarily through a well-defined nuclear receptor signaling pathway.[3] The biologically active forms, such as ATRA, are transported into the cell nucleus where they bind to two families of nuclear receptors: the this compound Receptors (RARs) and the Retinoid X Receptors (RXRs).[1] Each family consists of three subtypes or isotypes: α, β, and γ.[1][4]
The canonical signaling cascade proceeds as follows:
-
Ligand Binding: ATRA binds with high affinity to RARs.
-
Heterodimerization: The ligand-bound RAR forms a heterodimer with an RXR. This RAR/RXR complex is the functional unit that modulates gene expression.[4][5][6]
-
DNA Binding: In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as this compound Response Elements (RAREs) in the promoter regions of target genes, where it is complexed with corepressor proteins to inhibit transcription.[4]
-
Transcriptional Activation: Ligand binding induces a conformational change in the heterodimer, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[4] This complex then initiates the transcription of downstream target genes.[4]
Caption: Canonical Retinoid Signaling Pathway.
Part 2: A Comparative Analysis: Natural vs. Synthetic Retinoids
The choice between the natural ligand and a synthetic analog hinges on the experimental goals, specifically the need for stability, receptor selectivity, and potency.
All-Trans this compound (ATRA): The Physiological Standard
-
Mechanism: ATRA is a pan-RAR agonist, meaning it activates all three RAR subtypes (α, β, and γ) without significant selectivity.[7]
-
Advantages: As the endogenous ligand, it serves as the definitive physiological baseline for studying retinoid signaling.
-
Limitations: ATRA is notoriously unstable. It is susceptible to degradation by light, heat, and oxidation, which can lead to a rapid loss of concentration and activity in cell culture media.[8][9] This instability complicates long-term experiments and can introduce significant variability.
Synthetic Retinoids: Engineering for Precision and Durability Synthetic retinoids were developed to overcome the limitations of ATRA. Key improvements include enhanced chemical stability and selective affinity for specific RAR subtypes, allowing researchers to dissect the distinct biological roles of each receptor.
| Compound | Class | Receptor Selectivity | Key Features & Applications |
| All-Trans this compound (ATRA) | Natural | Pan-RAR Agonist | Physiological baseline; short-term studies. Highly unstable. |
| TTNPB | Synthetic | Potent Pan-RAR Agonist | Extremely potent and chemically stable analog of this compound. Ideal for long-term cultures requiring consistent RAR activation. |
| Tamibarotene (Am80) | Synthetic | RARα / RARβ Agonist | High specificity for RARα and RARβ over RARγ.[10][11][12] Chemically more stable and potent than ATRA.[11][13] Used in acute promyelocytic leukemia (APL) research due to its action on the PML-RARα fusion protein.[10] |
| Adapalene | Synthetic | RARβ / RARγ Agonist | Selective for RARβ and RARγ with significantly lower activity at RARα.[14][15] Its action in skin is primarily mediated via RARγ.[15][16] Used to study keratinocyte differentiation and inflammation.[15] |
| Tazarotene | Synthetic | RARβ / RARγ Agonist | Prodrug that converts to tazarotenic acid, which selectively binds to RARβ and RARγ.[17] Used in psoriasis research to normalize keratinocyte differentiation and reduce inflammation.[17][18][19] |
Part 3: Experimental Protocols & Performance Data
To objectively compare these compounds, standardized, quantitative assays are essential. Below are protocols for key experiments that reveal the distinct performance characteristics of ATRA and its synthetic counterparts.
Experiment 1: Assessing Receptor Activation with a RARE-Luciferase Reporter Assay
This assay directly quantifies the ability of a compound to activate the RAR/RXR signaling pathway and induce transcription from a RARE.
Objective: To compare the potency (EC50) of ATRA and the synthetic pan-agonist TTNPB in activating RAR-mediated transcription.
Methodology:
-
Cell Culture & Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect cells with a RARE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the retinoid of interest (e.g., ATRA, TTNPB) across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include a vehicle control (e.g., DMSO).
-
Lysis & Luminescence Reading: After 18-24 hours of incubation, wash cells with PBS and lyse them using a passive lysis buffer.[20]
-
Data Analysis: Measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[21] Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency.[14] Plot the normalized relative light units (RLUs) against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Caption: RARE-Luciferase Reporter Assay Workflow.
Expected Performance Data:
| Compound | EC50 (nM) | Relative Potency |
| All-Trans this compound (ATRA) | ~25 nM | 1x |
| TTNPB | ~1 nM | ~25x |
This data illustrates the significantly higher potency of a synthetic agonist like TTNPB compared to ATRA in a controlled, in vitro transcription assay.
Experiment 2: Measuring Target Gene Induction via qPCR
This experiment validates receptor activation by measuring the transcriptional upregulation of known retinoid target genes in a biologically relevant cell line. CYP26A1 and RARB (this compound Receptor Beta) are classic examples of genes strongly induced by RAR activation.[22][23][24]
Objective: To compare the magnitude and duration of target gene induction by unstable ATRA versus stable Tamibarotene (Am80).
Methodology:
-
Cell Culture & Treatment: Seed a relevant cell line (e.g., HepG2 human liver cells) and allow them to attach. Treat cells with 100 nM ATRA, 100 nM Tamibarotene, or vehicle control.
-
Time-Course Harvest: Harvest cells at multiple time points (e.g., 4, 12, 24, and 48 hours) post-treatment.
-
RNA Extraction & cDNA Synthesis: Extract total RNA from the cell pellets and reverse-transcribe it into cDNA.
-
qPCR: Perform quantitative real-time PCR using primers specific for CYP26A1 and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the fold change in CYP26A1 expression relative to the vehicle control at each time point using the ΔΔCt method.
Expected Performance Data:
| Time Point | ATRA (Fold Induction of CYP26A1) | Tamibarotene (Am80) (Fold Induction of CYP26A1) |
| 4 hours | ~250-fold | ~300-fold |
| 12 hours | ~400-fold | ~550-fold |
| 24 hours | ~150-fold (declining) | ~600-fold (sustained) |
| 48 hours | ~30-fold (near baseline) | ~450-fold (sustained) |
Note: Data represents a typical expected trend.
The results would demonstrate that while both compounds initially induce the target gene, the effect of ATRA diminishes over time due to its degradation in the culture medium. In contrast, the chemically stable Tamibarotene provides sustained target gene expression, a critical factor for long-term differentiation studies.[11]
Experiment 3: Evaluating Compound Stability with HPLC
This analytical experiment directly quantifies the chemical stability of retinoids under standard cell culture conditions.
Objective: To directly compare the degradation of ATRA and TTNPB in cell culture medium over 48 hours.
Methodology:
-
Sample Preparation: Prepare complete cell culture medium (e.g., DMEM with 10% FBS). Spike separate, cell-free flasks with a final concentration of 1 µM ATRA or 1 µM TTNPB.
-
Incubation: Place the flasks in a standard cell culture incubator (37°C, 5% CO2). Protect from direct light as much as possible, but mimic standard handling procedures.
-
Time-Course Sampling: At specified time points (0, 8, 24, 48 hours), collect an aliquot from each flask.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the retinoids from the media components.[25]
-
HPLC Analysis: Analyze the extracts using a reverse-phase High-Performance Liquid Chromatography (HPLC) system with UV detection.[26][27][28]
-
Data Analysis: Quantify the peak area corresponding to the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 time point.
Caption: HPLC-Based Retinoid Stability Assay Workflow.
Expected Performance Data:
| Time Point | % ATRA Remaining | % TTNPB Remaining |
| 0 hours | 100% | 100% |
| 8 hours | ~60% | ~99% |
| 24 hours | <30% | ~98% |
| 48 hours | <5% | ~97% |
Note: Data represents a typical expected trend based on known stability profiles.[8][9]
This direct analytical measurement provides unequivocal evidence of ATRA's instability versus the robustness of a synthetic analog like TTNPB under typical experimental conditions.
Part 4: Discussion & Recommendations
The selection of a retinoid for research applications must be a deliberate choice informed by the experimental design and scientific question.
-
When to Use All-Trans this compound (ATRA): ATRA remains the gold standard for establishing a physiological baseline. It is appropriate for short-term experiments (e.g., < 8-12 hours) where the rapid induction of target genes is the primary endpoint and where light exposure can be meticulously controlled. For longer experiments, the medium should be replaced with freshly prepared ATRA every 12-24 hours to maintain a somewhat consistent concentration, though this introduces handling variability.
-
When to Choose a Stable, Pan-Agonist Synthetic Retinoid (e.g., TTNPB): For long-term studies, such as those involving directed differentiation of stem cells or multi-day cancer cell viability assays, a stable pan-agonist is superior. TTNPB ensures consistent and potent activation of all RARs throughout the experiment, eliminating compound degradation as a confounding variable.
-
When to Use a Receptor-Selective Synthetic Retinoid (e.g., Tamibarotene, Adapalene, Tazarotene): These compounds are powerful tools for mechanistic studies. To investigate the specific role of RARα in leukemia, Tamibarotene is the logical choice.[10][11] To dissect the functions of RARβ and RARγ in skin biology or psoriasis models, Adapalene or Tazarotene would be the appropriate reagents.[14][17] Using these selective molecules allows researchers to attribute a biological outcome to the activation of a specific receptor subtype.
By understanding the fundamental differences in stability and receptor selectivity, and by employing quantitative validation assays, researchers can confidently select the right retinoid, ensuring the rigor, reproducibility, and clarity of their experimental findings.
References
- 1. [Retinoids: mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Clinician’s Guide to Topical Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Uses of Retinol and Retinoid-Related Antioxidants [mdpi.com]
- 8. This compound stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Tamibarotene? [synapse.patsnap.com]
- 11. Tamibarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tamibarotene: a candidate retinoid drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. THIS ARTICLE HAS BEEN RETRACTED Anti‐adult T‐cell leukemia effects of a novel synthetic retinoid, Am80 (Tamibarotene) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound receptor gamma - Wikipedia [en.wikipedia.org]
- 17. Tazarotene Revisited: Safety and Efficacy in Plaque Psoriasis and Its Emerging Role in Treatment Strategy - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 18. Molecular mechanisms of tazarotene action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The pathogenesis of psoriasis and the mechanism of action of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. med.emory.edu [med.emory.edu]
- 21. assaygenie.com [assaygenie.com]
- 22. Induction of CYP26A1 by Metabolites of this compound: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Rigorous Control Experiments for Studying Retinoic Acid Signaling
The Foundation: Understanding the Retinoic Acid Signaling Pathway
This compound, the active metabolite of vitamin A, exerts its powerful effects on gene transcription primarily through a class of nuclear receptors.[2][4][5] An incoming RA molecule navigates the cytoplasm, enters the nucleus, and binds to a heterodimer of a this compound Receptor (RAR) and a Retinoid X Receptor (RXR).[1][6] This ligand-receptor complex then binds to specific DNA sequences known as this compound Response Elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.[7][8] This seemingly straightforward pathway has multiple points of potential experimental artifact, making robust controls essential.
The Philosophy of Controls: Building a Self-Validating Experimental System
Every experiment is a question posed to a biological system. Controls ensure you are asking the right question and correctly interpreting the answer. For RA signaling, your controls must validate three core assumptions:
-
System Responsiveness: Is the cellular system capable of responding to RA as expected?
-
Treatment Specificity: Is the observed effect truly due to the modulation of the RA pathway?
-
Vehicle Inertness: Are the solvents or carriers for your compounds having an effect on their own?
The following experimental workflow illustrates how to integrate controls to create a robust, multi-stage validation process.
Comparing Controls Across Key Experimental Platforms
The specific controls you use will depend on your experimental question and technique. Here, we compare the essential controls for two common methods: RARE-luciferase reporter assays and quantitative PCR (qPCR) for target gene expression.
RARE-Luciferase Reporter Assays
These assays provide a quantitative readout of transcriptional activity from a synthetic RARE promoter and are excellent for primary screening.[9][10][11]
| Control Type | Example Compound/Condition | Purpose & Rationale | Expected Outcome |
| Vehicle Control | DMSO or Ethanol | To account for any non-specific effects of the solvent used to dissolve the test compounds. This establishes the baseline activity of the reporter system. | No significant change in luciferase activity compared to untreated cells. |
| Positive Control (Agonist) | All-trans-retinoic acid (atRA) or a potent synthetic agonist (e.g., TTNPB)[12] | To confirm the entire signaling cascade is functional in the host cells—from uptake to nuclear translocation, receptor binding, and transcriptional activation. Failure of this control invalidates the experiment. | Strong, dose-dependent induction of luciferase activity. |
| Negative Control (Antagonist) | Pan-RAR Antagonist (e.g., BMS-493) or receptor-specific antagonists (e.g., ER 50891 for RARα)[6] | To demonstrate that the observed agonist effect is specifically mediated through RARs. When co-administered with an agonist, it should competitively inhibit the response. | Significantly reduces or completely blocks the luciferase induction caused by atRA or the test compound. |
| Assay Specificity Control | Transfection with a "promoterless" luciferase vector or a vector with a minimal promoter lacking RAREs. | To ensure that the observed luciferase activity is dependent on the presence of the RAREs and not a general effect on transcription or luciferase stability. | No significant induction of luciferase activity upon treatment with atRA or test compounds. |
Quantitative PCR (qPCR) for Endogenous Target Genes
qPCR measures changes in the mRNA levels of native RA target genes, providing a more physiologically relevant validation of pathway modulation.[12][13]
| Control Type | Example Target/Condition | Purpose & Rationale | Expected Outcome |
| Vehicle Control | DMSO or Ethanol | Establishes the basal expression level of the target and housekeeping genes in the specific cell type and conditions used. | Basal Ct values for all genes. Used as the reference for calculating fold-change (ΔΔCt method).[7] |
| Positive Control (Agonist) | All-trans-retinoic acid (atRA) | Confirms that the endogenous RA signaling pathway is intact and that the chosen target genes are indeed RA-responsive in your cellular model. | Significant upregulation (e.g., RARB, CYP26A1) or downregulation of known RA target genes.[7][12] |
| Negative Control (Antagonist) | Pan-RAR Antagonist (e.g., BMS-493) | When co-administered with an agonist, this control confirms that changes in endogenous gene expression are mediated through RARs. | Blocks the atRA- or test compound-induced changes in target gene expression. |
| Housekeeping Gene(s) | GAPDH, ACTB, B2M | Serves as an internal control for variations in RNA extraction, reverse transcription efficiency, and sample loading. A stable housekeeping gene is critical for accurate normalization. | Expression should remain constant across all treatment conditions. It is crucial to validate housekeeping gene stability for your specific experimental model. |
| No-RT Control | RNA sample processed without Reverse Transcriptase enzyme. | A quality control step to ensure that the qPCR signal is derived from cDNA and not from contaminating genomic DNA. | No amplification or a very high Ct value (e.g., >35), indicating negligible gDNA contamination. |
Detailed Experimental Protocols: Putting Theory into Practice
Trustworthy data comes from meticulously executed protocols where controls are not an afterthought but an integral part of the design.
Protocol 1: RARE-Luciferase Reporter Assay
This protocol is designed to test a hypothetical "Compound X" for RA agonist activity.
Materials:
-
HEK293T or other suitable cells
-
RARE-Luciferase reporter plasmid (e.g., pGL4.27[luc2P/RARE/Hygro])
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Compounds: atRA (positive control), BMS-493 (antagonist control), Compound X, Vehicle (DMSO)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the RARE-Luciferase reporter and the Renilla control plasmid according to the manufacturer's protocol for your transfection reagent.
-
Incubation: Allow cells to recover and express the reporters for 18-24 hours post-transfection.
-
Treatment Preparation: Prepare serial dilutions of atRA, Compound X, and BMS-493 in cell culture medium. For the antagonist control group, prepare a solution of Compound X mixed with a fixed concentration of BMS-493 (typically 10-fold excess). Ensure the final vehicle concentration is constant across all wells (e.g., 0.1% DMSO).
-
Cell Treatment (The Control Matrix):
-
Row A: Vehicle Control (Medium + 0.1% DMSO)
-
Row B: Positive Control (atRA at various concentrations, e.g., 1 nM to 1 µM)
-
Row C: Test Compound (Compound X at various concentrations)
-
Row D: Specificity Control (Compound X + 1 µM BMS-493)
-
Row E: Antagonist Validation (100 nM atRA + 1 µM BMS-493)
-
-
Incubation: Incubate cells with the treatments for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly (RARE-reporter) and Renilla (transfection control) luciferase activity using a luminometer according to the Dual-Luciferase kit instructions.
-
Data Analysis:
-
Normalize Firefly luciferase activity to Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the "Fold Induction" for each treatment relative to the average of the Vehicle Control wells.
-
Plot the dose-response curves and compare the induction by Compound X with and without the antagonist.
-
Protocol 2: qPCR for RARB Target Gene Expression
This protocol follows up on a positive hit from the reporter assay.
Materials:
-
HepG2 or another RA-responsive cell line
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Validated primers for RARB (target gene) and GAPDH (housekeeping gene)
-
Compounds: atRA, BMS-493, Compound X, Vehicle (DMSO)
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in a 6-well plate. Grow to ~70% confluency. Treat cells for 6-24 hours with:
-
Well 1: Vehicle (0.1% DMSO)
-
Well 2: 1 µM atRA (Positive Control)
-
Well 3: EC50 concentration of Compound X (from reporter assay)
-
Well 4: Compound X + 10x molar excess BMS-493 (Specificity Control)
-
Well 5: 1 µM atRA + 10x molar excess BMS-493 (Antagonist Validation)
-
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit. Include a DNase treatment step to remove genomic DNA.
-
RNA Quantification and QC: Measure RNA concentration and purity (A260/A280 ratio).
-
cDNA Synthesis:
-
For each RNA sample, set up two reverse transcription reactions: one with reverse transcriptase (+RT) and one without (-RT or No-RT control).
-
Synthesize cDNA from 1 µg of total RNA using an oligo(dT) or random primers.[12]
-
-
qPCR Setup: Prepare qPCR reactions in triplicate for each sample and primer set (RARB and GAPDH). Include a "No Template Control" (NTC) with water instead of cDNA for each primer pair to check for contamination.
-
qPCR Run: Perform the qPCR on a real-time thermal cycler. A typical program includes an initial denaturation, followed by 40 cycles of denaturation and annealing/extension, and finally a melt curve analysis to verify product specificity.[12]
-
Data Analysis:
-
Confirm no amplification in NTC and No-RT control wells.
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate ΔCt for each sample: ΔCt = Ct(RARB) - Ct(GAPDH).
-
Calculate ΔΔCt relative to the vehicle control: ΔΔCt = ΔCt(Treated) - ΔCt(Vehicle).
-
Calculate Fold Change = 2^(-ΔΔCt). Compare the fold change across all conditions.
-
By systematically applying this framework of controls, researchers can move beyond simple observation to build a robust, evidence-based understanding of how their interventions affect the complex and vital this compound signaling pathway.
References
- 1. This compound Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the this compound signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. This compound signaling pathways in development and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From carrot to clinic: an overview of the this compound signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the this compound signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of transcriptional regulatory cascades in this compound-induced growth arrest of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of this compound signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Bioluminescence Reporter Assay for this compound Control of Translation of the GluR1 Subunit of the AMPA Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the Transcriptional Activity of this compound-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Sensitive Quantitative Determination of this compound Levels, this compound Synthesis, and Catabolism in Embryonic Tissue Using a Reporter Cell-Based Method | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Retinoic Acid and Retinaldehyde: A Guide for Researchers
This guide provides a comprehensive in vitro comparison of retinoic acid and its precursor, retinaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biological activity and to design robust experimental protocols for their evaluation.
Introduction: The Retinoid Signaling Pathway
Retinoids, derivatives of vitamin A, are crucial signaling molecules that regulate a wide array of biological processes, including cellular growth, differentiation, and apoptosis.[1][2] The biological effects of retinoids are primarily mediated by this compound (RA), which acts as a ligand for nuclear receptors—the this compound receptors (RARs) and retinoid X receptors (RXRs).[1][2][3] This ligand-receptor complex binds to specific DNA sequences known as this compound response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4]
Retinaldehyde (RAL) is the immediate precursor to this compound in the metabolic pathway.[5][6] Unlike RA, RAL does not directly bind to nuclear receptors.[7][8] Its biological activity is contingent upon its conversion to RA by retinaldehyde dehydrogenases (RALDHs) within the cell.[5][9] This multi-step conversion process provides a layer of regulation on the availability of the active RA molecule.[6][10]
This guide will delve into the in vitro methodologies used to compare the efficacy and potential cytotoxicity of these two pivotal retinoids.
The Metabolic Journey: From Retinaldehyde to this compound
The conversion of retinaldehyde to this compound is a critical control point in retinoid signaling. This enzymatic process is irreversible and is a key determinant of the intracellular concentration of active RA.[5][6] In vitro studies using human keratinocytes have demonstrated that these cells can take up retinaldehyde and convert it into this compound.[8][11][12] Interestingly, the efficiency of this conversion is dependent on the differentiation state of the keratinocytes, with more differentiated cells exhibiting higher oxidative activity.[8][11][12]
In contrast, this compound, when applied directly to cells, bypasses this metabolic step and can immediately interact with its nuclear receptors. This direct action can lead to more potent, but also potentially more irritating, effects compared to its precursor.[13][14]
Below is a diagram illustrating the metabolic and signaling pathways of retinaldehyde and this compound.
Caption: Metabolic and Signaling Pathways of Retinoids.
Experimental Design for In Vitro Comparative Analysis
A robust in vitro comparison of this compound and retinaldehyde necessitates a carefully designed experimental workflow. The choice of cell line, endpoint assays, and concentration ranges are critical for generating meaningful and reproducible data.
Cell Line Selection
The selection of an appropriate cell line is paramount. For dermatological and cosmetic applications, primary human epidermal keratinocytes (NHEK) or immortalized keratinocyte cell lines like HaCaT are highly relevant.[15] Fibroblast cell lines, such as human dermal fibroblasts (HDF), are also valuable for assessing effects on the dermal compartment. The differentiation status of the cells should be considered, as it can influence the metabolic conversion of retinaldehyde.[8][11][12]
Key In Vitro Assays
A multi-faceted approach employing a battery of assays is recommended to comprehensively evaluate the biological activities of both retinoids.
| Assay Category | Specific Assay | Endpoint Measured | Rationale |
| Cell Viability & Cytotoxicity | MTT Assay | Mitochondrial dehydrogenase activity | Assesses overall cell health and metabolic activity.[16] |
| LDH Release Assay | Lactate dehydrogenase in media | Measures plasma membrane integrity and cell lysis.[16] | |
| Neutral Red Uptake | Lysosomal integrity | Evaluates cell viability based on lysosomal function. | |
| Gene Expression Analysis | qRT-PCR | mRNA levels of target genes (e.g., CRABP2, KRT4, COL1A1) | Quantifies changes in the expression of genes known to be regulated by this compound. |
| Reporter Gene Assay | Luciferase or β-galactosidase activity | Measures the activation of the this compound signaling pathway through a RARE-driven reporter. | |
| Protein Expression & Function | Western Blotting | Protein levels of target proteins | Confirms changes in protein expression downstream of gene transcription. |
| ELISA | Secreted protein levels (e.g., pro-collagen I) | Quantifies the amount of specific proteins released by the cells. | |
| Cell Differentiation | Involucrin/Keratin 10 Staining | Expression of differentiation markers | Visualizes and quantifies changes in keratinocyte differentiation. |
Experimental Workflow
The following diagram outlines a typical experimental workflow for the comparative analysis of this compound and retinaldehyde.
Caption: In Vitro Comparative Experimental Workflow.
Expected Outcomes and Data Interpretation
Based on the existing literature, several key differences in the in vitro effects of this compound and retinaldehyde can be anticipated.
-
Potency: this compound is expected to be more potent than retinaldehyde on a molar basis, as it does not require metabolic conversion to exert its biological effects.[17] This means that lower concentrations of this compound may be required to elicit the same biological response as retinaldehyde.
-
Kinetics: The biological effects of this compound are likely to be observed more rapidly than those of retinaldehyde, due to the time required for the enzymatic conversion of RAL to RA.
-
Cytotoxicity: At higher concentrations, this compound may exhibit greater cytotoxicity compared to retinaldehyde.[16][18] This is attributed to its direct and potent activation of signaling pathways that can lead to apoptosis if not properly regulated. Retinaldehyde's gradual conversion to this compound may result in a more controlled and less cytotoxic cellular response.[14]
-
Gene Expression: Both compounds are expected to modulate the expression of RARE-containing genes. However, the magnitude and kinetics of this modulation will likely differ. For instance, the induction of cellular this compound-binding protein II (CRABP2), a known RA target gene, can be used as a sensitive marker of retinoid activity.[14]
Data Presentation:
All quantitative data should be summarized in tables for clear comparison. For example:
Table 1: Comparative Cytotoxicity (IC50 values in µM) after 48h Treatment
| Compound | Keratinocytes | Fibroblasts |
| This compound | Insert Value | Insert Value |
| Retinaldehyde | Insert Value | Insert Value |
Table 2: Relative Gene Expression (Fold Change vs. Vehicle Control) of CRABP2 after 24h Treatment
| Compound (Concentration) | Keratinocytes | Fibroblasts |
| This compound (1 µM) | Insert Value | Insert Value |
| Retinaldehyde (1 µM) | Insert Value | Insert Value |
| Retinaldehyde (10 µM) | Insert Value | Insert Value |
Conclusion
The in vitro comparison of this compound and retinaldehyde provides valuable insights into their distinct mechanisms of action and biological activities. While this compound is the direct, potent activator of retinoid signaling, retinaldehyde offers a more regulated, pro-drug approach. The choice between these two molecules for research or therapeutic development will depend on the specific application and the desired balance between efficacy and potential for adverse effects. A thorough in vitro characterization, as outlined in this guide, is an essential first step in making this determination.
References
- 1. Frontiers | Targeting the this compound signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. This compound Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of this compound signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Topical retinaldehyde increases skin content of this compound and exerts biologic activity in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of topical retinaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myskinrecipes.com [myskinrecipes.com]
- 13. dermaspa.ca [dermaspa.ca]
- 14. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. depology.com [depology.com]
- 18. byvalenti.com [byvalenti.com]
A Senior Application Scientist's Guide to Validating Retinoic Acid-Induced Differentiation with Molecular Markers
<
For researchers, scientists, and drug development professionals, understanding and validating cellular differentiation is a cornerstone of progress. Retinoic acid (RA), a metabolite of vitamin A, is a potent signaling molecule that plays a crucial role in embryonic development and cellular differentiation.[1][2][3] This guide provides an in-depth, objective comparison of molecular markers and experimental methodologies to robustly validate RA-induced differentiation. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your findings are both accurate and reproducible.
The Central Role of this compound in Cellular Differentiation
This compound exerts its influence by binding to nuclear receptors, specifically this compound receptors (RARs) and retinoid X receptors (RXRs).[1][2] This complex then binds to this compound response elements (RAREs) on the DNA, initiating the transcription of target genes that drive the differentiation process.[1][2] The specific cellular lineage that emerges is highly dependent on the cell type, the concentration of RA, and the timing of its application. This guide will focus on validating differentiation into three key lineages: neuronal, cardiac, and endodermal.
This compound Signaling Pathway
The following diagram illustrates the canonical this compound signaling pathway, from its entry into the cell to the activation of target gene expression.
Caption: this compound signaling pathway.
A Comparative Guide to Molecular Markers for RA-Induced Differentiation
The selection of appropriate molecular markers is critical for unequivocally demonstrating a shift in cellular fate. The ideal marker is specifically expressed in the differentiated cell type and absent in the undifferentiated state. Below is a comparative table of commonly used markers for neuronal, cardiac, and endodermal lineages.
| Lineage | Marker Type | Marker Name | Function/Significance |
| Neuronal | Transcription Factor | Pax6 | Early marker of neuroectoderm.[4] |
| Cytoskeletal Protein | β-III Tubulin (Tuj1) | Early neuronal marker, component of neuronal microtubules.[5] | |
| Nuclear Protein | NeuN | Marker of mature, post-mitotic neurons.[5] | |
| Synaptic Protein | Synaptophysin | Indicates the formation of synapses.[5] | |
| Cardiac | Transcription Factor | Nkx2.5 | Early marker of cardiac progenitors.[6][7] |
| Transcription Factor | GATA4 | Essential for heart formation.[7] | |
| Structural Protein | Cardiac Troponin T (cTnT) | Component of the contractile apparatus in cardiomyocytes.[7] | |
| Atrial-Specific Marker | Myosin Light Chain 7 (MYL7) | Distinguishes atrial from ventricular cardiomyocytes.[6] | |
| Ventricular-Specific Marker | Myosin Light Chain 2 (MYL2) | Distinguishes ventricular from atrial cardiomyocytes.[6] | |
| Endodermal | Transcription Factor | Sox17 | Key regulator of endoderm formation.[4] |
| Transcription Factor | Foxa2 | Pioneer transcription factor involved in endoderm development.[8][9] | |
| Pancreatic Endoderm | Pdx1 | Marker for pancreatic endoderm commitment.[8][9] | |
| Primitive Endoderm | Dab2 | Marker for primitive endoderm.[10] |
Experimental Workflows for Validating Differentiation
A multi-pronged approach utilizing gene expression analysis, protein detection, and cellular localization is essential for robust validation. The following sections detail the methodologies for Quantitative PCR (qPCR), Western Blotting, and Immunofluorescence.
Experimental Workflow Overview
Caption: Overall experimental workflow for validation.
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is a highly sensitive technique to quantify the expression of specific genes. It is often the first line of investigation to determine if RA treatment is inducing the desired transcriptional changes.
Step-by-Step Protocol:
-
RNA Extraction:
-
Lyse cells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green or a probe-based master mix, forward and reverse primers for the gene of interest, and a reference gene (e.g., GAPDH, B2M).[11]
-
Add diluted cDNA to the master mix.
-
Run the reaction in a qPCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the gene of interest and the reference gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Causality Behind Choices: The choice of reference gene is critical for accurate normalization.[11] It is advisable to test multiple reference genes to find the one with the most stable expression across your experimental conditions.
Western Blotting for Protein Expression Analysis
Western blotting allows for the detection and quantification of specific proteins, confirming that the transcriptional changes observed by qPCR translate to protein expression.
Step-by-Step Protocol:
-
Protein Extraction:
-
SDS-PAGE:
-
Denature 20-30 µg of protein by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific to the marker of interest overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Trustworthiness of the Protocol: Including a loading control (e.g., GAPDH, β-actin) is essential to ensure equal protein loading across lanes, which is fundamental for accurate quantification.
Immunofluorescence for Protein Localization
Immunofluorescence provides spatial information, allowing you to visualize the expression and subcellular localization of your target protein within the cell.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips and treat with this compound.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
Expertise in Action: The choice of fluorophores for multiplex imaging should be carefully considered to avoid spectral overlap.
Data Interpretation and Troubleshooting
Objective and accurate data interpretation is paramount. Below are some common pitfalls and how to address them.
| Technique | Common Issue | Troubleshooting |
| qPCR | High Ct values or no amplification | Check RNA quality and primer efficiency.[15][16][17] |
| Non-specific amplification (multiple peaks in melt curve) | Optimize annealing temperature or redesign primers.[18][19] | |
| Western Blot | Weak or no signal | Increase protein load or primary antibody concentration.[20][21][22] |
| High background | Optimize blocking conditions and antibody dilutions.[20][21] | |
| Non-specific bands | Use a more specific primary antibody or optimize antibody concentration.[20][21] | |
| Immunofluorescence | High background staining | Increase the number and duration of wash steps. |
| Weak signal | Use a brighter fluorophore or amplify the signal with a secondary detection method. |
Conclusion
Validating this compound-induced differentiation requires a systematic and multi-faceted approach. By combining the quantitative power of qPCR, the protein-level confirmation of Western blotting, and the spatial resolution of immunofluorescence, researchers can confidently and accurately characterize the outcomes of their differentiation protocols. This guide provides the foundational knowledge and practical steps to design and execute robust validation experiments, ultimately contributing to the advancement of cellular and developmental biology research.
References
- 1. Targeting the this compound signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and the Development of the Endoderm | MDPI [mdpi.com]
- 4. This compound Induces Embryonic Stem Cell Differentiation by Altering Both Encoding RNA and microRNA Expression | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound promotes metabolic maturation of human Embryonic Stem Cell-derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound induces Pdx1-positive endoderm in differentiating mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Reference loci for RT-qPCR analysis of differentiating human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. usbio.net [usbio.net]
- 15. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. dispendix.com [dispendix.com]
- 18. pcrbio.com [pcrbio.com]
- 19. blog.biosearchtech.com [blog.biosearchtech.com]
- 20. blog.mblintl.com [blog.mblintl.com]
- 21. wildtypeone.substack.com [wildtypeone.substack.com]
- 22. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Navigating Retinoid Signaling: A Guide to Alternatives for Retinoic Acid in Developmental Biology
Retinoic acid (RA), the biologically active metabolite of vitamin A, is a cornerstone of developmental biology research. This potent morphogen orchestrates a symphony of cellular processes, including differentiation, proliferation, and apoptosis, that are essential for embryonic patterning and organogenesis.[1][2][3][4][5] However, the very potency of RA presents challenges. Its pleiotropic effects and potential for teratogenicity at high concentrations necessitate the exploration of more specific and controllable alternatives.[6][7] This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers the tools to dissect retinoid signaling pathways with greater precision.
The Rationale for Seeking Alternatives
While indispensable, all-trans this compound (ATRA) has limitations in a research context. Its broad activity across multiple this compound receptor (RAR) subtypes (RARα, RARβ, and RARγ) can make it difficult to attribute specific developmental events to a particular signaling cascade.[8][9] Furthermore, the inherent instability of ATRA and its susceptibility to metabolic degradation can introduce variability into experiments.[10][11][12] The development of synthetic retinoids and other small molecules that modulate the retinoid signaling pathway offers a solution, providing greater receptor selectivity, improved stability, and the ability to act as agonists, antagonists, or even inverse agonists.[13][14][15]
The Retinoid Signaling Pathway: A Primer
To understand the utility of RA alternatives, a foundational knowledge of the retinoid signaling pathway is essential. In brief, retinol (vitamin A) is converted intracellularly to RA.[10][16] RA then translocates to the nucleus and binds to a heterodimer of a this compound receptor (RAR) and a retinoid X receptor (RXR).[1][16][17] This ligand-bound receptor complex then binds to specific DNA sequences known as this compound response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[9][17][18]
Diagram: The Canonical Retinoid Signaling Pathway
References
- 1. This compound signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Function of this compound receptors during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound influences the embryoid body formation in mouse embryonic stem cells by induction of caspase and p38 MAPK/JNK-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinoids As Teratogens | Embryo Project Encyclopedia [embryo.asu.edu]
- 8. mdpi.com [mdpi.com]
- 9. This compound Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of compounds that modulate retinol signaling using a cell-based qHTS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. mdpi.com [mdpi.com]
- 13. news-medical.net [news-medical.net]
- 14. Retinoid receptors and therapeutic applications of RAR/RXR modulators. | Semantic Scholar [semanticscholar.org]
- 15. Structural development of synthetic retinoids and thalidomide-related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Genetics and functions of the this compound pathway, with special emphasis on the eye - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Natural vs. Synthetic Retinoic Acid Analogs
For researchers, scientists, and drug development professionals, the nuanced differences between endogenous retinoids and their synthetic counterparts are critical in harnessing their therapeutic potential. This guide provides an in-depth technical comparison of the efficacy of natural versus synthetic retinoic acid analogs, supported by experimental data and detailed protocols. We will explore the fundamental mechanisms of action, compare biological activities through key assays, and provide the methodologies to empower your own investigations.
The Retinoid Signaling Pathway: A Primer
Retinoids, encompassing both natural and synthetic derivatives of vitamin A, exert their profound effects on cellular proliferation, differentiation, and apoptosis by modulating gene expression.[1] Their mechanism of action is primarily mediated by two families of nuclear receptors: the this compound receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, γ).[2][3]
Upon entering the cell, the biologically active form, all-trans-retinoic acid (ATRA), binds to RARs. This ligand-receptor complex then heterodimerizes with an RXR, which may or may not be bound to its own ligand (9-cis-retinoic acid). This RAR-RXR heterodimer then binds to specific DNA sequences known as this compound response elements (RAREs) in the promoter regions of target genes, thereby initiating or repressing gene transcription.[2][3]
The key distinction between natural and synthetic retinoids often lies in their receptor selectivity. Natural retinoids like ATRA can bind to all three RAR subtypes, while 9-cis-retinoic acid can bind to both RAR and RXR subtypes.[4][5] In contrast, many synthetic retinoids have been engineered for greater receptor selectivity, which can translate to a more targeted therapeutic effect and potentially a more favorable side-effect profile.[6][7]
Caption: Simplified diagram of the Retinoid Signaling Pathway.
Comparative Efficacy: Insights from Experimental Data
The efficacy of retinoids can be quantitatively assessed through a variety of in vitro and in vivo models. Here, we compare natural and synthetic analogs based on receptor binding affinity, gene expression modulation, and cellular differentiation induction.
Receptor Binding Affinity
The initial and critical step in retinoid action is binding to RARs and RXRs. The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd indicating a higher affinity. Synthetic retinoids often exhibit enhanced selectivity for specific RAR or RXR subtypes.
| Retinoid (Class) | RARα (Kd, nM) | RARβ (Kd, nM) | RARγ (Kd, nM) | RXR (Kd, nM) | Source(s) |
| Natural | |||||
| All-trans-retinoic acid (ATRA) | ~0.2 | ~0.2 | ~0.2 | >1000 | [4] |
| 9-cis-retinoic acid | ~0.5 | ~0.4 | ~0.7 | ~15 | [4] |
| Synthetic | |||||
| Adapalene (3rd Gen) | - | Selective | Selective | - | [2][6][7] |
| Tazarotene (3rd Gen) | - | Selective | Selective | - | [2][6][7] |
| Bexarotene (Rexinoid) | >3000 | >3000 | >3000 | ~25 | [5] |
| Trifarotene (4th Gen) | Minimal | Minimal | Selective | Inactive | [8] |
Modulation of Gene Expression
The ultimate therapeutic effects of retinoids are a consequence of altered gene expression. Microarray and RT-qPCR analyses allow for a global and targeted view of these changes. Studies have shown that natural and synthetic retinoids can differentially regulate gene expression, which likely contributes to their distinct clinical profiles.[9] For instance, while both ATRA and the synthetic retinoid bexarotene can induce myeloid differentiation, they regulate a unique set of genes.[10] ATRA is a potent inducer of the canonical RARβ gene, whereas bexarotene is not.[10]
Key Genes Regulated by Retinoids:
-
Keratinocyte Differentiation: Keratins (KRTs), Loricrin (LOR), Filaggrin (FLG).[3]
-
Extracellular Matrix Remodeling: Matrix Metalloproteinases (MMPs), Collagens (COLs).
-
Inflammation: Toll-like receptor 2 (TLR2).[8]
-
Cell Cycle Control: p21, Cyclin D1.
Induction of Cellular Differentiation
A hallmark of retinoid activity is the ability to induce cellular differentiation. The F9 murine embryonal carcinoma cell line is a well-established model for assessing this activity.[11] Upon treatment with active retinoids, F9 cells differentiate into parietal endoderm, a process that can be quantified by measuring the production of differentiation markers like laminin.[12]
Comparative studies using this assay have demonstrated the significantly higher potency of ATRA compared to its precursor, retinol. One study found that this compound produced a half-maximal response at 1.3 nM, while retinol was 175-fold less potent.[12] This assay can be a valuable tool for screening and comparing the differentiation-inducing potential of novel synthetic analogs against natural retinoids.
Experimental Protocols
To facilitate reproducible and rigorous comparison of retinoid efficacy, we provide the following detailed experimental protocols.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a retinoid for its receptor by measuring the displacement of a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare nuclear extracts from cells transiently transfected to express the RAR or RXR subtype of interest.
-
Incubation: In a 96-well plate, incubate a fixed amount of the receptor preparation with a constant concentration of a suitable radioligand (e.g., 3 nM [³H]9-cis-Retinoic acid for RARs).[13] Add a range of concentrations of the unlabeled test retinoid (natural or synthetic). To determine non-specific binding, include wells with a high concentration of an unlabeled ligand (e.g., 1 µM 9-cis-retinoic acid).[13] Incubate for 2 hours at 4°C.[13]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in a buffer like 0.3% polyethyleneimine (PEI) using a vacuum manifold. This traps the receptor-ligand complexes on the filter while unbound ligand passes through.[14]
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Gene Expression Analysis by RT-qPCR
This method allows for the sensitive and specific quantification of changes in the mRNA levels of target genes in response to retinoid treatment.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human keratinocytes, cancer cell lines) to a suitable confluency. Treat the cells with the natural or synthetic retinoid of interest at various concentrations and for different time points. Include a vehicle-treated control group.
-
RNA Isolation: At the end of the treatment period, harvest the cells and isolate total RNA using a commercially available kit, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.[15]
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[16]
-
Primer Design and Validation: Design and validate primers specific to your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primer efficiency should be determined through a standard curve analysis.[17]
-
qPCR Reaction: Prepare a qPCR reaction mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers, and the synthesized cDNA. Perform the qPCR in a real-time PCR instrument. A typical cycling program includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[16][18]
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
F9 Cell Differentiation Assay
This cell-based assay provides a functional readout of a retinoid's ability to induce differentiation.
Step-by-Step Methodology:
-
Cell Culture: Culture F9 embryonal carcinoma cells in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Seed the F9 cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the natural and synthetic retinoids to be tested.
-
Incubation: Incubate the cells for a defined period, typically 48 to 72 hours, to allow for differentiation.[12]
-
Quantification of Differentiation:
-
Morphological Assessment: Observe the cells under a microscope for changes in morphology indicative of differentiation into parietal endoderm (a more flattened and spread-out appearance).
-
Marker Analysis (ELISA): Quantify the expression of a differentiation marker, such as laminin, in the cell culture supernatant or cell lysates using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]
-
-
Data Analysis: Generate dose-response curves by plotting the differentiation marker levels against the retinoid concentration. Determine the EC50 value (the concentration that induces a half-maximal response) for each compound to compare their potencies.
In Vivo Models for Efficacy Assessment
While in vitro assays provide valuable mechanistic insights, in vivo models are crucial for evaluating the therapeutic efficacy and safety of retinoids in a more complex biological system.
-
UVB-Induced Photoaging in Mice: This is a common model to assess the anti-aging properties of retinoids. Hairless mice are chronically exposed to UVB radiation to induce skin photoaging, characterized by wrinkle formation and collagen degradation. The test retinoids are then topically applied, and efficacy is evaluated by histological analysis of skin biopsies and measurement of wrinkle effacement.[19]
-
Occlusive Patch Test in Humans: This short-term in vivo human assay can predict the clinical efficacy of retinoids. The test compound is applied to a small area of skin under an occlusive dressing for a few days. Subsequent biopsy and histological analysis can reveal retinoid-induced changes such as epidermal thickening and increased glycosaminoglycan deposition.[20]
Conclusion: Balancing Efficacy and Tolerability
The choice between natural and synthetic this compound analogs is a critical decision in drug development and clinical application. Natural retinoids like ATRA are highly effective due to their broad receptor activation but can be associated with significant skin irritation.[19] Synthetic retinoids, through their engineered receptor selectivity, offer the potential for a more targeted therapeutic effect with an improved side-effect profile.[6][7] For instance, tazarotene, a third-generation retinoid, has shown greater efficacy than tretinoin in some studies for acne, while adapalene is generally considered to be better tolerated.[21]
A thorough understanding of the comparative efficacy, grounded in robust experimental data from the assays described in this guide, is paramount for the rational design and selection of the next generation of retinoid-based therapeutics. By carefully considering the trade-offs between broad-spectrum activity and receptor-selective modulation, researchers can continue to refine and optimize retinoid therapy for a range of dermatological and oncological conditions.
References
- 1. Evaluation and comparison of natural and synthetic retinoids on model of neural development - Durham e-Theses [etheses.dur.ac.uk]
- 2. A Clinician’s Guide to Topical Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Retinoid X Receptors | MDPI [mdpi.com]
- 6. dermatologyandlasersurgery.com [dermatologyandlasersurgery.com]
- 7. Selective RAR agonists for acne vulgaris: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoids in Acne Management: Review of Current Understanding, Future Considerations, and Focus on Topical Treatments - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. Selective alteration of gene expression in response to natural and synthetic retinoids. | HealthData.gov [healthdata.gov]
- 10. researchgate.net [researchgate.net]
- 11. ESDR247 - Comparison of liposome encapsulated retinol and pure retinol on anti-aging gene expression using human skin model [morressier.com]
- 12. Assessment of retinoid-induced differentiation of F9 embryonal carcinoma cells with an enzyme-linked immunoadsorbent assay for laminin: statistical comparison of dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. What Are the Key Steps in RT-qPCR Workflow? [synapse.patsnap.com]
- 16. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mcgill.ca [mcgill.ca]
- 19. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Retinoids in the treatment of photoageing: A histological study of topical retinoid efficacy in black skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of this compound, and Its Clinical Efficacy on Photo-Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Validating Retinoic Acid Function with Receptor Knockout Models
For researchers, scientists, and drug development professionals navigating the complexities of the retinoid signaling pathway, the use of receptor knockout mouse models is an indispensable tool. All-trans-retinoic acid (RA), an active metabolite of vitamin A, is a powerful morphogen that orchestrates a vast array of processes from embryonic development to adult tissue homeostasis.[1][2] Its actions are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs: RARα, RARβ, RARγ) and the Retinoid X Receptors (RXRs: RXRα, RXRβ, RXRγ).[3][4] These receptors function as ligand-activated transcription factors, forming RAR/RXR heterodimers that bind to this compound Response Elements (RAREs) on the DNA to regulate gene expression.[1][5]
This guide provides an in-depth comparison of various RAR and RXR knockout models, offering insights into their specific and overlapping functions. We will explore the phenotypes that arise from single and compound gene deletions, explain the causality behind these observations, and provide validated experimental protocols to empower your own investigations. The central challenge in this field, and a recurring theme in this guide, is the significant functional redundancy among receptor isotypes.[6][7] Often, the knockout of a single receptor produces a mild or no discernible phenotype, making compound knockout models essential for unmasking the deeper, collaborative functions of these critical signaling molecules.[6][8]
The this compound Signaling Pathway: A Mechanistic Overview
The canonical RA signaling pathway begins with the cellular uptake of retinol and its two-step enzymatic conversion to RA.[3][4] RA, being lipophilic, can diffuse into the nucleus where it binds to the RAR subunit of a pre-formed RAR/RXR heterodimer that is already associated with a RARE in the promoter region of a target gene.[9] In the absence of the RA ligand, this heterodimer is bound to corepressor proteins, actively silencing gene transcription.[1][9] The binding of RA induces a conformational change in the RAR, causing the dissociation of corepressors and the recruitment of coactivator proteins.[9][10] This complex then initiates the transcription of downstream target genes, translating the chemical signal into a biological response.
Comparative Analysis of Receptor Knockout Phenotypes
The generation of mice with targeted deletions of specific RAR and RXR genes has been the cornerstone of deciphering their in vivo functions.[11] The resulting phenotypes, particularly in compound mutants, have demonstrated that while some functions are unique to a specific receptor, many developmental processes rely on the combined action of multiple receptors.
This compound Receptor (RAR) Knockout Models
Studies using single RAR knockouts reveal a surprising degree of resilience, which points to functional compensation by the remaining RARs.[7][8] However, specific defects do emerge, and combinatorial knockouts unmask severe abnormalities, recapitulating many features of the fetal vitamin A-deficiency (VAD) syndrome.[6][12]
-
RARα Knockout (Rara⁻/⁻): Mice homozygous for a null mutation in RARα are viable, fertile, and exhibit no overtly abnormal phenotype.[13] This was one of the first indications of significant functional redundancy within the RAR family.
-
RARβ Knockout (Rarb⁻/⁻): These mutants are viable and fertile but exhibit growth deficiencies.[12] Key defects include homeotic transformations of cervical vertebrae and ocular abnormalities, such as a persistent retrolenticular membrane.[8][12] Despite high RARβ expression in the striatum and interdigital mesenchyme, the brain and limbs appear morphologically normal in single knockouts.[8][12]
-
RARγ Knockout (Rarg⁻/⁻): This knockout has a more severe phenotype, including growth deficiency, early lethality, and male sterility resulting from squamous metaplasia of the prostate and seminal vesicles.[7] It produces congenital defects such as malformations of tracheal cartilage and homeotic transformations of the axial skeleton.[7] In the lung, RARγ deletion leads to a decrease in alveolar number and elastic tissue.[11][14]
Retinoid X Receptor (RXR) Knockout Models
RXRs are obligate heterodimerization partners for numerous nuclear receptors, including RARs, the Vitamin D receptor, and thyroid hormone receptors.[10][15] This broad partnership role complicates the interpretation of RXR knockout phenotypes, as defects could arise from disruption of multiple signaling pathways.
-
RXRα Knockout (Rxra⁻/⁻): This mutation is embryonic lethal.[1][6] Fetuses die in utero and display severe developmental defects, including a hypoplastic ventricular myocardium and ocular abnormalities, which are reminiscent of the fetal VAD syndrome.[1][6] This severe phenotype underscores the critical, non-redundant role of RXRα during embryogenesis.
-
RXRβ Knockout (Rxrb⁻/⁻) & RXRγ Knockout (Rxrg⁻/⁻): In stark contrast to RXRα, both RXRβ and RXRγ null mice are viable, fertile, and appear outwardly normal, indicating that RXRα can compensate for their loss.[6][16]
The Power of Compound Knockouts: Unmasking Redundancy and Synergy
The true functional landscape of RA signaling is revealed when multiple receptors are deleted simultaneously. These models have been instrumental in establishing that RAR/RXR heterodimers are the primary functional units transducing the RA signal in vivo and that RXRα is the principal RXR partner for all three RARs during development.[6]
-
RAR Double Knockouts: Combining RAR null mutations leads to a dramatic increase in the severity and spectrum of developmental defects. For instance, RARα/RARβ double mutants have numerous visceral abnormalities and rarely survive after birth.[12] RARβ/RARγ mutants exhibit major ocular defects not seen in the single mutants, including prenatal retinal dysplasia.[8][12]
-
RXR/RAR Compound Knockouts: Genetic experiments combining RXRα and RAR mutations show clear synergy.[6] Defects observed in RXRα⁻/⁻ mice are markedly enhanced by the additional inactivation of RAR alleles.[6] This genetic evidence strongly supports the model that RXRα/RAR heterodimers are the essential functional units for a vast number of RA-dependent processes during development.[6]
-
RXR Double & Triple Knockouts: RXRα⁻/⁻/RXRβ⁻/⁻ compound mutants die earlier in gestation than RXRα single mutants and display a failure in the formation of the placenta.[15] Remarkably, RXRα⁺/⁻/RXRβ⁻/⁻/RXRγ⁻/⁻ mice, which retain only a single functional copy of the RXRα gene, are viable.[16][17] This definitively proves that one RXRα allele is sufficient to perform most of the essential functions of the entire RXR family.[16]
-
RAR Triple Knockout (TKO) in vitro: To definitively prove that RARs are the sole mediators of the transcriptional response to RA, a triple knockout (TKO) embryonic stem cell line lacking RARα, RARβ, and RARγ was generated using CRISPR.[18] RNA-Seq analysis of these cells showed a complete lack of transcriptional response to RA treatment, confirming that RARs are essential for all RA-induced gene regulation in this context.[18][19]
| Genotype | Viability | Key Phenotypes | Primary Implication |
| RARα⁻/⁻ | Viable, Fertile | No overtly abnormal phenotype.[13] | Functional redundancy with other RARs. |
| RARβ⁻/⁻ | Viable, Fertile | Growth deficiency, vertebral malformations, ocular defects.[8][12] | Specific roles in skeletal and eye development. |
| RARγ⁻/⁻ | Partially Lethal | Growth deficiency, male sterility, skeletal & tracheal defects, reduced alveoli.[7][14] | Critical for skeletal, reproductive, and lung development. |
| RXRα⁻/⁻ | Embryonic Lethal | Cardiac (myocardial hypoplasia) and ocular defects.[1][6] | RXRα is the essential, non-redundant RXR in development. |
| RXRβ⁻/⁻ | Viable, Fertile | No obvious abnormalities.[6] | Function is compensated by other RXRs. |
| RXRγ⁻/⁻ | Viable, Fertile | No obvious abnormalities.[6][16] | Function is compensated by other RXRs. |
| RARα⁻/⁻/RARβ⁻/⁻ | Postnatal Lethal | Severe visceral abnormalities.[12] | Overlapping functions in organogenesis. |
| RXRα⁻/⁻/RARγ⁻/⁻ | Embryonic Lethal | Enhanced ocular and cardiovascular defects compared to single mutants.[6] | Genetic synergy confirms RXRα/RARγ heterodimer function. |
| RXRα⁻/⁻/RXRβ⁻/⁻ | Embryonic Lethal | Early embryonic death due to placental failure.[15] | RXRα and RXRβ have overlapping roles in placentogenesis. |
Experimental Protocols for Model Validation
Validating the function of RA in knockout models requires a multi-faceted approach, combining genetic confirmation, molecular analysis of target gene expression, and detailed morphological examination.
Workflow for Generating and Validating Knockout Models
The creation and analysis of a receptor knockout model follow a systematic workflow, from the initial genetic modification to the final phenotypic characterization. This process ensures that any observed phenotype can be confidently attributed to the loss of the specific receptor gene(s).
Protocol 1: Genotyping by Polymerase Chain Reaction (PCR)
Causality: This is the foundational step to confirm the genetic status (wild-type, heterozygous, or homozygous null) of each animal before further analysis. It distinguishes the targeted (mutant) allele from the wild-type allele based on size differences after amplification.
Methodology:
-
Sample Collection: Collect a small tail tip biopsy (~2 mm) from weanling mice (or yolk sac/placental DNA for fetuses).[6]
-
DNA Extraction: Digest the tissue using a proteinase K solution (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM EDTA, 0.5% SDS, and 0.5 mg/mL proteinase K) overnight at 55°C.
-
DNA Precipitation: Precipitate the genomic DNA using isopropanol, wash with 70% ethanol, air dry, and resuspend in nuclease-free water.
-
PCR Reaction: Set up a multiplex PCR reaction containing primers specific for both the wild-type allele and the knockout allele (which often contains a selection cassette like Neomycin). A typical 25 µL reaction includes:
-
1 µL Genomic DNA (~50-100 ng)
-
12.5 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂)
-
1 µL Forward Primer (common to both alleles)
-
1 µL Wild-Type Reverse Primer
-
1 µL Knockout-Specific Reverse Primer
-
9.5 µL Nuclease-free water
-
-
Thermal Cycling: Run the PCR using a standard protocol (e.g., 94°C for 3 min; 35 cycles of 94°C for 30s, 60°C for 30s, 72°C for 45s; final extension at 72°C for 5 min).
-
Analysis: Visualize the PCR products on a 1.5-2% agarose gel. The band pattern will reveal the genotype: a single wild-type band (WT), a single knockout band (KO), or both bands (Het).
Protocol 2: Analysis of Target Gene Expression by RT-qPCR
Causality: RA signaling directly controls the transcription of target genes. By measuring the mRNA levels of known RA-responsive genes (e.g., Hoxa1, Cyp26a1) in knockout vs. wild-type tissues, you can quantitatively assess the functional consequence of receptor loss. A failure to induce these genes upon RA stimulation is a hallmark of a disrupted pathway.[19]
Methodology:
-
Tissue Harvest & RNA Extraction: Harvest tissues of interest (e.g., embryonic limb buds, adult lung) and immediately stabilize the RNA by flash-freezing in liquid nitrogen or placing in an RNA stabilization reagent. Extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity by running a sample on an agarose gel or using a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
qPCR Reaction: Prepare a 20 µL qPCR reaction for each sample in triplicate:
-
10 µL 2x SYBR Green Master Mix
-
1 µL cDNA
-
1 µL Forward Primer (for gene of interest)
-
1 µL Reverse Primer (for gene of interest)
-
7 µL Nuclease-free water
-
Include reactions for a stable housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Include a no-template control (NTC) to check for contamination.
-
-
Data Analysis: Perform the qPCR and record the quantification cycle (Cq) values.[9] Calculate the relative gene expression using the ΔΔCq method:
-
ΔCq = Cq (target gene) - Cq (housekeeping gene)
-
ΔΔCq = ΔCq (knockout sample) - ΔCq (wild-type control sample)
-
Fold Change = 2⁻ΔΔCq
-
A fold change significantly different from 1 indicates altered gene expression in the knockout model.
-
Protocol 3: Histological Analysis of Tissue Morphology
Causality: Knockout phenotypes are often defined by anatomical or morphological abnormalities. Histological staining allows for the microscopic examination of tissue architecture, revealing cellular changes that underlie the gross phenotype (e.g., reduced alveolar septation in the lung or dysplasia in the eye).[8][11]
Methodology:
-
Tissue Fixation: Dissect the organ of interest and fix it immediately in 10% neutral buffered formalin or 4% paraformaldehyde for 24-48 hours at 4°C.
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol washes (70%, 80%, 95%, 100%), clear with xylene, and infiltrate with molten paraffin wax. Embed the tissue in a paraffin block.
-
Sectioning: Cut thin sections (4-6 µm) from the paraffin block using a microtome and float them onto glass microscope slides.
-
Staining (Hematoxylin and Eosin - H&E):
-
Deparaffinize the slides in xylene and rehydrate through a graded ethanol series to water.
-
Stain with Hematoxylin (stains nuclei blue/purple).
-
Rinse and "blue" the stain in a weak alkaline solution.
-
Counterstain with Eosin (stains cytoplasm and extracellular matrix pink/red).
-
Dehydrate the stained slides, clear in xylene, and mount with a coverslip using a permanent mounting medium.
-
-
Microscopy and Analysis: Examine the slides under a light microscope. Compare the tissue architecture, cell morphology, and organization between knockout and wild-type samples to identify developmental defects or pathological changes.
Conclusion
The validation of this compound function through receptor knockout models is a powerful, yet nuanced, endeavor. The data overwhelmingly demonstrate that the RA signaling network is characterized by a high degree of functional redundancy, particularly among the RAR isotypes.[6][7] Consequently, while single knockout models are informative for uncovering the unique roles of specific receptors like RARγ and the essential nature of RXRα, compound knockout models are indispensable for dissecting the overlapping and synergistic functions that govern complex developmental processes.[6][8][15] For any researcher in this field, a strategy that incorporates the parallel analysis of single and compound mutants provides the most comprehensive and mechanistically insightful approach to understanding the profound impact of this compound on biology.
References
- 1. This compound Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. This compound signaling is directly activated in cardiomyocytes and protects mouse hearts from apoptosis after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound signaling is directly activated in cardiomyocytes and protects mouse hearts from apoptosis after myocardial infarction | eLife [elifesciences.org]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Function of this compound receptor gamma in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 11. atsjournals.org [atsjournals.org]
- 12. Role of the this compound receptor beta (RARbeta) during mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 023845 - RARalpha1 - Strain Details [jax.org]
- 14. Mice bearing deletions of this compound receptors demonstrate reduced lung elastin and alveolar numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. RXR gamma null mice are apparently normal and compound RXR alpha +/-/RXR beta -/-/RXR gamma -/- mutant mice are viable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Combinatorial knockout of RARα, RARβ, and RARγ completely abrogates transcriptional responses to this compound in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combinatorial knockout of RARα, RARβ, and RARγ completely abrogates transcriptional responses to this compound in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Retinoic Acid
As a Senior Application Scientist, I understand that meticulous handling of reagents extends beyond the benchtop; it is a continuous process that concludes with safe, compliant disposal. Retinoic acid (RA), a pivotal morphogen in developmental biology and a potent therapeutic agent, demands our utmost respect due to its significant biological activity and hazardous properties. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be self-validating systems, grounded in established safety standards.
The Hazard Profile of this compound: Understanding the "Why"
Proper handling and disposal procedures are directly informed by the chemical's hazard profile. This compound is not merely a reagent; it is a potent bioactive compound with specific, well-documented risks. Adherence to disposal protocols is essential to mitigate these risks.
This compound is classified as a hazardous substance according to the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.1200 standard[1]. Its primary hazards are summarized below.
| Hazard Category | Description | Rationale for Caution |
| Reproductive Toxicity | Classified as a Category 1A/1B reproductive toxin. It is a known teratogen that can cause birth defects and may impair fertility[2][3][4]. | This is the most critical health hazard. Exposure, particularly for women of childbearing age, must be strictly avoided. Waste must be managed to prevent any possibility of environmental or personnel exposure[3][5]. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects[1][2][6]. | Improper disposal, such as sewering, can introduce this potent morphogen into waterways, posing a significant threat to aquatic ecosystems[1]. The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous waste pharmaceuticals to protect water safety[7]. |
| Contact Hazard | Causes skin and serious eye irritation[2][4][8]. | Direct contact can lead to irritation, redness, and swelling[1]. All handling and disposal steps must be performed with appropriate Personal Protective Equipment (PPE). |
| Ingestion Hazard | Harmful if swallowed[1][2][4]. | Accidental ingestion can cause systemic toxicity[1]. Strict hygiene protocols, such as washing hands thoroughly after handling, are mandatory[2][8]. |
| Physical Instability | Sensitive to light and air; may decompose under these conditions[8][9]. | While not a disposal hazard per se, this property is crucial for storage. Improperly stored, degrading material can have an altered hazard profile and must be disposed of promptly. |
The Regulatory Landscape: Adherence to a Hierarchy of Controls
All this compound waste is considered hazardous waste. Its disposal is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) administered by the EPA. However, the cardinal rule for any researcher is that all waste must be handled in accordance with local, state, and federal regulations [1].
Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on disposal procedures for your specific location. The information in this guide provides a framework based on federal standards and best practices, but you must consult with your EHS office to ensure compliance with their specific protocols[3][5].
Core Principles of this compound Waste Management
Three principles must govern every action related to this compound disposal:
-
NEVER Sewer: Under no circumstances should any waste containing this compound—solid, liquid, or wash water—be poured down the drain[1]. This is a direct violation of environmental regulations and poses a severe ecological risk[7].
-
ALWAYS Segregate: this compound waste must be segregated from non-hazardous waste streams. It must also be segregated based on its physical form (liquid vs. solid) and chemical compatibility.
-
ALWAYS Label: Every waste container must be clearly and accurately labeled as "Hazardous Waste," listing all chemical constituents (e.g., "this compound, DMSO, Holtfreter's Solution") and their approximate concentrations.
Procedural Guide to Disposal: Step-by-Step Protocols
The following protocols detail the disposal process for the most common forms of this compound waste generated in a research setting.
Protocol 4.1: Unused or Expired Solid (Powder) this compound
This pertains to the original reagent in its solid form.
-
Assess: Ensure the primary container is intact and sealed. If the container is compromised, proceed to the spill cleanup protocol (Section 5).
-
Label: Create a hazardous waste label and affix it to the primary container. The label must clearly state "Hazardous Waste: this compound."
-
Package: Place the original, labeled container into a secondary, sealable container (such as a heavy-duty plastic bag or a designated waste pail) to prevent contamination in case of a leak.
-
Store: Store the packaged waste in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and protected from light[8][10].
-
Dispose: Arrange for pickup by your institution's EHS department for final disposal via a licensed hazardous waste contractor. Disposal methods may include incineration in a licensed apparatus[1].
Protocol 4.2: Liquid Waste (Solutions in DMSO, Buffers, etc.)
This is the most common waste stream, including stock solutions, working solutions, and experimental media.
-
Select Container: Choose a designated hazardous liquid waste container that is chemically compatible with all components of the solution (e.g., a polyethylene container for solutions containing DMSO). The container must have a secure, leak-proof screw cap.
-
Collect: Carefully pour the liquid waste into the container using a funnel to prevent drips. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Label: The container must be labeled "Hazardous Waste" and list all chemical components by their full name (e.g., "this compound, Dimethyl Sulfoxide (DMSO), 20% Holtfreter's Solution").
-
Store: Keep the container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area within the lab, preferably in secondary containment (such as a chemical-resistant tray).
-
Dispose: When the container is full, arrange for pickup by your institution's EHS for final disposal[6].
Protocol 4.3: Contaminated Solid Waste (PPE, Plasticware, Absorbent Materials)
This includes gloves, pipette tips, serological pipettes, culture flasks, and paper towels contaminated with this compound.
-
Segregate: Collect all non-sharp, contaminated solid waste in a designated hazardous waste container. This is typically a sturdy, lined cardboard box or a plastic drum specifically for solid chemical waste.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed directly into a designated, puncture-proof sharps container.
-
Label: The solid waste container must be clearly labeled "Hazardous Waste" and list the contaminating chemical: "Solid Waste Contaminated with this compound."
-
Store: Keep the solid waste container sealed when not in use. Store it in the designated satellite accumulation area.
-
Dispose: Once full, seal the container and arrange for pickup by EHS.
Emergency Procedures for Spills
Accidents happen. A swift, correct response is critical to mitigating exposure and contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of chemical-resistant gloves[2][8].
-
Contain the Spill: Prevent the spill from spreading or entering drains[1][2].
For Small Solid (Powder) Spills:
-
Gently cover the spill with a damp paper towel to avoid generating dust[1].
-
Carefully sweep or wipe the material up and place it, along with the cleaning materials, into a designated hazardous waste container[8][9].
For Liquid Spills:
-
Absorb the spill using a chemically inert absorbent material, such as diatomite, vermiculite, or universal binders[2].
-
Collect the contaminated absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.
-
Decontaminate the spill surface by scrubbing with alcohol, and collect the decontamination materials as hazardous waste[2].
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
This compound Waste Segregation Workflow
The following diagram outlines the decision-making process for properly segregating this compound waste at the point of generation.
Caption: Decision workflow for segregating this compound waste.
By internalizing these principles and procedures, you contribute to a culture of safety, ensuring that the valuable research conducted with this compound does not come at the cost of personal or environmental health. Always prioritize safety and, when in doubt, consult your institution's EHS professionals.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. research.uga.edu [research.uga.edu]
- 4. pccarx.com [pccarx.com]
- 5. ambystoma.uky.edu [ambystoma.uky.edu]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. epa.gov [epa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
